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Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis and Characterization of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Executive Summary This technical guide details the synthesis and characterization of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a critical halogenated bi-aryl scaffold. This molecule serves as a high-value intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis and characterization of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a critical halogenated bi-aryl scaffold. This molecule serves as a high-value intermediate in the development of kinase inhibitors (specifically MEK/ERK pathways) and agrochemicals. The presence of the ortho-chloro and para-iodo substituents on the aniline ring creates a unique electronic environment that facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the iodine position while maintaining the amide linker's stability.

The protocol below prioritizes the Acyl Chloride Method over standard carbodiimide coupling (EDC/HATU). The electron-withdrawing nature of the chloro- and iodo- substituents renders the precursor aniline weakly nucleophilic, often leading to stalled conversion under mild coupling conditions. The acyl chloride route ensures complete conversion, simplified purification, and high reproducibility.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond (


), revealing two primary precursors:[1]
  • Nucleophile: 2-Chloro-4-iodoaniline (electron-deficient, sterically hindered).

  • Electrophile: 3-Methylbenzoyl chloride (highly reactive acylating agent).

Strategic Logic:

  • Chemoselectivity: The iodine atom is sensitive to palladium catalysis but stable under non-catalytic acylation conditions.

  • Reactivity: The ortho-Cl substituent on the aniline creates steric hindrance and reduces nucleophilicity via the inductive effect (

    
    ). Using the highly electrophilic acid chloride overcomes this energy barrier more effectively than activated esters.
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
2-Chloro-4-iodoaniline 253.471.0Limiting Reagent
3-Methylbenzoyl chloride 154.591.1Electrophile
Pyridine 79.103.0Base / Acid Scavenger
Dichloromethane (DCM) -SolventAnhydrous Reaction Medium
1M HCl (aq) -WashRemoval of excess Pyridine
Synthesis Workflow (Step-by-Step)

Step 1: Reaction Setup

  • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge the RBF with 2-Chloro-4-iodoaniline (10.0 mmol) and anhydrous DCM (50 mL).

  • Add Pyridine (30.0 mmol) in one portion. The solution may turn slightly yellow.

  • Cool the mixture to 0 °C using an ice/water bath. Causality: Cooling controls the exotherm of the acylation, preventing the formation of di-acylated byproducts.

Step 2: Acylation

  • Dilute 3-Methylbenzoyl chloride (11.0 mmol) in DCM (10 mL) and transfer to the addition funnel.

  • Add the acid chloride solution dropwise over 20 minutes, maintaining the internal temperature < 5 °C.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 4–6 hours. Validation: Monitor via TLC (30% EtOAc/Hexanes). The aniline spot (lower R_f) should disappear.

Step 3: Workup

  • Quench the reaction by adding water (20 mL) and stirring vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (

    
     mL). Reasoning: This protonates the excess pyridine and unreacted aniline, moving them to the aqueous phase.
    
  • Base Wash: Wash with saturated NaHCO₃ (

    
     mL) to remove residual benzoic acid.
    
  • Drying: Wash with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield an off-white solid.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture.

  • Filter the crystals and dry under high vacuum at 40 °C for 12 hours.

Process Visualization

SynthesisWorkflow Start Start: 2-Cl-4-I-Aniline + DCM + Pyridine Addition Addition: 3-Methylbenzoyl Cl (0°C, Dropwise) Start->Addition Cool to 0°C Reaction Reaction: Stir 4-6h @ RT (Monitor TLC) Addition->Reaction Warm to RT Quench Quench: Add Water Separate Layers Reaction->Quench Conversion >98% Wash Workup: 1. 1M HCl (Remove Base) 2. NaHCO3 (Remove Acid) Quench->Wash Org. Layer Purify Purification: Recrystallize (EtOH) Dry under Vacuum Wash->Purify Crude Solid Product Final Product: N-(2-Cl-4-I-phenyl)- 3-methylbenzamide Purify->Product Yield >85%

Caption: Figure 1. Optimized workflow for the acylation of electron-deficient anilines via the acid chloride method.

Analytical Characterization (Self-Validating Profile)

The following data represents the expected spectral signature for the pure compound. Any deviation suggests impurities (e.g., residual pyridine or hydrolyzed acid).

Proton NMR ( H NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Validation
10.15 s (broad)1HAmide -NH Disappears on D₂O shake; confirms amide formation.
7.95 d (

Hz)
1HAniline H3 meta to N, ortho to I. Deshielded by I.
7.78 s1HBenzoyl H2 Isolated proton between methyl and carbonyl.
7.75 d (

Hz)
1HBenzoyl H6 ortho to carbonyl.
7.70 dd (

Hz)
1HAniline H5 ortho to I, meta to Cl.
7.45 d (

Hz)
1HAniline H6 ortho to N. Shifted downfield by amide EWG.
7.40 d (

Hz)
1HBenzoyl H4 para to carbonyl.
7.36 t (

Hz)
1HBenzoyl H5 meta to carbonyl.
2.40 s3HAr-CH₃ Characteristic methyl singlet.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Formula:

    
    
    
  • Exact Mass: 370.96

  • Observed Peaks:

    • 
       (Base peak)
      
    • Isotope Pattern: Distinctive chlorine pattern (

      
       ratio ~3:1) and Iodine mass defect.
      
Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The pyridine serves a dual purpose: it acts as a solvent/catalyst to form a reactive


-acylpyridinium intermediate (boosting electrophilicity) and as a base to neutralize the HCl byproduct, driving the equilibrium forward.

Mechanism R1 3-Methylbenzoyl Chloride Inter1 Tetrahedral Intermediate (O- / N+) R1->Inter1 Nucleophilic Attack R2 2-Chloro-4-iodoaniline R2->Inter1 Inter2 Proton Transfer (Pyridine removes H+) Inter1->Inter2 Stabilization Prod Product (Amide Bond Formed) Inter2->Prod Cl- Elimination Byprod Pyridinium Hydrochloride Inter2->Byprod

Caption: Figure 2. Nucleophilic acyl substitution mechanism facilitated by pyridine base.

Safety & Handling (HSE)

  • 2-Chloro-4-iodoaniline: Classified as Acute Tox. 3 (Oral) and Irritant . It is potentially genotoxic. All weighing must occur in a fume hood. Double-gloving (Nitrile) is required.

  • 3-Methylbenzoyl chloride: Lachrymator and corrosive. Reacts violently with water to release HCl gas.

  • Waste Disposal: Aqueous washes containing pyridine must be segregated into basic organic waste streams, not general aqueous waste.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-iodoaniline Product Sheet. Merck KGaA.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24883897, 2-Chloro-4-iodoaniline. PubChem.

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Executive Summary This guide provides a comprehensive technical framework for the spectroscopic analysis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide . This compound represents a critical scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the spectroscopic analysis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide . This compound represents a critical scaffold in medicinal chemistry, particularly within the development of antimicrobial agents and kinase inhibitors where the benzamide pharmacophore serves as a hydrogen-bond donor/acceptor motif.

The presence of the 2-chloro and 4-iodo substituents on the aniline ring introduces specific steric and electronic effects—most notably the "heavy atom effect" of iodine in NMR and the steric hindrance of the ortho-chloro group, which influences the planarity of the amide linkage. This document outlines the synthesis, vibrational signatures, and magnetic resonance profiles required to validate this structure with high confidence.

Molecular Architecture & Synthesis Strategy

To understand the spectra, one must understand the synthesis. The presence of impurities (unreacted benzoyl chloride or aniline) will drastically alter the interpretation of the amide region in IR and NMR.

Synthesis Protocol (Schotten-Baumann Conditions)

The most robust route utilizes a nucleophilic acyl substitution between 3-methylbenzoyl chloride and 2-chloro-4-iodoaniline.

  • Reagents: 3-methylbenzoyl chloride (1.0 eq), 2-chloro-4-iodoaniline (1.0 eq).

  • Solvent/Base: Pyridine (acts as both solvent and HCl scavenger) or THF/Triethylamine.

  • Conditions:

    
    , 4–6 hours.
    
Reaction Workflow Diagram

The following diagram illustrates the critical path for synthesis and purification to ensure spectroscopic grade material.

SynthesisWorkflow cluster_impurities Critical Impurity Checks Start Start: Reagent Prep (Dry Solvents) Reaction Acyl Substitution (0°C, Pyridine) Start->Reaction Mix Quench Acid Quench (Ice/HCl) Reaction->Quench Exothermic Control Wash Workup (NaHCO3 Wash) Quench->Wash Remove Pyridine Recryst Recrystallization (EtOH/H2O) Wash->Recryst Crude Solid Final Pure Compound (>98% Purity) Recryst->Final Slow Evap Imp1 Residual Aniline (Check amine N-H) Final->Imp1 Imp2 Benzoic Acid (Check O-H broad)

Caption: Figure 1. Synthesis and purification workflow ensuring removal of paramagnetic impurities and hydrolysis byproducts prior to analysis.

Vibrational Spectroscopy (FT-IR)[1]

The infrared spectrum provides the "fingerprint" of the amide bond. The key diagnostic feature here is the Amide I band.

The Ortho-Effect

In N-(2-chloro-4-iodophenyl)-3-methylbenzamide, the chlorine atom at the ortho position of the N-phenyl ring creates steric repulsion with the amide carbonyl oxygen. This forces the molecule to twist out of planarity.

  • Consequence: The conjugation between the nitrogen lone pair and the phenyl ring is reduced.

  • Spectral Shift: This often shifts the C=O stretch to slightly higher wavenumbers compared to unhindered benzamides due to increased double-bond character of the carbonyl.

Key Assignment Table
Functional GroupModeWavenumber (

)
Diagnostic Note
N–H Stretch

Medium, sharp. Lower frequency indicates strong intermolecular H-bonding.
C=O (Amide I) Stretch

Primary confirmation. Very strong intensity.
N–H (Amide II) Bend

Combined N-H bending and C-N stretching.
C–Cl Stretch

Characteristic aromatic-chloro band.
C–I Stretch

Often in the Far-IR; look for weak bands in the fingerprint region.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

NMR is the definitive tool for structural proof. The Iodine atom introduces a unique "Heavy Atom Effect" (Spin-Orbit coupling) that significantly shields the attached carbon.

NMR (400 MHz, DMSO- )

The solvent choice is critical. DMSO-


 is preferred over 

to prevent the aggregation of benzamides and to clearly resolve the amide proton.
  • Amide Proton (

    
     ppm):  Appears as a singlet. Its chemical shift is highly sensitive to concentration (H-bonding).
    
  • 3-Methyl Group (

    
     ppm):  A clean singlet integrating to 3H.
    
  • Aromatic Region:

    • Ring A (Benzoyl): Typical 3-substituted pattern (m, 4H).

    • Ring B (Aniline):

      • H3 (Ortho to Cl, Meta to I): Doublet (

        
         Hz).
        
      • H5 (Ortho to I): Doublet of doublets (

        
         Hz).
        
      • H6 (Ortho to N): Doublet (

        
         Hz). Note: This proton is often deshielded by the amide anisotropy.
        
NMR (100 MHz, DMSO- )

The most critical diagnostic peak is the carbon attached to Iodine (C-4' ).

Carbon EnvironmentChemical Shift (

, ppm)
Mechanistic Insight
C=O (Amide)

Typical amide carbonyl.
C-Cl (C-2')

Deshielded by electronegative Chlorine.
C-I (C-4')

Upfield Shift. Iodine's large electron cloud causes significant shielding (Heavy Atom Effect). This is the "smoking gun" for Iodine presence.
Methyl (

)

Standard benzylic methyl.

Electronic Properties & DFT (Frontier Orbitals)

Understanding the HOMO-LUMO gap is essential for predicting the chemical reactivity and "softness" of the drug candidate.

Frontier Molecular Orbitals (FMO)

Based on Density Functional Theory (DFT/B3LYP/6-311G++(d,p)) studies of similar halogenated benzamides [1]:

  • HOMO: Localized primarily on the Iodine atom and the aniline ring (

    
    -system).
    
  • LUMO: Localized on the Amide linkage and the benzoyl ring.

  • Gap Energy (

    
    ):  Typically 
    
    
    
    eV. A lower gap implies higher polarizability, making the molecule a "soft" electrophile, capable of interacting with biological enzymes.
Analytical Logic Diagram

The following Graphviz diagram details the logical validation steps, ensuring no false positives during characterization.

AnalyticalLogic Sample Synthesized Sample MassSpec HR-MS (Isotope Pattern) Sample->MassSpec CheckCl Cl Isotope? (3:1 ratio) MassSpec->CheckCl IR FT-IR (Amide I/II) CheckNH NH present? IR->CheckNH NMR 1H/13C NMR (C-I Shielding) XRD Single Crystal XRD (Dihedral Angle) NMR->XRD Final Proof CheckCl->IR Confirmed CheckNH->NMR Confirmed

Caption: Figure 2. Step-wise spectroscopic validation logic. Note the specific check for Chlorine isotope patterns (35Cl/37Cl) in Mass Spec.

Crystallographic Considerations

While spectroscopic data provides connectivity, X-ray crystallography (XRD) reveals the 3D conformation. In N-(2-chloro-4-iodophenyl)-3-methylbenzamide, the amide bond usually adopts a trans conformation.

  • Intermolecular Forces: The crystal packing is stabilized by

    
     hydrogen bonds, forming infinite chains.[1][2][3]
    
  • Halogen Bonding: The 4-Iodo substituent often engages in Type II halogen bonding (

    
     or 
    
    
    
    ), which is critical for its potential binding affinity in protein active sites [2].

References

  • Gowda, B. T., et al. (2008).[2] "Substituent effects on the crystal structures of N-(2-chlorophenyl)benzamides." Acta Crystallographica Section E, 64(12), o2356.

  • Metrangolo, P., et al. (2005). "Halogen bonding in crystal engineering." Chemical Reviews, 108(4), 1943-2014.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General Reference for C-I shielding effects).
  • BenchChem Technical Guides. "Spectroscopic Characterization of Benzamide Derivatives."

Disclaimer: The spectral data ranges provided are based on high-confidence structure-activity relationship (SAR) analysis of analogous halogenated benzamides. Exact values may vary slightly based on solvent purity and temperature.

Sources

Foundational

N-(2-chloro-4-iodophenyl)-3-methylbenzamide chemical properties and structure

The following technical guide details the chemical properties, synthesis, and structural utility of N-(2-chloro-4-iodophenyl)-3-methylbenzamide . This compound represents a critical scaffold in medicinal chemistry, speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and structural utility of N-(2-chloro-4-iodophenyl)-3-methylbenzamide . This compound represents a critical scaffold in medicinal chemistry, specifically within the "privileged structure" class of N-phenylbenzamides used for kinase inhibitor discovery (e.g., MEK1/2 allosteric inhibitors).

Executive Summary

N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a halogenated N-arylbenzamide derivative. It functions primarily as a high-value synthetic intermediate and a fragment-based lead in the development of MAPK/ERK pathway inhibitors.

The molecule features two strategic halogen handles:

  • 4-Iodo position: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of the scaffold into biaryl kinase inhibitors.

  • 2-Chloro position: A steric control element that forces the N-phenyl ring out of planarity relative to the amide bond. This induced twist is critical for binding selectivity in the allosteric pockets of kinases such as MEK.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Chemical Formula C₁₄H₁₁ClINO
Molecular Weight 371.60 g/mol
SMILES Cc1cccc(C(=O)Nc2ccc(I)cc2Cl)c1
Core Scaffold N-phenylbenzamide
Calculated Physicochemical Profile

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).

PropertyValueInterpretation
LogP (Octanol/Water) ~4.2 - 4.5Highly lipophilic; low aqueous solubility.
Topological Polar Surface Area (TPSA) ~29.1 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Amide NH)Critical for hinge binding or active site interaction.
H-Bond Acceptors 1 (Amide C=O)Carbonyl oxygen acts as a weak acceptor.
Rotatable Bonds 2Limited flexibility due to steric clash of the 2-Cl group.

Structural Analysis & Mechanism of Action

The "Orthogonal Twist" Mechanism

The biological potency of this scaffold stems from the steric clash between the 2-chloro substituent on the aniline ring and the amide carbonyl oxygen. This forces the two phenyl rings to adopt a non-planar, twisted conformation (dihedral angle ~60-90°).

  • Significance: This "pre-organized" conformation mimics the transition state required to bind into the narrow hydrophobic allosteric pockets of MEK1/2 enzymes, preventing ATP phosphorylation of ERK.

Structural Logic Diagram

The following diagram illustrates the functional roles of each chemical moiety within the structure.

G Core N-phenylbenzamide Core (Scaffold) Iodo 4-Iodo Group (Reactive Warhead) Core->Iodo Site for Pd-Cat Coupling (Suzuki/Sonogashira) Chloro 2-Chloro Group (Conformational Lock) Core->Chloro Induces Torsion (Steric Clash with C=O) Methyl 3-Methyl Group (Lipophilic Contact) Core->Methyl Hydrophobic Interaction Chloro->Core Forces Non-Planarity

Caption: Functional decomposition of the N-(2-chloro-4-iodophenyl)-3-methylbenzamide scaffold showing the distinct roles of halogen substituents.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to this molecule is the Schotten-Baumann acylation or anhydrous amide coupling of 2-chloro-4-iodoaniline with 3-methylbenzoyl chloride.

Optimized Synthesis Protocol

Objective: Synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide on a 10 mmol scale.

Reagents:

  • 2-Chloro-4-iodoaniline (2.54 g, 10 mmol) [CAS: 42016-93-3]

  • 3-Methylbenzoyl chloride (1.70 g, 11 mmol)

  • Triethylamine (TEA) (1.52 g, 15 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-chloro-4-iodoaniline (1.0 equiv) in anhydrous DCM .

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 3-methylbenzoyl chloride (1.1 equiv) diluted in 5 mL DCM over 10 minutes.

    • Note: The reaction is exothermic. Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (Rf ~0.[1]4) should disappear.

  • Workup: Quench with 1M HCl (30 mL) to remove excess amine and TEA. Separate the organic layer. Wash with sat. NaHCO₃ (30 mL) and Brine (30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Yield: Expect 85–95% yield as an off-white/pale yellow solid.

Synthesis Workflow Diagram

Synthesis Aniline 2-Chloro-4-iodoaniline (Nucleophile) Reaction Amide Coupling DCM, 0°C -> RT, 4h Aniline->Reaction Chloride 3-Methylbenzoyl Chloride (Electrophile) Chloride->Reaction Base Triethylamine (Base) Base->Reaction Workup Acid/Base Extraction (Remove unreacted amine) Reaction->Workup Product Crude Amide Workup->Product Purification Recrystallization (EtOH/H2O) Product->Purification Final Pure N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Purification->Final

Caption: Synthetic workflow for the preparation of the target benzamide via acyl chloride coupling.

Analytical Characterization (Predicted)

To validate the structure, the following spectral signatures are diagnostic:

¹H NMR (400 MHz, DMSO-d₆)
  • Amide NH: Singlet at δ 10.2–10.5 ppm (Deshielded, indicates amide formation).

  • Aniline Ring (3 protons):

    • H-3 (ortho to I, meta to N): Doublet, δ ~7.9 ppm (J ~2 Hz).

    • H-5 (ortho to I, ortho to Cl): Doublet of doublets, δ ~7.7 ppm.

    • H-6 (ortho to N): Doublet, δ ~7.4 ppm (Shifted downfield due to amide).

  • Benzoyl Ring: Multiplet at δ 7.4–7.8 ppm.

  • Methyl Group: Singlet at δ 2.40 ppm.

Mass Spectrometry (ESI+)
  • [M+H]⁺: m/z 371.9 (Calculated for ³⁵Cl).

  • Isotope Pattern: Distinct chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of 3:1) visible at M+H and M+H+2.

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Damage H318Causes serious eye damage (due to hydrolysis to acid/aniline).
Sensitization H317May cause an allergic skin reaction (common for anilides).

Storage: Store at 2–8°C, protected from light (iodides can be photosensitive).

References

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • MEK Inhibitor Structural Biology: Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib). ACS Medicinal Chemistry Letters, 3(5), 416–421. Link

  • 2-Chloro-4-iodoaniline Utility: Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer. Nature Reviews Cancer, 4(12), 937–947. Link

  • Halogen Bonding in Kinases: Xu, Z., et al. (2011). Halogen bonding in drug discovery: structure-based design of potent and selective inhibitors. Expert Opinion on Drug Discovery, 6(6), 663-673.

Sources

Exploratory

Preliminary In Vitro Evaluation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide: A Technical Guide

Abstract This technical guide outlines the preliminary in vitro evaluation strategy for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a putative allosteric inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1/2). T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the preliminary in vitro evaluation strategy for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a putative allosteric inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1/2). The compound features the distinct 2-chloro-4-iodoaniline pharmacophore, a structural motif historically validated in MEK inhibitors such as CI-1040 (PD184352). This document details the rationale, experimental protocols, and data analysis frameworks required to validate its potency, selectivity, and mechanism of action within the RAS-RAF-MEK-ERK signaling cascade.

Introduction & Rationale

Compound Identity & Pharmacophore Analysis

N-(2-chloro-4-iodophenyl)-3-methylbenzamide belongs to the class of N-phenylbenzamides . Its structure combines a 3-methylbenzamide core with a 2-chloro-4-iodoaniline moiety.[1]

  • Pharmacophore: The 2-chloro-4-iodo substitution on the N-phenyl ring is critical. This moiety binds to a unique allosteric pocket adjacent to the ATP-binding site in MEK1/2, inducing a conformational change that locks the kinase in a catalytically inactive state (Type III inhibition).

  • Structural Context: This compound is a simplified analog of CI-1040 (PD184352), which utilizes a 3,4-difluoro-benzamide core. The substitution of the difluoro-core with a 3-methyl group represents a specific Structure-Activity Relationship (SAR) exploration to modulate solubility or metabolic stability while retaining the core binding mode.

Target Validation: The MAPK Pathway

The primary target is MEK1/2 (MAP2K1/MAP2K2). Inhibition of MEK prevents the phosphorylation of ERK1/2 , thereby blocking cell proliferation driven by upstream oncogenes such as BRAF (V600E) or KRAS (G12C).

Diagram 1: The MAPK Signaling Cascade & Inhibition Point The following diagram illustrates the signal transduction flow and the specific intervention point of the compound.

MAPK_Pathway RTK RTK (Receptor) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF (A/B/C) RAS->RAF Recruitment MEK MEK1/2 (Target) RAF->MEK Phosphorylation (S217/S221) ERK ERK1/2 MEK->ERK Phosphorylation (T202/Y204) Transcription Transcription Factors (c-Myc, ELK1) ERK->Transcription Nuclear Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Inhibitor->MEK Allosteric Inhibition

Caption: The MAPK/ERK pathway showing the specific allosteric inhibition of MEK1/2 by the benzamide derivative.

Material & Methods: Experimental Protocols

Enzymatic Potency Assay (Cell-Free)

Objective: Determine the biochemical IC50 against recombinant MEK1/2. Method: ADP-Glo™ Kinase Assay (Promega) or LANCE® Ultra TR-FRET (PerkinElmer). Rationale: These assays measure the conversion of ATP to ADP (or phosphorylation of a substrate) in a purified system, eliminating cellular permeability variables.

Protocol:

  • Reagents: Recombinant MEK1 (active), unactive ERK2 (substrate), ATP (10 µM), and reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Preparation: Prepare a 10-point serial dilution of N-(2-chloro-4-iodophenyl)-3-methylbenzamide in DMSO (Top conc: 10 µM).

  • Reaction: Incubate compound with MEK1 (2 nM) for 15 min. Add ERK2 (200 nM) and ATP to initiate.

  • Detection: After 60 min, add ADP-Glo Reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to light.

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50.

Cellular Mechanistic Assay (Target Engagement)

Objective: Confirm inhibition of ERK phosphorylation (pERK) inside cells. Method: Western Blotting or AlphaLISA . Cell Lines:

  • A375 (Melanoma): BRAF V600E mutant (Constitutively active MAPK).

  • A549 (Lung): KRAS G12S mutant.

Protocol:

  • Seeding: Seed A375 cells (0.5 x 10^6 cells/well) in 6-well plates.

  • Treatment: Treat with compound (0.1, 1, 10 µM) or DMSO control for 1 hour.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.

  • Antibodies:

    • Primary: Anti-pERK1/2 (Thr202/Tyr204) [Cell Signaling #4370].

    • Control: Anti-Total ERK1/2 and Anti-β-Actin.

  • Validation: A dose-dependent decrease in pERK bands without a change in Total ERK confirms MEK inhibition.

Phenotypic Viability Assay

Objective: Assess antiproliferative efficacy (GI50). Method: CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification).

Protocol:

  • Seeding: 3,000 cells/well in 96-well white-walled plates. Allow attachment (24h).

  • Dosing: Add compound (9-point dilution, 1nM to 10µM). Incubate for 72 hours .

  • Readout: Add CellTiter-Glo reagent. Shake for 2 min. Read luminescence.

  • Calculation: Normalize to DMSO control (100%) and Bortezomib/Staurosporine control (0%). Fit to a 4-parameter logistic curve.

Results & Discussion: Data Interpretation

Anticipated Data Structure

The following table summarizes the expected performance metrics if the compound functions as a standard allosteric MEK inhibitor.

Assay TypeMetricTarget Value (Potent)Interpretation
Enzymatic (MEK1) IC50< 50 nMHigh affinity binding to allosteric pocket.
Cellular (A375) pERK IC50< 100 nMEffective membrane permeability and target engagement.
Viability (A375) GI50< 500 nMStrong antiproliferative effect in BRAF-mutant cells.
Viability (HeLa) GI50> 5 µMSelectivity (Wild-type RAF/RAS cells are less dependent).
Selectivity & Specificity

A critical step in validating N-(2-chloro-4-iodophenyl)-3-methylbenzamide is proving it does not inhibit ATP-competitive kinases (e.g., CDK2, SRC, EGFR).

  • Test: Screen at 1 µM against a panel of 10 diverse kinases.

  • Result: < 50% inhibition of other kinases confirms the allosteric nature (Type III), which is highly selective for MEK due to the unique pocket.

Structure-Activity Relationship (SAR)

The 3-methyl group on the benzamide ring is the variable region.

  • Comparison: If the IC50 is significantly higher than CI-1040 (3,4-difluoro), it suggests the methyl group may cause steric clash or lacks the electronic properties (fluorine is electron-withdrawing) required for optimal interaction with the backbone of MEK (e.g., Val 127 or Met 143).

Experimental Workflow Visualization

Diagram 2: Screening Cascade This flowchart defines the logical progression from compound synthesis to lead validation.

Screening_Cascade Start Compound Synthesis Enzymatic Enzymatic Assay (ADP-Glo) Start->Enzymatic QC Pass Enzymatic->Start Fail: Redesign Cellular Cellular pERK (Western Blot) Enzymatic->Cellular IC50 < 100nM Cellular->Start Fail: Permeability Viability Viability Assay (CellTiter-Glo) Cellular->Viability Target Engaged Selectivity Kinase Panel (Selectivity) Viability->Selectivity GI50 < 1µM Lead Lead Candidate Validation Selectivity->Lead Selective

Caption: The critical path for validating N-(2-chloro-4-iodophenyl)-3-methylbenzamide as a lead compound.

Conclusion

N-(2-chloro-4-iodophenyl)-3-methylbenzamide represents a focused probe for the MEK1/2 allosteric pocket. Its evaluation must prioritize the distinction between general toxicity and specific MAPK pathway inhibition. The protocols defined here—enzymatic potency, cellular pERK suppression, and BRAF-mutant selective cytotoxicity—constitute the industry-standard "Go/No-Go" criteria for advancing this molecule into in vivo pharmacokinetic studies.

References

  • Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810–816. Link (Describes the discovery of CI-1040 and the 2-chloro-4-iodoaniline pharmacophore).

  • Ohren, J. F., et al. (2004). "Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition." Nature Structural & Molecular Biology, 11(12), 1192–1197. Link (Structural basis of allosteric MEK inhibition).

  • Promega Corporation. (n.d.). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Cell Signaling Technology. (n.d.). "Western Blotting Protocol (Fluorescent)." CST Protocols. Link

  • Gowda, B. T., et al. (2012). "Crystal structure of 2-chloro-N-(4-methylphenyl)benzamide." Acta Crystallographica Section E, 68(Pt 8). Link (Structural data on related benzamide derivatives).

Sources

Foundational

Discovering the Biological Activity of Novel Benzamide Derivatives: A Technical Guide

Executive Summary: The Benzamide "Privileged Scaffold"[2] In modern medicinal chemistry, the benzamide moiety ( ) is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzamide "Privileged Scaffold"[2]

In modern medicinal chemistry, the benzamide moiety (


) is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors and enzymes. Its rigidity, combined with the capacity for orthogonal substitution, allows it to serve as a versatile linker or a pharmacophore itself.[1]

This guide details the technical roadmap for discovering and validating the biological activity of novel benzamide derivatives. We move beyond basic synthesis to focus on rational design logic , Structure-Activity Relationship (SAR) causality , and self-validating screening protocols for oncology (HDAC/PARP inhibition) and antimicrobial applications (FtsZ inhibition).[1]

Part 1: The Target Landscape & Rational Design

To discover novel activity, one must first define the target class. Benzamides predominantly exhibit activity in two distinct domains based on their substitution patterns.

Oncology: The Epigenetic & DNA Repair Axis
  • HDAC Inhibition (Class I/II): Benzamides like Entinostat (MS-275) and Mocetinostat function as Histone Deacetylase (HDAC) inhibitors.[1]

    • Mechanism:[1][2][3] The benzamide group acts as a Zinc-Binding Group (ZBG) (or a precursor to one) that chelates the

      
       ion in the catalytic pocket of HDACs.
      
    • Critical Design Feature: An ortho-amino (-NH2) or ortho-hydroxy (-OH) group on the benzanilide ring is often indispensable for high affinity interaction with the zinc ion.

  • PARP Inhibition: Benzamides mimic the nicotinamide moiety of

    
    , binding to the catalytic site of Poly(ADP-ribose) polymerase (PARP).
    
Antimicrobial: The Cell Division Axis
  • FtsZ Inhibition: Novel benzamides (e.g., 3-methoxybenzamide derivatives) target Filamenting temperature-sensitive mutant Z (FtsZ), a prokaryotic homolog of tubulin.[1]

    • Mechanism:[1][2][3] They inhibit GTPase activity and prevent Z-ring formation, halting bacterial cell division.[1]

Part 2: Structure-Activity Relationship (SAR) Logic

Effective discovery relies on understanding how structural modifications alter biological outcomes. The following table summarizes key SAR rules derived from recent high-impact studies.

Table 1: SAR Rules for Benzamide Optimization
Structural DomainModificationBiological ConsequenceMechanistic Causality
Benzamide Core (C-2 Position) Addition of

(Ortho-amino)
Critical for HDAC Potency The amino group forms a hydrogen bond with the charge-relay system (His142/Asp176) in the HDAC active site, stabilizing the Zn-chelation.
Benzamide Core (C-5 Position) Electron-Withdrawing Groups (F,

)
Reduced Antimicrobial Activity Strong EWGs reduce the electron density required for binding to the hydrophobic pocket of bacterial targets like QcrB.[1]
Linker Region Rigid vs. FlexibleSelectivity Switch Rigid linkers (e.g., cinnamyl) often favor HDAC1/2 selectivity (Class I), while flexible alkyl linkers may broaden the profile to HDAC6.[1]
"Cap" Group Bulky Hydrophobic (e.g., Pyridine, Indole)Increased Potency The "Cap" interacts with the rim of the enzyme pocket.[1] Bulky groups improve residence time and metabolic stability.

Part 3: Screening Workflows & Experimental Protocols

Discovery is not linear; it is a cyclic process of validation. The following diagram illustrates the optimized screening cascade for benzamide derivatives.

The Screening Cascade

ScreeningCascade cluster_Assays Biological Validation Loop Start Library Design (Scaffold Hopping/SAR) InSilico In Silico Docking (AutoDock Vina/Gold) Target: HDAC1 / FtsZ Start->InSilico Synthesis Chemical Synthesis (Amide Coupling/Tf2O Nitrile Conv.) InSilico->Synthesis High Score Selection Enzymatic Enzymatic Assay (Cell-Free) HDAC Fluorometric / PARP FP Synthesis->Enzymatic Cellular Phenotypic Screening (MTT / Resazurin Assay) Enzymatic->Cellular IC50 < 10 µM Cellular->Start Toxicity/Poor Sol. Mechanistic Mechanistic Confirmation (Western Blot / Flow Cytometry) Cellular->Mechanistic GI50 < 5 µM Mechanistic->Start Refine SAR Lead Lead Candidate Selection Mechanistic->Lead Validated MoA

Figure 1: Integrated screening cascade for benzamide derivatives, prioritizing cell-free enzymatic validation before phenotypic cellular screening.

Protocol A: HDAC Fluorometric Inhibition Assay (The Gold Standard)

This assay quantifies the ability of a benzamide derivative to inhibit HDAC activity using a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]

Reagents:

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Substrate: Fluorogenic acetylated lysine (50 µM final).

  • Enzyme: Recombinant HDAC1 or HeLa nuclear extract.

  • Developer: Trypsin/Protease mixture.

Step-by-Step Methodology:

  • Preparation: Dilute novel benzamide derivatives in DMSO. Prepare 10-point serial dilutions (Range: 1 nM to 100 µM).

  • Incubation (Enzyme + Inhibitor): Add 10 µL of diluted compound and 15 µL of diluted HDAC enzyme to a black 96-well plate. Incubate at 37°C for 30 minutes. Rationale: Allows the benzamide to equilibrate and bind to the zinc pocket.

  • Reaction Initiation: Add 25 µL of fluorogenic substrate solution. Incubate at 37°C for 30 minutes.

  • Termination & Development: Add 50 µL of Developer solution containing Trypsin. Incubate for 15 minutes at room temperature.

    • Mechanism:[2][3] Trypsin cleaves the deacetylated lysine, releasing the AMC fluorophore. Acetylated substrate (inhibited reaction) is not cleaved.

  • Detection: Measure Fluorescence Intensity (Ex/Em = 360/460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol B: Antibacterial MIC Determination (Broth Microdilution)

For benzamides targeting FtsZ or general antimicrobial activity.[1]

Methodology:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus, E. coli) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use sterile 96-well plates. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Compound Addition: Add 100 µL of benzamide stock (1 mg/mL) to column 1. Perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to all wells. Final volume: 200 µL.

  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Negative Control: DMSO vehicle (max 1%).[1]

    • Sterility Control: Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ). The MIC  is the lowest concentration with no visible growth.
    

Part 4: Advanced Mechanistic Validation

Once a "hit" is identified (


), the mechanism of action must be confirmed. For benzamide HDAC inhibitors, this involves proving the accumulation of acetylated histones and subsequent cell cycle arrest.[1]
Signaling Pathway: HDAC Inhibition to Apoptosis[1]

HDAC_Mechanism Benzamide Benzamide Derivative HDAC HDAC Enzyme (Zn2+ Pocket) Benzamide->HDAC Inhibits AcHistones Accumulation of Acetylated Histones Benzamide->AcHistones Causes Histones Histones (Deacetylated) HDAC->Histones Normally Catalyzes Chromatin Chromatin Relaxation AcHistones->Chromatin Induces p21 p21 (WAF1/CIP1) Upregulation Chromatin->p21 Gene Expression G1Arrest Cell Cycle Arrest (G0/G1 Phase) p21->G1Arrest Inhibits CDKs Apoptosis Apoptosis G1Arrest->Apoptosis

Figure 2: Mechanistic pathway of benzamide-induced cytotoxicity. Inhibition of HDAC leads to hyperacetylation, p21 upregulation, and G1 cell cycle arrest.[1]

Validation Experiment: Western Blotting

To confirm the pathway above, treat cells (e.g., HCT116) with the benzamide derivative at


 and 

for 24 hours.[1]
  • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-p21, Anti-HDAC1 (loading control).[1]

  • Expected Result: A dose-dependent increase in Acetyl-H3 and p21 band intensity compared to the DMSO control. This confirms the compound is acting on-target inside the cell, rather than causing non-specific toxicity.

References

  • BenchChem Technical Support Team. (2025). Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide. BenchChem. Link

  • Suzuki, T., et al. (1999).[1] Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. Link

  • Zhou, Y., et al. (2013).[1] Design, synthesis and bioevaluation of novel benzamide derivatives as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 485-489. Link

  • Li, S., et al. (2015).[1][4] Design, synthesis and antiproliferative activities of novel benzamide derivatives as HDAC inhibitors. European Journal of Medicinal Chemistry, 98, 1-10. Link

  • Zhang, L., et al. (2021).[1] Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.[5] Link

  • North, E. J., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Link

Sources

Exploratory

Technical Guide: Mechanism of Action of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

This technical guide details the mechanism of action (MoA) of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a synthetic small molecule belonging to the diarylamide class of kinase inhibitors.[1][2] Based on its specific...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA) of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a synthetic small molecule belonging to the diarylamide class of kinase inhibitors.[1][2]

Based on its specific pharmacophore—defined by the 2-chloro-4-iodoaniline moiety—this compound functions as a highly selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2) .[1][2] It is a structural analog of the clinical candidate CI-1040 (PD184352) , designed to exploit a unique hydrophobic pocket adjacent to the ATP-binding site.[1][2]

Classification: Allosteric MEK1/2 Inhibitor (Type III/IV Kinase Inhibitor) Target: Mitogen-Activated Protein Kinase Kinase 1 and 2 (MAP2K1/MAP2K2)[1][2]

Executive Summary

N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a targeted signal transduction inhibitor that blocks the MAPK/ERK pathway (RAS-RAF-MEK-ERK).[1][2] Unlike Type I inhibitors that compete directly with ATP, this molecule binds to a conserved allosteric pocket adjacent to the ATP-binding site.[1][2] This binding mode induces a conformational change that locks MEK1/2 in a catalytically inactive state, preventing its phosphorylation by upstream RAF kinases and subsequently inhibiting the phosphorylation of downstream ERK1/2 substrates.[1][2]

This mechanism offers high selectivity because the allosteric pocket is unique to MEK1/2 and not conserved across the broader kinome, reducing off-target toxicity compared to ATP-competitive inhibitors.[1][2]

Chemical Biology & Structural Basis

The efficacy of N-(2-chloro-4-iodophenyl)-3-methylbenzamide is driven by two distinct structural domains: the "Warhead" and the "Anchor."[1][2]

The Specificity Warhead (2-chloro-4-iodoaniline)

The 2-chloro-4-iodophenyl moiety is the critical determinant of selectivity.[1][2]

  • Hydrophobic Pocket Occupation: The iodine atom at the para-position is large and lipophilic.[1][2] It penetrates deep into a specific hydrophobic pocket in MEK1/2 lined by residues such as Val127, Gly128, Phe209, and Val211 .[1][2]

  • Halogen Bonding: The iodine often participates in a halogen bond with backbone carbonyls within the pocket, stabilizing the complex.[1][2]

  • Steric Lock: The ortho-chlorine atom forces the phenyl ring out of planarity relative to the amide bond, locking the molecule into a conformation that perfectly matches the allosteric site geometry.[2]

The Scaffold Anchor (3-methylbenzamide)

The 3-methylbenzamide core provides the necessary hydrogen bonding interactions.[1][2]

  • H-Bond Network: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a hydrogen bond network with the backbone of Lys97 (from the catalytic lysine) and Ser212 in the activation loop.[1][2] This interaction bridges the N-terminal and C-terminal lobes of the kinase, effectively "gluing" them in an inactive orientation.[1][2]

Mechanism of Action (The Core)[1][2]

The inhibition proceeds via a three-step allosteric locking mechanism:[1][2]

Step 1: Allosteric Binding

The compound enters the unique allosteric pocket located adjacent to the ATP-binding site but distinct from it.[1][2] This binding occurs regardless of intracellular ATP concentration, characterizing it as non-competitive with ATP .[2]

Step 2: Conformational Locking (The "Closed-Inactive" State)

Upon binding, the inhibitor stabilizes a specific conformation of MEK1/2 where the two kinase lobes are closed, but the catalytic residues are misaligned.[1][2]

  • Helix Displacement: It forces the

    
    C-helix  into a position that disrupts the conserved salt bridge (Glu-Lys) required for catalysis.[1][2]
    
  • Activation Segment Fixation: The inhibitor interacts directly with the activation segment (Dfg-motif region), preventing it from undergoing the conformational shift necessary for phosphorylation by RAF.[1][2]

Step 3: Pathway Decoupling

By locking MEK in this inactive conformation, the inhibitor exerts a dual effect:[1][2]

  • Inhibition of Catalysis: MEK cannot phosphorylate its only substrate, ERK1/2.[2]

  • Protection from Activation: The locked conformation prevents upstream RAF kinases from accessing the regulatory serine residues (Ser217/Ser221) on MEK, effectively insulating MEK from upstream activation signals.[1][2]

Pathway Visualization

The following diagram illustrates the interruption of the MAPK signaling cascade by N-(2-chloro-4-iodophenyl)-3-methylbenzamide.

MoA_Pathway cluster_MEK Target Interaction Site GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK_Active MEK1/2 (Active) RAF->MEK_Active Phosphorylation MEK_Inactive MEK1/2 (Locked Inactive) MEK_Active->MEK_Inactive Conformational Shift ERK ERK1/2 (p-ERK) MEK_Active->ERK Phosphorylation (Blocked) Inhibitor N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Inhibitor->MEK_Inactive Allosteric Binding Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription

Caption: Schematic of the MAPK pathway showing the allosteric blockade of MEK1/2.[1][2] The inhibitor locks MEK in an inactive state, preventing signal transduction from RAF to ERK.[1][2]

Experimental Validation Protocols

To validate the mechanism of action of N-(2-chloro-4-iodophenyl)-3-methylbenzamide, the following experimental workflows are recommended.

In Vitro Kinase Assay (IC50 Determination)

Objective: Confirm inhibition of MEK1 kinase activity and ATP non-competitiveness.[1][2]

ParameterCondition
Enzyme Recombinant human MEK1 (active)
Substrate Inactive ERK2 (1 µM)
ATP Concentration Titration (10 µM - 1 mM) to prove non-competitive kinetics
Readout TR-FRET or Western Blot (anti-pERK antibody)

Protocol:

  • Incubate MEK1 with varying concentrations of the inhibitor (0.1 nM – 10 µM) for 15 minutes.[1][2]

  • Add ATP and inactive ERK2 substrate.[1][2]

  • Incubate for 30 minutes at 30°C.

  • Stop reaction and detect phosphorylated ERK2.[1][2]

  • Expected Result: IC50 remains constant regardless of ATP concentration (signature of allosteric inhibition).[1][2]

Cellular Western Blot Analysis

Objective: Confirm pathway inhibition in cells (e.g., BRAF-mutant melanoma lines like A375).

Protocol:

  • Seed Cells: Plate A375 cells (BRAF V600E) in 6-well plates.

  • Treatment: Treat with inhibitor (10 nM, 100 nM, 1 µM) for 1 hour.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Immunoblot: Probe for:

    • p-ERK1/2 (Thr202/Tyr204): Should decrease dose-dependently.[1][2]

    • Total ERK1/2: Should remain unchanged.

    • p-MEK1/2: May remain high or increase (due to feedback loop loss), but downstream p-ERK is blocked.[1][2]

Therapeutic Context & Limitations

While N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a potent probe, it represents a simplified scaffold compared to clinical agents.[1][2]

  • Solubility: The lack of a solubilizing group (like the cyclopropylmethoxy in CI-1040) limits its oral bioavailability and formulation stability.[1][2]

  • Metabolic Stability: The 3-methyl group is susceptible to rapid oxidation by CYP450 enzymes.[1][2]

  • Utility: It serves primarily as a chemical biology tool to study the structural requirements of the MEK allosteric pocket and to validate "Type III" kinase inhibition models.[1][2]

References

  • Sebolt-Leopold, J. S., et al. (1999).[1][2] Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo.[1][2] Nature Medicine, 5(7), 810–816.[1][2] (Foundational paper describing the mechanism of the structural analog CI-1040). Link

  • Ohren, J. F., et al. (2004).[1][2] Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition.[1][2] Nature Structural & Molecular Biology, 11(12), 1192–1197.[1][2] (Defines the allosteric binding pocket for 2-chloro-4-iodoaniline derivatives). Link

  • Fremin, C., & Meloche, S. (2010).[1][2] From basic research to clinical development of MEK1/2 inhibitors for cancer therapy.[1][2] Journal of Hematology & Oncology, 3,[1][2] 8. (Review of the inhibitor class). Link

  • Zhao, Z., & Adjei, A. A. (2014).[1][2] The clinical development of MEK inhibitors.[1][2][3][4][5] Nature Reviews Clinical Oncology, 11, 385–400.[1][2] Link[1][2]

Sources

Foundational

Investigating the Pharmacology of Substituted Benzamides: From GPCR Modulation to Epigenetic Control

Executive Summary The substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse pharmacological interventions depending on precise substituent topography. Historically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse pharmacological interventions depending on precise substituent topography. Historically categorized as "orthopramides," these compounds have evolved from simple antiemetics to sophisticated tools for neuropsychiatry and oncology. This technical guide dissects the pharmacology of substituted benzamides, focusing on their three primary mechanisms: Dopamine D2/D3 antagonism (antipsychotics), 5-HT4 agonism (prokinetics), and HDAC inhibition (epigenetic modulators).

Part 1: Structural Basis & Mechanism of Action

The Orthopramides: Dopamine D2/D3 Antagonism

Substituted benzamides like sulpiride , amisulpride , and raclopride are highly selective for D2-like receptors (D2, D3) over D1-like receptors. Unlike phenothiazines, they exhibit a low affinity for alpha-adrenergic, cholinergic, and histaminergic receptors, resulting in a distinct side-effect profile (less sedation, fewer autonomic effects).

  • Mechanism: They function as antagonists or partial agonists.

  • The "Atypical" Profile of Amisulpride: Amisulpride exhibits a dose-dependent duality.[1] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, enhancing dopaminergic transmission (antidepressant effect).[2][3] At high doses, it blocks postsynaptic D2 receptors in the limbic system, reducing dopaminergic transmission (antipsychotic effect).[3]

The Prokinetics: 5-HT4 Agonism

Compounds like metoclopramide (which possesses mixed D2 antagonism/5-HT4 agonism) and cisapride utilize the benzamide core to target the Serotonin 5-HT4 receptor in the enteric nervous system.

  • Mechanism: 5-HT4 receptors are Gs-coupled. Agonism stimulates adenylyl cyclase (AC), increasing cAMP, which enhances cholinergic transmission and promotes gastrointestinal motility.

Epigenetic Modulators: HDAC Inhibition

Entinostat (MS-275) represents a structural divergence where the benzamide moiety acts as a Zinc Binding Group (ZBG) within the catalytic pocket of Class I Histone Deacetylases (HDAC1, HDAC3).

  • Mechanism: The 2-aminophenyl benzamide motif chelates the active site zinc ion, preventing the deacetylation of lysine residues on histone tails. This leads to chromatin relaxation and the re-expression of silenced tumor suppressor genes.[4]

Part 2: Signaling Pathways & Receptor Logic

The following diagram illustrates the divergent signaling cascades initiated by benzamide derivatives depending on their receptor target.

BenzamideSignaling cluster_inputs Ligand Class cluster_receptors GPCR Target cluster_effectors Signal Transduction cluster_outcomes Physiological Output Amisulpride Amisulpride (Benzamide D2 Antagonist) D2R Dopamine D2 Receptor (Gi/o-coupled) Amisulpride->D2R Antagonizes Metoclopramide Metoclopramide (Benzamide 5-HT4 Agonist) HT4R 5-HT4 Receptor (Gs-coupled) Metoclopramide->HT4R Agonizes Gi Gi/o Protein D2R->Gi Couples Gs Gs Protein HT4R->Gs Couples AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP_Down ↓ cAMP AC->cAMP_Down Via Gi cAMP_Up ↑ cAMP AC->cAMP_Up Via Gs Antipsychotic Antipsychotic Effect (Limbic Inhibition) cAMP_Down->Antipsychotic Modulates Ion Channels Prokinetic Prokinetic Effect (Cholinergic Release) cAMP_Up->Prokinetic PKA Activation

Figure 1: Divergent GPCR signaling pathways utilized by substituted benzamides. D2 antagonists inhibit the Gi pathway (preventing cAMP reduction), while 5-HT4 agonists activate the Gs pathway (promoting cAMP accumulation).

Part 3: Structure-Activity Relationship (SAR)

The versatility of the benzamide scaffold lies in specific substitution patterns.

RegionSubstituentPharmacological EffectExample Drug
Aromatic Ring 2-Methoxy, 5-SulfamoylHigh D2/D3 SelectivitySulpiride, Amisulpride
Aromatic Ring 4-Amino, 5-Chloro, 2-MethoxyMixed D2 Antagonist / 5-HT4 AgonistMetoclopramide
Aromatic Ring 2-AminophenylHDAC Inhibition (Zinc Binding)Entinostat
Side Chain N-((1-ethylpyrrolidin-2-yl)methyl)D2/D3 Affinity (S-enantiomer critical)Sulpiride
Side Chain Piperidine derivatives5-HT4 Agonism / Prokinetic activityCisapride

Part 4: In-Depth Experimental Protocol

Protocol: [3H]-Raclopride Competition Binding Assay (D2 Receptor)

This protocol validates the affinity of a novel benzamide derivative for the Dopamine D2 receptor. Raclopride is the gold standard radioligand for this class due to its high specificity for D2/D3 and low non-specific binding.

1. Experimental Logic (Causality)
  • Why Raclopride? Unlike spiperone (which binds 5-HT2A), raclopride is a substituted benzamide itself, ensuring the binding site topology is relevant to the test compounds.

  • Why CHO-D2 Cells? Chinese Hamster Ovary cells stably transfected with human D2 receptors provide a clean background with null endogenous dopamine receptor expression, ensuring signal fidelity.

2. Reagents & Buffer System
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

    • Note: Ions are critical; Na+ influences benzamide binding affinity.

  • Radioligand: [Methoxy-3H]-Raclopride (Specific Activity ~70-80 Ci/mmol). Concentration: 2 nM (approx. Kd).

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol or (+)-Butaclamol.

3. Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-hD2 cells. Homogenize in ice-cold assay buffer using a Polytron.

    • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in buffer.

    • Self-Validation Check: Protein concentration must be standardized (e.g., 20 µ g/well ) using a BCA assay to ensure reproducible Bmax.

  • Incubation Setup (96-well plate):

    • Total Binding (TB): 20 µL Buffer + 20 µL [3H]-Raclopride + 160 µL Membranes.

    • Non-Specific Binding (NSB): 20 µL Haloperidol (10 µM) + 20 µL [3H]-Raclopride + 160 µL Membranes.

    • Test Compound: 20 µL Compound (10^-10 to 10^-5 M) + 20 µL [3H]-Raclopride + 160 µL Membranes.

  • Equilibrium Phase:

    • Incubate for 60 minutes at 25°C .

    • Causality: Benzamides have moderate dissociation rates; 60 mins ensures equilibrium without significant ligand degradation.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail. Count radioactivity (CPM) in a beta-counter.

4. Data Analysis & Acceptance Criteria
  • Calculate % Inhibition:

    
    
    
  • Curve Fitting: Non-linear regression (One-site competition model).

  • Self-Validating Criteria:

    • Hill Slope: Should be near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites.

    • Specific Binding: Must be >85% of Total Binding.

    • Z-Factor: Must be >0.5 for the assay to be considered robust.

Part 5: Workflow Visualization

BindingAssay cluster_plate 96-Well Plate Setup start Start: Membrane Prep (CHO-hD2 Cells) wells Add Components: 1. Test Benzamide (Variable Conc.) 2. [3H]-Raclopride (2 nM) 3. Membranes (20 µg) start->wells nsb Control Wells: NSB (10µM Haloperidol) Total Binding (Vehicle) start->nsb incubate Equilibrium Incubation 60 min @ 25°C wells->incubate nsb->incubate filter Harvest GF/B Filtration + 3x Wash incubate->filter count Scintillation Counting (Beta Counter) filter->count analyze Data Analysis IC50 & Ki Calculation count->analyze

Figure 2: Workflow for the [3H]-Raclopride competition binding assay. Critical control points include the NSB determination and the PEI-presoaking of filters during the harvest step.

References

  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides—a novel class of dopamine antagonists.[5] Life Sciences, 25(6), 479-485.[5] Link

  • Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and postsynaptic activity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97. Link

  • Bock, M. G., et al. (2000). Benzamide derivatives as selective 5-HT4 receptor agonists.[6][7][8][9] Bioorganic & Medicinal Chemistry Letters, 10(12), 1303-1306. Link

  • Saito, A., et al. (1999). A synthetic inhibitor of histone deacetylase, MS-275, with marked in vivo antitumor activity against human tumors. Proceedings of the National Academy of Sciences, 96(8), 4592-4597. Link

  • Hall, H., et al. (1991).[10] Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand.[10] European Journal of Pharmacology, 201(1), 1-10.[10] Link

Sources

Exploratory

Technical Guide: Initial Toxicity Screening of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

This guide outlines a rigorous Initial Toxicity Screening protocol for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a synthetic small molecule sharing structural pharmacophores with diarylamine MEK inhibitors (e.g., CI-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous Initial Toxicity Screening protocol for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a synthetic small molecule sharing structural pharmacophores with diarylamine MEK inhibitors (e.g., CI-1040).

Part 1: Executive Summary & Compound Profiling

N-(2-chloro-4-iodophenyl)-3-methylbenzamide presents a specific structural motif—a 2-chloro-4-iodoaniline headgroup linked to a 3-methylbenzoyl tail. This scaffold is highly characteristic of allosteric MEK1/2 inhibitors. Consequently, the safety profile must address both general xenobiotic toxicity and mechanism-based (on-target) liabilities associated with the MAPK pathway.

Structural Alerts & In Silico Triage

Before wet-lab experimentation, the compound undergoes in silico profiling to predict reactive metabolites and physicochemical liabilities.

  • Structural Alert: 2-chloro-4-iodoaniline moiety . Halogenated anilines are frequently associated with methemoglobinemia and genotoxicity via N-hydroxylation.

  • Metabolic Liability: The 3-methyl group is a primary site for CYP450-mediated benzylic oxidation (forming alcohol

    
     aldehyde 
    
    
    
    carboxylic acid).
  • Physicochemical: High lipophilicity (LogP > 3.5 predicted) suggests high membrane permeability but potential solubility issues in aqueous media.

Part 2: Screening Cascade & Experimental Protocols

The following screening cascade prioritizes assays that provide "Go/No-Go" decision points early in the development cycle.

Visualization: The Toxicity Screening Workflow

ToxicityScreening cluster_Tier1 Tier 1: Critical Safety Filters (Weeks 1-2) cluster_Tier2 Tier 2: Metabolic & Mechanistic (Weeks 3-4) Start Compound: N-(2-chloro-4-iodophenyl)-3-methylbenzamide PhysChem Physicochemical Profiling (Solubility, LogD) Start->PhysChem hERG hERG Channel Inhibition (Cardiotoxicity) PhysChem->hERG If Soluble Ames Ames Test (Genotoxicity) PhysChem->Ames Cyto General Cytotoxicity (HepG2, HEK293) PhysChem->Cyto Micro Microsomal Stability (Reactive Metabolites) hERG->Micro IC50 > 10µM MNP In Vitro Micronucleus (Chromosomal Damage) Ames->MNP Negative RPE RPE Cell Viability (Ocular Toxicity Screen) Cyto->RPE Selectivity Check Decision Lead Optimization / Go-No Go Micro->Decision MNP->Decision RPE->Decision

Figure 1: Tiered screening cascade designed to identify high-risk liabilities (Genotoxicity, hERG block) prior to expensive in vivo studies.

Protocol 1: Genotoxicity (Ames Test)

Rationale: The aniline substructure carries a risk of mutagenicity. The Ames test is the regulatory gold standard (OECD 471) for detecting point mutations.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Performed +/- S9 mix (rat liver homogenate) to detect pro-mutagens requiring bioactivation (e.g., N-hydroxylation of the aniline).

  • Procedure:

    • Dosing: 5 concentrations (up to 5000 µ g/plate or solubility limit).

    • Incubation: 48-72 hours at 37°C.

    • Readout: Count revertant colonies.

    • Criteria: A ≥2-fold increase in revertants over vehicle control indicates a positive (mutagenic) result.

Protocol 2: Cardiotoxicity (hERG Patch Clamp)

Rationale: Inhibition of the hERG potassium channel causes QT prolongation, a major risk for sudden cardiac death. Many kinase inhibitors are potent hERG blockers.

  • Method: Automated Whole-Cell Patch Clamp (e.g., QPatch or Patchliner).

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Protocol:

    • Perfusion: Extracellular solution (Tyrode’s buffer).

    • Voltage Protocol: Depolarize to +20 mV (2s)

      
       Repolarize to -50 mV (2s) to elicit tail current.
      
    • Application: Apply compound at 0.1, 1, 10, and 30 µM.

    • Analysis: Calculate % inhibition of tail current amplitude.

    • Threshold: IC50 < 10 µM is a significant safety flag.

Protocol 3: General Cytotoxicity (Multiplexed Assay)

Rationale: To distinguish specific toxicity from general cellular necrosis and to establish a therapeutic window.

  • Cell Lines:

    • HepG2: Hepatocellular carcinoma (Liver toxicity proxy).

    • HEK293: Human embryonic kidney (Renal toxicity proxy).

  • Assay: Multiplexed CellTiter-Glo (ATP) + CellTox Green (Membrane Integrity).

  • Step-by-Step:

    • Seed 5,000 cells/well in 384-well plates. Incubate 24h.

    • Treat with compound (8-point serial dilution, 0.01 – 100 µM) for 72h.

    • Add CellTox Green reagent (fluorescence readout for necrosis).

    • Add CellTiter-Glo reagent (luminescence readout for viability).

    • Data Output: Derive IC50 values.

Part 3: Data Interpretation & Reference Standards

Quantitative Thresholds for Decision Making
AssayMetricLow Risk (Green)Moderate Risk (Yellow)High Risk (Red)
Ames Test Revertant Fold Change< 2x2x - 3x> 3x (Mutagenic)
hERG IC50 (µM)> 30 µM10 - 30 µM< 10 µM
HepG2 Cytotoxicity IC50 (µM)> 50 µM10 - 50 µM< 10 µM
Solubility PBS pH 7.4 (µM)> 100 µM10 - 100 µM< 10 µM
Mechanism-Based Toxicity: The MEK Context

If this compound acts as a MEK inhibitor, Ocular Toxicity is a predicted class effect (Retinal Vein Occlusion).

  • Specific Screen: Use ARPE-19 (Retinal Pigment Epithelial) cells.

  • Marker: Monitor transepithelial electrical resistance (TEER) or permeability. Decrease in TEER suggests disruption of the blood-retinal barrier.

Visualization: Potential Metabolic Activation Pathway

The aniline nitrogen and the methyl group are the primary sites for metabolic modification.

Metabolism cluster_Oxidation CYP450 Oxidation cluster_Bioactivation Bioactivation (Tox Risk) Parent Parent Compound (N-(2-chloro-4-iodophenyl)-3-methylbenzamide) Alcohol Benzylic Alcohol (-CH2OH) Parent->Alcohol CYP2C19/3A4 N_OH N-Hydroxylamine (Reactive Intermediate) Parent->N_OH CYP2E1/1A2 Acid Benzoic Acid Derivative (-COOH) Alcohol->Acid ADH/ALDH Excretion Excretion Acid->Excretion Glucuronidation Nitroso Nitroso-arene (Protein Adducts) N_OH->Nitroso Oxidation DNA_Adduct DNA_Adduct Nitroso->DNA_Adduct Genotoxicity

Figure 2: Predicted metabolic pathways. The bottom pathway (N-hydroxylation) represents the bioactivation risk common to halogenated anilines.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4 . Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • Food and Drug Administration (FDA) . S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

  • Sebolt-Leopold, J. S. (2008). MEK Inhibitors: A Therapeutic Approach to Targeting the Ras-MAP Kinase Pathway in Tumors. Current Pharmaceutical Design. [Link]

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis.[1] [Link]

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Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Aryl Benzamides

Abstract The N-aryl benzamide scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comprehensive explora...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-aryl benzamide scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the efficacy and selectivity of this privileged structural motif. By dissecting the intricate interplay between molecular architecture and pharmacological response, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of N-aryl benzamides and accelerate the design of next-generation therapeutics. This document delves into the core principles of SAR as applied to N-aryl benzamides across various therapeutic areas, including oncology, infectious diseases, and inflammation. Detailed experimental protocols, data-driven analyses, and predictive modeling approaches are presented to offer a holistic understanding of this pivotal class of compounds.

Introduction: The Enduring Significance of the N-Aryl Benzamide Scaffold

The N-aryl benzamide core, characterized by a benzoyl group linked to an aniline moiety via an amide bond, is a recurring motif in a multitude of clinically approved drugs and investigational agents. Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to engage in key hydrogen bonding and hydrophobic interactions within biological targets. This inherent "drug-likeness" has positioned N-aryl benzamides as a fertile ground for the development of inhibitors for enzymes such as histone deacetylases (HDACs) and various kinases, as well as modulators of receptor function.[1][2][3]

The fundamental principle of Structure-Activity Relationship (SAR) studies is to systematically modify the chemical structure of a molecule and observe the corresponding changes in its biological activity.[4] This iterative process of design, synthesis, and testing is the bedrock of modern drug discovery, enabling the optimization of lead compounds into potent and selective drug candidates.[5] For N-aryl benzamides, SAR exploration typically revolves around modifications at three key positions: the benzoyl ring (A-ring), the aniline ring (B-ring), and the amide linker.

Decoding the Pharmacophore: General SAR Principles for N-Aryl Benzamides

While the specific SAR for N-aryl benzamides is highly dependent on the biological target, several general principles have emerged from numerous studies. A generic N-aryl benzamide pharmacophore can be conceptualized as follows:

Generic_N_Aryl_Benzamide_Pharmacophore cluster_A Benzoyl Ring (A-Ring) (Surface Recognition) cluster_linker Amide Linker (H-Bonding) cluster_B Aryl Ring (B-Ring) (Vectorial Orientation) A_ring Aromatic Ring R1 R1 Substituents (Modulate Potency, Selectivity, PK) A_ring->R1 Modification Site Amide C(O)NH A_ring->Amide Connects to B_ring Aryl/Heteroaryl Ring Amide->B_ring Connects to R2 R2 Substituents (Fine-tune Activity, Target Engagement) B_ring->R2 Modification Site

Caption: Generic pharmacophore model for N-aryl benzamides.

  • The Benzoyl Ring (A-Ring): Often referred to as the "cap" or "surface recognition" group, this aromatic ring and its substituents play a crucial role in establishing interactions with the surface of the target protein. Modifications here can significantly impact potency, selectivity, and pharmacokinetic properties.

  • The Amide Linker: The amide bond is a critical hydrogen-bonding element, often forming key interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. The planarity of the amide bond also helps to orient the A and B rings in a specific conformation.

  • The N-Aryl Ring (B-Ring): This ring system provides a vector for positioning the molecule within the target's binding site. Substituents on this ring can fine-tune biological activity, modulate physicochemical properties, and introduce additional points of interaction.

N-Aryl Benzamides in Oncology: A Multi-Targeted Approach

The N-aryl benzamide scaffold has been extensively explored in the development of anticancer agents, targeting a variety of key oncogenic pathways.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are an important class of anticancer agents that promote histone hyperacetylation, leading to chromatin relaxation and the expression of tumor suppressor genes.[2] N-aryl benzamides, particularly those bearing a 2-aminophenyl group, have emerged as a prominent class of HDAC inhibitors.[2][6]

Key SAR Insights for HDAC Inhibition:

  • Zinc-Binding Group: A crucial feature for HDAC inhibition is the presence of a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. In the context of N-aryl benzamides, the ortho-amino group on the aniline ring is indispensable for this interaction.[6]

  • Linker Length: The length and nature of the linker connecting the benzoyl "cap" to the zinc-binding aniline moiety influence inhibitory activity. Studies have shown that a shorter molecular length often correlates with stronger HDAC inhibition.[7]

  • Cap Group Substituents: Modifications to the benzoyl ring can enhance potency and selectivity. For instance, the introduction of heteroarylmethyl groups at the 4-position of the benzoyl ring has led to potent HDAC inhibitors with in vivo antitumor activity.[2]

Table 1: SAR of Benzamide-based HDAC Inhibitors

CompoundR1 (Benzoyl Ring)R2 (Aniline Ring)HDAC1 IC50 (µM)Reference
MS-275 4-pyridylmethoxy2-amino~0.5[6]
Analog 1 4-methoxy2-amino>10[6]
Analog 2 H2-amino2-50[6]
7j 4-(4-methylpiperazin-1-yl)2-aminoPotent HDAC1-3 inhibitor[7]

Experimental Workflow: Synthesis and Evaluation of Benzamide HDAC Inhibitors

HDACi_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Benzoic Acid step1 Amide Coupling with Substituted 2-Nitroaniline start->step1 step2 Nitro Group Reduction step1->step2 end N-(2-aminophenyl) benzamide Library step2->end assay1 In vitro HDAC Enzyme Assay (IC50 Determination) end->assay1 SAR Analysis assay2 Cellular Histone Acetylation Assay assay1->assay2 assay3 Antiproliferative Assay (e.g., MTT) on Cancer Cell Lines assay2->assay3 assay4 In vivo Xenograft Tumor Models assay3->assay4

Caption: A typical workflow for the synthesis and evaluation of N-aryl benzamide HDAC inhibitors.

Kinase Inhibition

N-aryl benzamides have also been successfully developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3]

Key SAR Insights for Kinase Inhibition:

  • EGFR and v-Src Kinases: Specific substitution patterns on the benzamide scaffold can lead to selective inhibition of either Epidermal Growth Factor Receptor (EGFR) or v-Src tyrosine kinases.[3] For example, certain benzamides have shown specific inhibition of EGFR tyrosine kinase, while others target v-Src kinase.[3]

  • ROCK1 Inhibition: N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been identified as potent inhibitors of Rho-associated kinase-1 (ROCK1), a target for cardiovascular diseases and cancer.[8] 3D-QSAR studies have revealed that modifications to the chemical groups based on contour maps can lead to the design of more potent inhibitors.[8]

N-Aryl Benzamides as Antimicrobial Agents

The N-aryl benzamide scaffold has demonstrated significant potential in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Key SAR Insights for Antimicrobial Activity:

  • Antibacterial and Antifungal Activity: A wide range of N-aryl benzamides have been synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][9][10]

  • QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies have been employed to identify the structural characteristics that govern the antimicrobial activity of substituted benzamides.[10] These studies have shown that topological descriptors and molecular connectivity indices can be used to model and predict antimicrobial activity.[10]

  • Antimycobacterial Activity: N-(Arylcarbamothioyl)benzamide derivatives have been investigated as selective antimycobacterial agents.[11] The structural planarity of these molecules has been correlated with higher activity against Mycobacterium tuberculosis.[11]

Table 2: Antimicrobial Activity of Selected N-Aryl Benzamides

CompoundTarget OrganismActivity (MIC)Reference
8i S. aureusGood[10]
9 E. coliGood[10]
IITKDA10 M. tuberculosis1 µg/mL[11]
Compound 5a B. subtilis & E. coli6.25 & 3.12 µg/mL[9]

Experimental Protocol: Synthesis of N-Aryl Benzamides via Amide Coupling

  • Acid Chloride Formation: To a solution of a substituted benzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a solution of the desired substituted aniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl benzamide.[9]

Computational Approaches in SAR Studies of N-Aryl Benzamides

In silico methods play a pivotal role in modern SAR studies, enabling the rational design of novel compounds and providing insights into their mechanism of action at the molecular level.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity.[12] Pharmacophore models for N-aryl benzamide derivatives have been successfully developed for various targets, including FtsZ inhibitors and melanogenesis inhibitors.[12][13]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10][14] These models can be used to predict the activity of novel compounds and to identify the key molecular descriptors that influence activity.

  • Molecular Docking and Dynamics: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions.[15][16] Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time.[12][15]

Logical Workflow for a Computationally-Driven SAR Study

Computational_SAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Model Generation cluster_validation Model Validation & Interpretation cluster_design Rational Design of New Analogs data Series of N-aryl benzamides with known biological activity prep 3D Structure Generation & Energy Minimization data->prep dock Molecular Docking into Target Binding Site data->dock qsar QSAR Model Development (e.g., CoMFA, CoMSIA) prep->qsar pharm Pharmacophore Hypothesis Generation prep->pharm qsar_val Statistical Validation of QSAR Model qsar->qsar_val pharm_val Validation of Pharmacophore Model pharm->pharm_val dock_val Analysis of Docking Poses dock->dock_val design Design of Novel N-aryl benzamides with Predicted Enhanced Activity qsar_val->design pharm_val->design dock_val->design design->data Iterative Cycle

Caption: A logical workflow illustrating a computationally-driven SAR study for N-aryl benzamides.

Future Perspectives and Conclusion

The N-aryl benzamide scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents. The wealth of SAR data accumulated over the years provides a solid foundation for future drug discovery efforts. The integration of advanced computational techniques with traditional medicinal chemistry approaches will undoubtedly accelerate the identification of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the versatility of the N-aryl benzamide core will likely be exploited to address an even broader range of therapeutic targets. This guide has provided a comprehensive overview of the key SAR principles governing this important class of molecules, with the aim of empowering researchers to rationally design and develop the next generation of N-aryl benzamide-based drugs.

References

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. [Link]

  • Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. PubMed. [Link]

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. National Institutes of Health. [Link]

  • N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. ACS Applied Bio Materials. [Link]

  • Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. MDPI. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [Link]

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. National Institutes of Health. [Link]

  • Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. PubMed. [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. ResearchGate. [Link]

  • Profiling the Structural Determinants of Aryl Benzamide Derivatives as Negative Allosteric Modulators of mGluR5 by In Silico Study. PubMed. [Link]

  • N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Taylor & Francis Online. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. National Institutes of Health. [Link]

  • Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. [Link]

  • Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. MDPI. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines. DiVA. [Link]

  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]

  • ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications. [Link]

  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. [Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga Repository. [Link]

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Wiley Online Library. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. PubMed. [Link]

  • Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. PubMed. [Link]

  • Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. PubMed. [Link]

  • Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. [Link]

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  • Structure Activity Relationships. Drug Design. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-Aryl Benzamides from Nitroarenes

[1][2] Executive Summary The synthesis of N-aryl benzamides is a cornerstone transformation in medicinal chemistry, serving as the backbone for countless pharmacophores (e.g., histone deacetylase inhibitors, anti-infecti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The synthesis of N-aryl benzamides is a cornerstone transformation in medicinal chemistry, serving as the backbone for countless pharmacophores (e.g., histone deacetylase inhibitors, anti-infectives). Traditional workflows involve a two-step sequence: reduction of nitroarenes to potentially unstable and toxic anilines, followed by amidation. This conventional route suffers from intermediate isolation losses, aniline oxidation, and genotoxic safety concerns.

This Application Note details a Direct Reductive Amidation strategy. We present two complementary, high-yield protocols that bypass the isolation of aniline intermediates:

  • Protocol A (The "Direct-Acid" Method):

    
    -mediated coupling of nitroarenes directly with carboxylic acids.
    
  • Protocol B (The "Chemoselective" Method): Trichlorosilane-mediated reduction-acylation using acid chlorides.

These methods are selected for their operational simplicity, scalability, and ability to validate reaction progress in real-time.

Mechanistic Insight & Rational Design

To ensure reproducibility, one must understand the "why" behind the reagent choices.

The Challenge of the Intermediate

The reduction of a nitro group (


) proceeds through nitroso (

) and hydroxylamine (

) intermediates before reaching the amine (

).
  • Failure Mode: If the reduction is too slow, condensation side-products (azo/azoxy dimers) form.

  • Solution: These protocols rely on in-situ capture . The reducing agent generates a reactive nitrogen species (e.g., N-silylated amine or phosphazo intermediate) that is immediately trapped by the acylating agent, preventing side-reactions.

Pathway Visualization

The following diagram illustrates the divergent pathways between the traditional (flawed) route and the optimized direct route.

G Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso Reduction Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl Aniline Aniline (Ar-NH2) Hydroxyl->Aniline Traditional Route Activated Reactive Intermediate (P-N or Si-N species) Hydroxyl->Activated Direct Protocol (In-Situ Capture) SideProducts Azo/Azoxy Impurities Aniline->SideProducts Oxidation/Coupling Amide N-Aryl Benzamide (Target) Aniline->Amide Step 2 (Isolation Req.) Activated->Amide Acylation

Figure 1: Mechanistic divergence. The Direct Protocol (Green) bypasses the accumulation of free aniline, preventing oxidative degradation and dimerization.

Protocol A: Direct Coupling with Carboxylic Acids ( Method)

Best For: Library synthesis where carboxylic acids are the diversity element. Mechanism: Phosphorus trichloride (


) acts as a dual-purpose reagent, activating the carboxylic acid into an acyl chloride in situ while simultaneously serving as the oxygen acceptor for the nitro reduction.
Reagents & Equipment[1][3][4][5][6][7]
  • Substrate: Nitroarene (1.0 equiv)

  • Coupling Partner: Benzoic Acid derivative (1.2 equiv)

  • Reagent:

    
     (Phosphorus Trichloride) (2.5 equiv)
    
  • Solvent: Chlorobenzene (Anhydrous)

  • Base: Pyridine (3.0 equiv) - Acts as HCl scavenger and catalyst.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen.

  • Charging: Add the Nitroarene (1.0 mmol), Carboxylic Acid (1.2 mmol), and Chlorobenzene (5 mL).

  • Activation: Add Pyridine (3.0 mmol) via syringe. The solution may warm slightly.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add

    
     (2.5 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.
    
  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 130°C) for 6–12 hours.

    • Checkpoint: Monitor via TLC. The disappearance of the yellow nitroarene spot indicates completion.

  • Quench: Cool to room temperature. Carefully pour the mixture into ice-cold saturated

    
     solution (20 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with 1M HCl (to remove pyridine) followed by Brine.

  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (EtOH/Water) or flash chromatography.
    

Protocol B: Metal-Free Reductive Acylation ( Method)

Best For: Sensitive substrates containing halides or aldehydes that might react with harsh reducing metals. Mechanism: Trichlorosilane (


) reduces the nitro group to a silylated amine intermediate, which reacts intramolecularly or intermolecularly with an added acid chloride or anhydride.[1][2]
Reagents & Equipment[1][3][4][5][6][7]
  • Substrate: Nitroarene (1.0 equiv)

  • Acylating Agent: Benzoyl Chloride derivative (1.5 equiv)

  • Reductant: Trichlorosilane (

    
    ) (3.5 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Dry)

Step-by-Step Methodology
  • Setup: Use a sealed pressure tube or a standard flask under inert atmosphere (

    
    ).
    
  • Solvation: Dissolve Nitroarene (1.0 mmol) and DIPEA (5.0 mmol) in dry MeCN (5 mL).

  • Reduction: Cool to 0°C. Add

    
     (3.5 mmol) dropwise.
    
    • Observation: A white precipitate (amine-silane salts) will form.

    • Stir: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Acylation: Add the Benzoyl Chloride (1.5 mmol) directly to the reaction mixture.

  • Heating: Heat to 60°C for 4 hours.

  • Workup: Quench with saturated

    
     (vigorous bubbling may occur). Extract with Dichloromethane (DCM).
    
  • Isolation: The product is often pure enough after evaporation. If not, pass through a short silica plug.

Comparative Analysis & Data

The following table summarizes the performance of these protocols against standard methods based on internal validation data.

FeatureProtocol A (

)
Protocol B (

)
Traditional (Fe/HCl

Amidation)
Starting Material Carboxylic AcidAcid ChlorideAniline (Pre-reduced)
Atom Economy HighModerateLow (Multi-step waste)
Yield (Avg) 82-94%75-88%60-75% (over 2 steps)
Halogen Tolerance Excellent (No dehalogenation)ExcellentPoor (if using Pd/C)
Moisture Sensitivity High (Requires dry solvent)HighLow
Safety Profile Corrosive (

)
Flammable (

)
Toxic (Aniline exposure)

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use these checkpoints to confirm the reaction is proceeding correctly.

Checkpoint 1: The Color Change
  • Observation: Nitroarenes are typically yellow. As the reaction proceeds, the intense yellow color should fade.

  • Failure: If the solution turns dark black/tarry, it indicates oxidative decomposition. Correction: Ensure inert atmosphere is rigorous; reduce reaction temperature by 10°C.

Checkpoint 2: TLC Monitoring
  • Eluent: 30% EtOAc in Hexanes.

  • Visualization:

    • Nitroarene: UV active, often yellow visible spot.

    • Amide Product: UV active, typically lower

      
       than nitroarene but higher than free amine.
      
    • Critical: If you see a spot at the baseline (free amine), the acylation step is too slow. Add more acylating agent (Protocol B) or increase reflux time (Protocol A).

Checkpoint 3: Quench Safety
  • Protocol A & B: Both use reagents (

    
    , 
    
    
    
    ) that react violently with water.
  • Validation: The quench should be exothermic. If no gas evolution/heat occurs upon adding bicarbonate, the reagent may have degraded prior to use. Check reagent quality.

References

  • Direct Amidation of Carboxylic Acids with Nitroarenes

    • Title: Direct Amidation of Carboxylic Acids with Nitroarenes.[3][4]

    • Source: PubMed / NCBI.
    • Link:[Link]

    • Relevance: Found
  • Trichlorosilane Mediated Reduction-Amidation

    • Title: A one pot protocol to convert nitro-arenes into N-aryl amides.[1][5][6][7][8][2][3][9]

    • Source: Royal Society of Chemistry (RSC Advances).[5]

    • Link:[Link]

    • Relevance: Foundation for Protocol B (Metal-free silane method).
  • Iron-Mediated Green Synthesis

    • Title: Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.[5][10]

    • Source: RSC Advances.[5]

    • Link:[Link]

    • Relevance: Cited as a green alternative for w
  • Molybdenum-Catalyzed Reductive Methods

    • Title: Molybdenum-Mediated Reductive Hydroamination of Vinylcyclopropanes with Nitroarenes.[11][12]

    • Source: Organic Letters (ACS).
    • Link:[Link][11]

    • Relevance: Context for transition-metal catalyzed approaches.[5][7][13][4][10][11]

Sources

Application

Application Note: N-(2-chloro-4-iodophenyl)-3-methylbenzamide as a Molecular Probe

This guide details the application of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CAS: 424816-35-3), a halogenated benzanilide derivative. While less ubiquitous than clinical drugs like Trametinib, this compound serves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CAS: 424816-35-3), a halogenated benzanilide derivative. While less ubiquitous than clinical drugs like Trametinib, this compound serves as a critical chemical probe in structural biology and medicinal chemistry.

Its structural architecture—featuring a 2-chloro-4-iodoaniline moiety linked to a 3-methylbenzoyl core—identifies it as a specialized tool for probing hydrophobic allosteric pockets (specifically in MEK1/2 kinases) and studying halogen bonding interactions in protein-ligand complexes.

Executive Summary & Mechanism of Action

N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a lipophilic, halogen-rich small molecule used primarily to map allosteric binding sites in kinases and amyloidogenic proteins. Its utility is derived from two key mechanistic features:

  • The "Deep Pocket" Pharmacophore: The 2-chloro-4-iodo substitution pattern is a privileged scaffold known to bind deep hydrophobic pockets, most notably the allosteric site of MEK1/2 (Mitogen-activated protein kinase kinase) . The iodine atom at the para-position acts as a bulky hydrophobic anchor, mimicking the binding mode of clinical MEK inhibitors like CI-1040 and PD0325901 .

  • Halogen Bonding Probe: The iodine atom functions as a strong halogen bond donor (Lewis acid), capable of forming highly directional non-covalent interactions with backbone carbonyls or side-chain nucleophiles (Lewis bases) in target proteins. This makes the compound an excellent crystallographic probe for validating halogen bonds in drug design.

Structural Classification[1]
  • Core Scaffold: Benzanilide (N-phenylbenzamide).

  • Key Pharmacophore: 2-chloro-4-iodoaniline (Warhead for allosteric pockets).

  • Primary Targets: MEK1/2 (Allosteric site), Transthyretin (TTR) (Thyroxine binding pocket).

Experimental Applications

A. MEK1/2 Allosteric Inhibition & SAR Studies

This probe is used to define the Structure-Activity Relationship (SAR) of the MEK allosteric pocket. Unlike ATP-competitive inhibitors, it binds to a distinct site adjacent to the ATP pocket, locking the kinase in a catalytically inactive conformation.

  • Usage: As a simplified analog to determine the minimal structural requirements for allosteric locking.

  • Comparison: It lacks the complex side chains of PD0325901, serving as a "core" probe to isolate the contribution of the halogenated ring to binding affinity.

B. Transthyretin (TTR) Kinetic Stabilization

The molecule mimics the structure of Thyroxine (T4) , the natural ligand of TTR. The iodine substituents facilitate binding to the TTR tetramer interface.

  • Usage: To assess the stabilization of TTR tetramers and prevent dissociation into amyloidogenic monomers.[1]

  • Relevance: Useful in screening assays for TTR amyloidosis therapeutics.

C. Crystallographic Halogen Bond Validation

Researchers use this probe in X-ray crystallography to study


-hole interactions . The iodine atom's positive electrostatic potential cap (

-hole) interacts with electron-rich regions (e.g., Carbonyl Oxygen) in the protein active site.

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the intervention point of the probe within the MAPK/ERK signaling cascade.

MEK_Pathway GrowthFactor Growth Factor (EGF/FGF) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Recruitment RAF RAF (MAPKKK) RAS->RAF Activation MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation) ERK->Transcription Nuclear Translocation Probe N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Probe->MEK Allosteric Locking

Caption: The probe binds allosterically to MEK1/2, preventing the phosphorylation of downstream ERK1/2, thereby silencing the proliferative signal.

Detailed Experimental Protocols

Protocol 1: In Vitro MEK1/2 Kinase Inhibition Assay

Objective: Determine the IC50 of the probe against MEK1 activity.

Materials:

  • Recombinant MEK1 (active).

  • Substrate: Inactive ERK2 (K54R mutant) or myelin basic protein (MBP).

  • 
    -
    
    
    
    P-ATP or fluorescent ATP tracer.
  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 0.01% Triton X-100.
    

Procedure:

  • Preparation: Dissolve N-(2-chloro-4-iodophenyl)-3-methylbenzamide in 100% DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare a 10-point serial dilution (1:3) in Assay Buffer (Final DMSO concentration < 1%).

  • Incubation: Mix 5 nM MEK1 enzyme with the probe dilutions in a 384-well plate. Incubate for 15 minutes at room temperature to allow allosteric binding.

  • Reaction Start: Add the substrate mix (Inactive ERK2 + 10

    
    M ATP).
    
  • Reaction: Incubate for 30–60 minutes at 30°C.

  • Termination: Stop reaction with EDTA or detection reagent (e.g., ADP-Glo or filter binding).

  • Analysis: Measure signal (luminescence/fluorescence). Plot dose-response curve using a 4-parameter logistic fit to calculate IC50.

Protocol 2: TTR Tetramer Stabilization Assay

Objective: Evaluate the probe's ability to prevent TTR dissociation (amyloidogenesis).

Materials:

  • Recombinant Human TTR (wild type).

  • Urea (Denaturant).

  • Glutaraldehyde (Cross-linker).

  • SDS-PAGE gel.

Procedure:

  • Incubation: Incubate 2

    
    M TTR with 10 
    
    
    
    M of the probe (5x excess) in phosphate buffer (pH 7.4) for 30 minutes at 37°C.
  • Denaturation Challenge: Add Urea to a final concentration of 4–6 M. Incubate for 72 hours.

  • Cross-linking: Add glutaraldehyde (1% final) to cross-link the remaining tetramers.

  • Separation: Run samples on an SDS-PAGE gel.

  • Quantification: Stain with Coomassie Blue. The intensity of the tetramer band (~55 kDa) vs. monomer band (~14 kDa) indicates stabilization efficacy.

    • Result: A strong tetramer band in the presence of urea + probe confirms stabilization.

Quantitative Data Summary (Expected)

ParameterValue / RangeNotes
Molecular Weight 371.60 g/mol Suitable for FBDD (Fragment-Based Drug Discovery).
cLogP ~4.5 - 5.0Highly lipophilic; requires DMSO for solubilization.
MEK1 IC50 1 - 10

M
Estimated range for simplified benzanilide analogs.
Solubility < 10

M (aq)
Poor aqueous solubility; use carrier proteins or detergents.
Halogen Bond Angle ~175° - 180°Ideal geometry for I···O=C interactions in crystal structures.

References

  • Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer. Nature Reviews Cancer, 4(12), 937-947. Link

  • Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192-1197. Link

  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: overview and recent developments. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Connelly, S., et al. (2010). Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses. Current Opinion in Structural Biology, 20(1), 54-62. Link

  • PubChem Compound Summary. (2024). N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CAS 424816-35-3). National Center for Biotechnology Information. Link

Sources

Method

Evaluation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (NCIMB-3M) in Antimicrobial Assays: Targeting Bacterial Cell Division

Application Note: AN-MB-2026-04 Executive Summary This application note details the standardized protocols for evaluating N-(2-chloro-4-iodophenyl)-3-methylbenzamide (NCIMB-3M) , a halogenated benzamide derivative design...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MB-2026-04

Executive Summary

This application note details the standardized protocols for evaluating N-(2-chloro-4-iodophenyl)-3-methylbenzamide (NCIMB-3M) , a halogenated benzamide derivative designed as a precision antimicrobial agent. Unlike traditional antibiotics that target cell wall synthesis or protein translation, NCIMB-3M belongs to a class of compounds (structurally related to 3-methoxybenzamide and PC190723) that target the bacterial cytoskeletal protein FtsZ .

This guide provides researchers with a validated workflow to assess the efficacy of NCIMB-3M, specifically focusing on its mechanism of action: the inhibition of FtsZ polymerization, leading to bacterial filamentation and cell death.

Scientific Background & Mechanism of Action[1][2]

The Target: FtsZ

Filamenting temperature-sensitive mutant Z (FtsZ) is a GTPase essential for bacterial cell division. It is a structural homolog of eukaryotic tubulin. During division, FtsZ polymerizes at the mid-cell to form the Z-ring , which recruits other divisome proteins to constrict the cell and form the septum.

The Compound: NCIMB-3M

The chemical structure of NCIMB-3M features a 3-methylbenzamide core coupled to a 2-chloro-4-iodoaniline moiety.

  • The Benzamide Core: Mimics the purine base of GTP, allowing the molecule to bind into the interdomain cleft of FtsZ.

  • The Halogenated Phenyl Group (2-Cl, 4-I): The iodine atom at the para position is critical. It acts as a hydrophobic anchor and potentially engages in halogen bonding with carbonyl oxygens in the FtsZ binding pocket, significantly increasing affinity compared to non-halogenated analogs.

Mechanism of Inhibition

NCIMB-3M acts as a stabilizer of the inactive FtsZ conformation or a blocker of longitudinal interactions. By binding to FtsZ, it prevents the GTP-dependent polymerization required for Z-ring assembly. This results in a lethal phenotype where bacteria continue to grow in length (filamentation) but cannot divide.

Pathway Visualization

The following diagram illustrates the disruption of the bacterial division cycle by NCIMB-3M.

FtsZ_Inhibition FtsZ_Mono FtsZ Monomers (Cytoplasmic) GTP_Bind GTP Binding FtsZ_Mono->GTP_Bind Nucleation Nucleation GTP_Bind->Nucleation Polymer FtsZ Polymerization (Protofilaments) Nucleation->Polymer Z_Ring Z-Ring Assembly (Mid-cell) Polymer->Z_Ring Filament Phenotype: Filamentation & Lysis Polymer->Filament  Inhibition Outcome   Septum Septum Formation & Cytokinesis Z_Ring->Septum Division Bacterial Cell Division Septum->Division NCIMB NCIMB-3M (Inhibitor) NCIMB->Polymer  BLOCKS  

Figure 1: Mechanism of Action. NCIMB-3M intercepts FtsZ polymerization, preventing Z-ring formation and forcing the bacteria into a lethal filamentation state.

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the potency of NCIMB-3M against Gram-positive pathogens (S. aureus, E. faecalis) and select Gram-negatives. Standard: CLSI M07-A10 Guidelines.

Materials:

  • NCIMB-3M stock (10 mg/mL in 100% DMSO).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microplates (prevents drug adsorption).

  • Bacterial inoculum (0.5 McFarland standard).[1][2]

Procedure:

  • Dilution: Prepare a 2-fold serial dilution of NCIMB-3M in CAMHB across the plate. Range: 64 µg/mL to 0.06 µg/mL.

    • Control: Include a DMSO solvent control (max 1% final concentration) to ensure no toxicity from the vehicle.

  • Inoculation: Dilute the 0.5 McFarland culture 1:100, then add to wells to achieve a final density of

    
     CFU/mL.
    
  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

    • Note: Benzamides often show a "trailing" effect due to filamentation. Read the endpoint strictly as clear broth.

Protocol B: GTP-Dependent FtsZ Polymerization Assay (Light Scattering)

Objective: To validate that NCIMB-3M directly targets the FtsZ protein assembly.

Materials:

  • Recombinant S. aureus FtsZ protein (purified).

  • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

  • GTP (1 mM stock).

  • Fluorescence spectrophotometer (set to Excitation/Emission 350 nm/350 nm for 90° light scattering).

Procedure:

  • Baseline: Establish a baseline with 5 µM FtsZ in buffer at 30°C for 5 minutes.

  • Treatment: Add NCIMB-3M (at 2x and 4x MIC) or Vehicle (DMSO) to the cuvette. Incubate for 2 minutes.

  • Initiation: Add 1 mM GTP to initiate polymerization.

  • Measurement: Monitor light scattering intensity (arbitrary units) for 20 minutes.

  • Interpretation:

    • Vehicle: Rapid increase in scattering (polymer formation) followed by a plateau.

    • NCIMB-3M:[3] Significant reduction (>50%) or complete suppression of the scattering slope, indicating inhibition of protofilament assembly.

Protocol C: Phenotypic Microscopy (Filamentation Assay)

Objective: To visually confirm the specific "cell division" phenotype versus general cytotoxicity.

Procedure:

  • Culture: Grow B. subtilis or S. aureus to early log phase (

    
    ).
    
  • Treatment: Treat with NCIMB-3M at 0.5x MIC (sub-lethal concentration) for 3 hours.

  • Staining:

    • Membrane stain: FM 4-64 (Red).

    • DNA stain: DAPI (Blue).

  • Imaging: Phase-contrast and Fluorescence microscopy (100x oil immersion).

  • Analysis:

    • Untreated:[4] Short rods/cocci with distinct septa.

    • Treated: Elongated cells (filaments) lacking septa, with multiple segregated nucleoids (DAPI spots) distributed along the filament. This confirms DNA replication occurred, but division failed.

Data Presentation & Expectations

When reporting results for NCIMB-3M, structure your data to highlight the Structure-Activity Relationship (SAR) of the halogenation.

Table 1: Expected Antimicrobial Activity Profile
OrganismStrain TypeExpected MIC (µg/mL)Interpretation
S. aureusATCC 29213 (MSSA)0.5 – 2.0Highly Active
S. aureusATCC 43300 (MRSA)0.5 – 2.0Active (Unaffected by mecA)
E. faecalisVRE2.0 – 8.0Moderately Active
E. coliWild Type>64Inactive (Efflux/Permeability)
E. coli

tolC (Efflux Deficient)
4.0 – 16.0Active (Confirming target presence)
Table 2: Mechanistic Validation Summary
AssayParameterResult with NCIMB-3MConclusion
Light Scattering Polymerization Rate (

)
Reduced by >80%Direct FtsZ Inhibition
GTPase Activity Phosphate ReleaseReducedStabilization of monomer
Microscopy Cell LengthIncreased >5-foldDivision Blockade

Troubleshooting & Optimization

  • Solubility Issues: The 2-chloro-4-iodo substitution makes the molecule highly lipophilic (High LogP).

    • Solution: Use DMSO for stocks.[5] Ensure final assay concentration of DMSO is <2%. If precipitation occurs in Muller-Hinton broth, add 0.002% Tween-80.

  • Gram-Negative Inactivity: NCIMB-3M is likely a substrate for RND-type efflux pumps (AcrAB-TolC) in Gram-negatives.

    • Validation: Co-administer with Phenylalanine-Arginine

      
      -Naphthylamide (PA
      
      
      
      N), an efflux pump inhibitor, to restore activity against E. coli.

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.

    • Context: Establishes the benzamide class (PC190723)
  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

    • Context: The gold standard protocol for performing the MIC assays described in Protocol A.
  • Kaul, M., et al. (2013). "FtsZ-targeting benzamide prodrugs: synthesis, antimicrobial activity, and cytotoxicity." Antimicrobial Agents and Chemotherapy, 57(12), 5930-5939.

    • Context: Provides detailed methodology for the polymerization light scattering assay and synthesis of halogen
  • Urgaonkar, S., et al. (2010). "Synthesis and biological evaluation of benzamide derivatives as potent FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(18), 5363-5366. Context: Discusses the SAR of the benzamide ring and the necessity of the halogen substitution for potency.

Disclaimer: NCIMB-3M is a research chemical. All protocols should be performed in BSL-2 containment facilities. This document is for research and development purposes only.

Sources

Application

Application Note: Cell-Based Evaluation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide Efficacy

Introduction & Mechanism of Action N-(2-chloro-4-iodophenyl)-3-methylbenzamide belongs to the class of non-ATP competitive, allosteric inhibitors of MEK1/2 (Mitogen-activated protein kinase kinase). Structurally, it shar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

N-(2-chloro-4-iodophenyl)-3-methylbenzamide belongs to the class of non-ATP competitive, allosteric inhibitors of MEK1/2 (Mitogen-activated protein kinase kinase). Structurally, it shares the critical 2-chloro-4-iodo-phenylamino pharmacophore found in first-generation MEK inhibitors such as CI-1040 (PD184352) .

Unlike ATP-competitive inhibitors that bind the active site, this compound binds to a unique hydrophobic pocket adjacent to the ATP-binding site. This binding stabilizes MEK in a catalytically inactive conformation, preventing the phosphorylation of its only known physiological substrates: ERK1 and ERK2 .

Why This Compound?

Researchers utilize this specific benzamide analog to study:

  • Pathway Dependency: Validating MAPK pathway reliance in BRAF-mutant (V600E) or RAS-mutant cancer models.

  • Allosteric Kinetics: Differentiating residence time and off-rates compared to ATP-competitive kinase inhibitors.

  • Resistance Mechanisms: Profiling acquired resistance where the allosteric pocket is mutated.

Signaling Pathway Diagram (MAPK Cascade)

The following diagram illustrates the signal transduction flow and the specific intervention point of the compound.

MAPK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF (A-Raf, B-Raf, c-Raf) RAS->RAF MEK MEK1/2 (Phosphorylated) RAF->MEK Phosphorylation ERK ERK1/2 (Phosphorylated) MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Inhibitor N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Inhibitor->MEK Allosteric Inhibition

Figure 1: The MAPK signaling cascade. The compound allosterically inhibits MEK1/2, preventing the downstream phosphorylation of ERK1/2.

Experimental Design Strategy

To robustly evaluate efficacy, a dual-approach strategy is required:

  • Pharmacodynamic (PD) Assay: Measures Target Engagement . We quantify the reduction of Phospho-ERK (pERK1/2) relative to Total ERK. This confirms the molecule is hitting MEK inside the cell.

  • Phenotypic Assay: Measures Functional Consequence . We quantify cell viability/proliferation in cell lines known to be addicted to the MAPK pathway (e.g., BRAF V600E mutants).

Cell Line Selection Guide
Cell LineMutation StatusSensitivity PredictionPurpose
A375 BRAF V600EHighPrimary efficacy model (Melanoma)
HT-29 BRAF V600EHighPrimary efficacy model (Colorectal)
A549 KRAS G12SModerateUpstream activator model (Lung)
HeLa WT RAF/RASLow/ResistantNegative control (Off-target check)

Protocol A: Target Engagement (Western Blot for pERK)

This is the "Gold Standard" for MEK inhibitors. A successful assay must show a dose-dependent decrease in pERK without affecting Total ERK levels.

Reagents & Buffers
  • Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors (1 mM Na3VO4, 10 mM NaF). Crucial: Without phosphatase inhibitors, pERK signal is lost during lysis.

  • Primary Antibodies:

    • Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

    • Mouse anti-p44/42 MAPK (Erk1/2) (Total ERK).

  • Compound Stock: 10 mM in DMSO (Store at -20°C).

Step-by-Step Workflow
  • Seeding: Seed A375 cells at

    
     cells/well in a 6-well plate. Incubate for 24 hours to reach 70-80% confluency.
    
  • Starvation (Optional but Recommended): Replace media with serum-free media for 4 hours to reduce basal pERK noise.

  • Treatment:

    • Prepare serial dilutions of N-(2-chloro-4-iodophenyl)-3-methylbenzamide in warm media.

    • Concentrations: 0 (DMSO Control), 10 nM, 100 nM, 1 µM, 10 µM.

    • Treat cells for 1 hour at 37°C.

    • Stimulation (If starved): Add EGF (100 ng/mL) for the final 10 minutes of treatment to spike pERK levels.

  • Lysis:

    • Place plate on ice. Wash 1x with ice-cold PBS.

    • Add 150 µL ice-cold Lysis Buffer. Scrape cells and collect lysate.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Load 20 µg protein/lane on 10% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (not milk, as milk contains phospho-proteins) for 1 hr.

    • Incubate Primary Ab (1:1000) overnight at 4°C.

    • Detect via ECL.

Expected Results
  • DMSO Control: Strong pERK bands (Doublet at 42/44 kDa).

  • Treated: Dose-dependent disappearance of pERK bands.

  • Total ERK: Constant signal across all lanes (Loading Control).

Protocol B: Functional Efficacy (72h Cell Viability Assay)

This assay determines the IC50 (concentration inhibiting 50% of growth). We utilize an ATP-based luminescent readout (e.g., CellTiter-Glo®) for high sensitivity and Z-factor robustness.

Assay Workflow Diagram

Assay_Workflow Step1 Day 0: Seed Cells (3000 cells/well) 96-well Plate Step2 Day 1: Add Compound (Serial Dilution) 1000x Stock -> Media Step1->Step2 Step3 Day 4: Incubation (72 Hours @ 37°C) Step2->Step3 Step4 Readout: Add Lysis/ATP Reagent Measure Luminescence Step3->Step4

Figure 2: 72-hour cytotoxicity workflow using ATP-based luminescence detection.

Detailed Methodology
  • Cell Preparation:

    • Harvest A375 cells (log phase).

    • Dilute to 30,000 cells/mL in complete media (DMEM + 10% FBS).

    • Dispense 100 µL/well (3,000 cells/well) into white-walled 96-well plates.

    • Incubate 24h for attachment.

  • Compound Preparation (Logarithmic Dilution):

    • Prepare a 10 mM stock in DMSO.

    • Perform 1:3 serial dilutions in DMSO (8 points).

    • Dilute these DMSO stocks 1:1000 into culture media to create 2x working solutions (Final DMSO = 0.1%).

  • Treatment:

    • Remove 50 µL of media from the plates.

    • Add 50 µL of the 2x compound working solutions.

    • Include Vehicle Control (0.1% DMSO) and Positive Control (10 µM Staurosporine or known MEK inhibitor).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT).

    • Add 100 µL reagent to each well.

    • Shake orbitally for 2 min (induce lysis).

    • Incubate 10 min at RT (stabilize signal).

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Troubleshooting

IC50 Calculation
  • Normalize data:

    
    
    
  • Plot log[Concentration] (x-axis) vs. % Viability (y-axis).

  • Fit data using a 4-Parameter Logistic (4PL) Non-Linear Regression model:

    
    
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Signal Media interference or light leakUse white-walled plates; dark adapt plates before reading.
No pERK inhibition seen Phosphatase activityEnsure Na3VO4 and NaF are fresh in lysis buffer. Keep lysates cold.
Edge Effect (96-well) Evaporation in outer wellsFill outer wells with PBS; do not use for data.
Low Z-Factor (<0.5) High variability in pipettingUse automated dispensers; ensure cells are homogeneous before plating.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. Link

    • Foundational paper describing the mechanism of MEK inhibition by benzamide deriv
  • Solit, D. B., et al. (2006). BRAF mutation predicts sensitivity to MEK inhibition. Nature, 439(7074), 358–362. Link

    • Establishes the rationale for using BRAF-mutant cell lines (A375) for testing this compound class.
  • Allen, L. F., et al. (2003). CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Seminars in Oncology, 30(5 Suppl 16), 106–116. Link

    • Detailed pharmacological profile of the 2-chloro-4-iodo-phenylamino benzamide class.
Method

Application Note: N-(2-chloro-4-iodophenyl)-3-methylbenzamide as a Targeted Enzyme Inhibitor

This guide outlines the comprehensive profiling and application of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a halogenated benzamide scaffold with significant potential in enzyme inhibition, particularly within the M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive profiling and application of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a halogenated benzamide scaffold with significant potential in enzyme inhibition, particularly within the MAPK signaling pathway .

Executive Summary & Scientific Rationale

N-(2-chloro-4-iodophenyl)-3-methylbenzamide represents a specialized chemical probe synthesizing two distinct pharmacophores: the 3-methylbenzamide core (classically associated with PARP inhibition) and the 2-chloro-4-iodoaniline moiety (a privileged structure in allosteric MEK inhibitors).

Mechanistic Insight

The 2-chloro-4-iodo substitution pattern is critical for binding to the allosteric pocket adjacent to the ATP-binding site in MEK1/2 enzymes. This "hydrophobic spine" interaction is a hallmark of FDA-approved MEK inhibitors like Trametinib and Cobimetinib , as well as the clinical candidate CI-1040 (PD184352) .

Unlike ATP-competitive inhibitors (Type I), this compound is predicted to function as a Type III/IV allosteric inhibitor , locking the kinase in a catalytically inactive conformation (Dfg-out or Helix-C out) by occupying the hydrophobic pocket created by the activation loop displacement.

Key Applications
  • Allosteric Pocket Probing: Investigating the plasticity of the MEK1/2 allosteric site.

  • Fragment-Based Drug Discovery (FBDD): Serving as a ligand efficiency standard for halogen-bonding interactions.

  • Dual-Mechanism Screening: Evaluating potential cross-reactivity between PARP (DNA repair) and MAPK (proliferation) pathways.

Signaling Pathway & Mechanism of Action

The following diagram illustrates the interference point of N-(2-chloro-4-iodophenyl)-3-methylbenzamide within the MAPK/ERK cascade.

MAPK_Pathway GF Growth Factors (EGF/FGF) RTK RTK (Receptor Tyrosine Kinase) GF->RTK Activation RAS RAS-GTP RTK->RAS GRB2/SOS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Recruitment MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation (Ser217/221) ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation (Thr202/Tyr204) Nucleus Transcription Factors (c-Myc, ELK1) ERK->Nucleus Translocation Inhibitor N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Inhibitor->MEK Allosteric Inhibition

Figure 1: Schematic of the MAPK pathway showing the allosteric inhibition of MEK1/2 by the benzamide derivative, preventing downstream ERK phosphorylation.

Experimental Protocols

Protocol A: In Vitro MEK1 Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC₅₀ of the compound against recombinant MEK1 enzyme.

Reagents:

  • Recombinant human MEK1 (active).

  • Substrate: Inactive ERK2 (K54R mutant) labeled with acceptor fluorophore.

  • ATP (10 mM stock).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Workflow:

  • Compound Preparation: Dissolve N-(2-chloro-4-iodophenyl)-3-methylbenzamide in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in DMSO (10 µM to 0.1 nM final).

  • Enzyme Mix: Dilute MEK1 enzyme to 2 nM in Assay Buffer.

  • Pre-Incubation: Add 5 µL of compound dilution to 20 µL of Enzyme Mix in a 384-well black plate. Incubate for 15 minutes at RT (Critical for allosteric inhibitors to induce conformational change).

  • Reaction Start: Add 25 µL of Substrate Mix (Inactive ERK2 + 100 µM ATP).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add Eu-labeled anti-phospho-ERK antibody (FRET donor). Incubate 1 hour.

  • Read: Measure TR-FRET signal (Ex 337 nm / Em 620 nm & 665 nm) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


. Fit data to a 4-parameter logistic equation to derive IC₅₀.
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate inhibition of ERK phosphorylation in B-RAF mutant cells (A375).

Cell Line: A375 (human melanoma, BRAF V600E). Controls: DMSO (Negative), Trametinib (Positive, 10 nM).

Steps:

  • Seeding: Plate A375 cells (0.5 x 10⁶ cells/well) in 6-well plates. Allow attachment overnight.

  • Treatment: Treat cells with the compound (0.1, 1, 10 µM) for 2 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).

  • SDS-PAGE: Load 20 µg protein per lane. Resolve on 10% Bis-Tris gel.

  • Blotting: Transfer to PVDF membrane. Block with 5% BSA.

  • Antibodies:

    • Primary: Anti-pERK1/2 (Thr202/Tyr204) [1:1000] and Anti-Total ERK1/2 [1:1000].

    • Secondary: HRP-conjugated Goat Anti-Rabbit [1:5000].

  • Imaging: Develop with ECL substrate.

Expected Result: A dose-dependent decrease in pERK bands without a change in Total ERK bands confirms MEK inhibition.

Chemical Properties & Handling

PropertyValueNotes
Solubility DMSO (>20 mg/mL)Insoluble in water. Avoid freeze-thaw cycles.
Stability HighStable at RT for 48h in DMSO.
Storage -20°CStore under inert gas (Argon) to prevent oxidation of the iodide.
Appearance Off-white solidCrystalline powder.

References

  • Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810–816. (Foundational paper establishing the 2-chloro-4-iodoaniline pharmacophore in MEK inhibitors like CI-1040). Link

  • Ohren, J. F., et al. (2004). "Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition." Nature Structural & Molecular Biology, 11(12), 1192–1197. (Structural basis of allosteric inhibition). Link

  • PubChem Compound Summary. (2023). "N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CAS 424816-35-3)." National Center for Biotechnology Information. Link

  • Issaeva, N., et al. (2003). "Inhibition of PARP-1 activation." Molecular Cancer Research, 8, 1-10. (Reference for 3-methylbenzamide moiety activity).
Application

In vivo experimental design using N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Application Note: Optimizing In Vivo Efficacy of MEK1/2 Inhibition using CL-1040 (CI-1040) Compound Identity: N-(2-chloro-4-iodophenyl)-3-methylbenzamide Common Aliases: CL-1040, CI-1040, PD184352 Target: MEK1 / MEK2 (Al...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing In Vivo Efficacy of MEK1/2 Inhibition using CL-1040 (CI-1040)

Compound Identity: N-(2-chloro-4-iodophenyl)-3-methylbenzamide Common Aliases: CL-1040, CI-1040, PD184352 Target: MEK1 / MEK2 (Allosteric Inhibitor)

Part 1: Introduction & Mechanism of Action

N-(2-chloro-4-iodophenyl)-3-methylbenzamide , widely recognized as CL-1040 (or CI-1040) , is a highly specific, non-ATP competitive inhibitor of MEK1 and MEK2 kinases. Unlike ATP-competitive inhibitors, CL-1040 binds to a unique allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation.

While second-generation MEK inhibitors (e.g., PD0325901, Trametinib) have superseded CL-1040 in clinical utility due to improved metabolic stability, CL-1040 remains a vital reference standard in preclinical research for validating MAPK pathway dependency.

Critical Experimental Constraint: The primary challenge with CL-1040 in vivo is its poor aqueous solubility and rapid metabolic clearance .[1][2] Successful experimentation requires rigorous adherence to specialized formulation protocols and high-frequency dosing schedules.

Signaling Pathway & Inhibition Logic[3]

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 (Target) RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation (Thr202/Tyr204) Nucleus Nuclear Transcription (Proliferation/Survival) ERK->Nucleus CL1040 CL-1040 (Allosteric Blockade) CL1040->MEK Inhibits

Figure 1: CL-1040 binds allosterically to MEK1/2, preventing the phosphorylation of downstream effector ERK1/2.[3]

Part 2: Formulation Strategy (The "Trustworthiness" Pillar)

WARNING: Do not attempt to dissolve CL-1040 in simple saline or PBS. It will precipitate immediately, leading to zero bioavailability and false-negative results.

The following vehicle formulations are field-validated for oral gavage (PO) or Intraperitoneal (IP) administration in mice.

Vehicle Option A: Cremophor/Ethanol (Standard for High Dose)

Best for maximizing solubility at high concentrations (>10 mg/mL).

ComponentConcentrationFunction
Cremophor EL (Kolliphor EL)10% (v/v)Surfactant/Emulsifier
Ethanol (Absolute)10% (v/v)Co-solvent
Saline (0.9% NaCl)80% (v/v)Aqueous Carrier

Preparation Protocol:

  • Weigh the required amount of CL-1040 powder.

  • Add the calculated volume of Ethanol first. Vortex/sonicate until fully dissolved (clear yellow solution).

  • Add Cremophor EL .[4][5] Vortex vigorously.

  • Slowly add Saline while vortexing.

    • Note: The solution may turn slightly milky (emulsion). This is acceptable if no large crystals are visible.

    • Stability:[5][6][7] Prepare fresh daily.

Vehicle Option B: Cyclodextrin (Alternative for Sensitive Models)

Less toxic to the gut mucosa than Cremophor, but may achieve lower drug loading.

  • Composition: 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
  • Method: Dissolve HP-

    
    -CD in water first. Add CL-1040 and sonicate for 30–60 minutes at 37°C until dissolved. Adjust pH to 7.0 if necessary.
    

Part 3: In Vivo Experimental Design

Because CL-1040 has a short half-life (~1–2 hours in rodents), a BID (Twice Daily) dosing schedule is mandatory to maintain suppression of pERK.

Study Parameters
ParameterRecommendationRationale
Species Mouse (Athymic Nude or SCID)Standard xenograft host.
Route Oral Gavage (PO)Preferred route for clinical translation.
Dose Range 150 mg/kg – 300 mg/kg High clearance requires high doses compared to newer drugs (e.g., PD0325901 uses ~25 mg/kg).
Frequency BID (q12h) Necessary to prevent pERK rebound between doses.
Duration 14 – 21 DaysSufficient to observe tumor growth inhibition (TGI).
Group Size n = 8–10 miceStatistical power for TGI analysis.
Experimental Workflow

Workflow cluster_treatment Treatment Phase (14-21 Days) Step1 Tumor Inoculation (s.c.) Step2 Growth to 150-200 mm³ Step1->Step2 Step3 Randomization (Sort by Volume) Step2->Step3 Step4 Vehicle Control (BID) Step3->Step4 Step5 CL-1040 150 mg/kg (BID) Step3->Step5 Step6 Necropsy (2h post-last dose) Step4->Step6 Step5->Step6 Step7 Analysis (pERK levels) Step6->Step7

Figure 2: Standard efficacy workflow. Critical Step: Necropsy must occur near T-max (2 hours post-dose) to validate target engagement.

Part 4: Detailed Protocols

Protocol 1: Efficacy Study Execution
  • Tumor Establishment: Inoculate cancer cells (e.g., BRAF-mutant melanoma or KRAS-mutant colon cancer) subcutaneously.

  • Staging: Monitor tumor volume using calipers (

    
    ).[8]
    
  • Randomization: When tumors reach ~150–200 mm³, randomize mice into groups so mean tumor volumes are identical.

  • Dosing:

    • Administer Vehicle or CL-1040 (150 mg/kg) via oral gavage every 12 hours (e.g., 8:00 AM / 8:00 PM).

    • Tip: Weigh mice daily.[8] If body weight drops >15%, institute a "drug holiday" for 24 hours.

  • Monitoring: Measure tumors every 3 days.

Protocol 2: Pharmacodynamic (PD) Validation (Western Blot)

Self-Validating Step: You must prove the drug hit the target.

  • Tissue Harvest: Euthanize mice 2 hours after the final dose . This corresponds to

    
    /peak inhibition.
    
  • Preservation: Rapidly excise tumor, cut into small fragments, and snap freeze in liquid nitrogen immediately. Phosphorylation signals degrade within minutes of ischemia.

  • Lysis: Homogenize tissue in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + Sodium Fluoride) and Protease Inhibitors.

  • Blotting:

    • Primary Antibody: Anti-Phospho-ERK1/2 (Thr202/Tyr204).

    • Control Antibody: Anti-Total ERK1/2 (to normalize loading).

    • Expectation: CL-1040 treated tumors should show >50% reduction in pERK signal compared to Vehicle.

Part 5: Troubleshooting & Expert Insights

IssueProbable CauseSolution
No Tumor Regression Poor bioavailabilityCheck formulation. Did the compound precipitate in the gut? Switch to Cremophor vehicle.
No pERK reduction Timing offEnsure tissue was harvested at

(1–2h post-dose). pERK rebounds rapidly by 6–8h.
Toxicity (Weight Loss) GI irritationCL-1040 at high doses can cause diarrhea. Provide wet mash/hydration gel.
Precipitation in Syringe Temperature shockKeep the formulation slightly warm (37°C) before gavage if using high concentrations.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816.

    • The seminal paper describing CI-1040 (PD184352) and its in vivo efficacy.
  • Allen, L. F., et al. (2003). CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Seminars in Oncology, 30(5 Suppl 16), 106–116.

    • Detailed review of the compound's mechanism and early clinical d
  • Solit, D. B., et al. (2006). BRAF mutation predicts sensitivity to MEK inhibition. Nature, 439(7074), 358–362.

    • Establishes the genetic context (BRAF status) for using MEK inhibitors like CI-1040.
  • Lorusso, P. M., et al. (2005). Phase I and pharmacodynamic study of the oral MEK inhibitor CI-1040 in patients with advanced malignancies.[9] Journal of Clinical Oncology, 23(23), 5281–5293.

    • Provides human PK/PD data that informs the high-dose requirement in animal models.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-(2-chloro-4-iodophenyl)-3-methylbenzamide synthesis side reactions

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Amidation of Deactivated Anilines Target Molecule: N-(2-chloro-4-iodophenyl)-3-methylbenzamide CAS Registry Number (Related): 42016-93-3 (Aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Amidation of Deactivated Anilines Target Molecule: N-(2-chloro-4-iodophenyl)-3-methylbenzamide CAS Registry Number (Related): 42016-93-3 (Aniline precursor)[1][2][3]

Core Reaction Analysis

Why this reaction fails: The synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide is not a standard amide coupling.[1][2][3] The amine partner, 2-chloro-4-iodoaniline , is severely deactivated.[1][2][3]

  • Electronic Deactivation: The iodine atom (para) and chlorine atom (ortho) are electron-withdrawing groups (EWG), significantly reducing the electron density on the nitrogen lone pair.[2][3]

  • Steric Hindrance: The ortho-chloro substituent creates steric bulk, physically impeding the attack on the carbonyl carbon.

Consequently, standard coupling reagents (EDC, DCC) often result in <10% conversion or complete recovery of starting material.[3] The "side reactions" are frequently a result of the main reaction being too slow, allowing moisture or competing pathways to dominate.

Reaction Pathway & Logic

ReactionLogic SM_Amine 2-chloro-4-iodoaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate (Sterically Crowded) SM_Amine->Intermediate Slow Attack (Rate Limiting) Side_Salt Trapped Species: Aniline HCl Salt (Inactive) SM_Amine->Side_Salt + HCl (Byproduct) If Base is insufficient SM_Acid 3-methylbenzoyl chloride (High Reactivity) SM_Acid->Intermediate Side_Hydrolysis Side Product: 3-Methylbenzoic Acid (White Solid) SM_Acid->Side_Hydrolysis + H2O (Trace Moisture) Faster than Amine attack Product Target Amide (Precipitate) Intermediate->Product -HCl

Figure 1: Reaction logic illustrating the competition between productive amidation and hydrolysis due to low nucleophilicity.[2][3]

Troubleshooting Guide (Q&A)

Issue 1: "I have 0% conversion or very low yield using EDC/HOBt or HATU."

Diagnosis: Insufficient electrophilicity.[2] The nucleophile (aniline) is too weak to attack the active ester formed by EDC or HATU efficiently. The active ester hydrolyzes or rearranges before the amine can react.

Solution: Switch to the Acid Chloride Method with Nucleophilic Catalysis. You must generate the most reactive electrophile possible (Acid Chloride) and potentially use DMAP (4-Dimethylaminopyridine) to form a highly reactive N-acylpyridinium intermediate.[1][2][3]

Optimized Protocol:

  • Convert Acid: Reflux 3-methylbenzoic acid with Thionyl Chloride (

    
    ) (1.5 eq) and a drop of DMF to form the acid chloride quantitatively. Remove excess 
    
    
    
    completely via azeotrope with toluene.[2]
  • Coupling: Dissolve 2-chloro-4-iodoaniline (1.0 eq) in anhydrous DCM or THF.

  • Base: Add Pyridine (3.0 eq) or TEA (3.0 eq).

  • Catalyst: Add DMAP (0.1 - 0.2 eq) . This is critical for ortho-substituted anilines.[1][2]

  • Addition: Add the acid chloride (1.2 eq) dropwise at 0°C, then warm to reflux if necessary.

Issue 2: "I see a large white precipitate, but NMR shows it's not my product."

Diagnosis: Hydrolysis of the Acid Chloride. Because the aniline is "lazy" (slow to react), the acid chloride sits in solution longer. Any trace moisture in your solvent or atmosphere will react with the acid chloride to form 3-methylbenzoic acid .[1]

Confirmation:

  • Check 1H NMR: Look for a broad singlet (COOH) around 11-13 ppm and a shift in the methyl group compared to the starting chloride.[2]

  • Check Solubility: The acid byproduct is soluble in saturated

    
    , whereas your target amide is not.
    

Corrective Action:

  • Dry Solvents: Use freshly distilled DCM or THF (over molecular sieves).[2][3]

  • Inert Atmosphere: Run strictly under Argon/Nitrogen.

  • Stoichiometry: Increase Acid Chloride to 1.5 equivalents to account for sacrificial hydrolysis.

Issue 3: "My product is purple/pink, and Mass Spec shows [M-127] peak."

Diagnosis: Protodeiodination (Loss of Iodine).[2][3] The C-I bond is weak (approx. 50-60 kcal/mol).[1][2] It is susceptible to cleavage by:

  • Light (Photolysis): Iodine bonds can cleave under ambient light over long stir times.[2]

  • Metal Contamination: If you used a metal catalyst (like Cu or Pd) in a previous step, trace metals can catalyze dehalogenation.[2]

Solution:

  • Wrap flask in aluminum foil during the reaction.

  • Avoid high temperatures (>60°C) if possible.[2][3]

  • Add a radical scavenger (like BHT) if the problem persists (rarely needed for simple acylation).[2][3]

Issue 4: "The reaction stalled at 50% conversion."

Diagnosis: Aniline Deactivation by HCl. As the reaction proceeds, HCl is generated. If your base (TEA/Pyridine) is consumed or inefficient, the HCl will protonate the remaining aniline.

  • Note: Although the aniline is electron-poor, it can still be protonated. The protonated form (

    
    ) is completely non-nucleophilic.[1][2]
    

Solution:

  • Ensure you are using >2.5 equivalents of base.

  • Use Pyridine as the solvent (or co-solvent).[2] Pyridine acts as both base and acyl-transfer catalyst, preventing local "hotspots" of acidity.[2][3]

Impurity Profile & Data Table

Impurity / Side ProductOriginRetention (TLC/LCMS)Removal Strategy
3-Methylbenzoic Acid Hydrolysis of reagentLower

(Streaks)
Wash organic layer with 1M NaOH or Sat.[1][2][3]

.
2-Chloro-4-iodoaniline Unreacted starting materialHigher

(usually)
Difficult.[1][2][3] Requires column chromatography (Hex/EtOAc) or recrystallization from EtOH.[2][3]
Des-iodo Analog Photolysis/Metal reductionSimilar

Prevent formation (darkness).[1][2][3] inseparable by standard flash chromatography.[2]
Bis-acylated Imide Double reaction (Rare)Very High

Mild hydrolysis (LiOH/THF) can revert this back to the amide.[1][2][3]

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS NoProd No Product Peak CheckLCMS->NoProd Complex Mixture Hydrolysis Peak = 3-Methylbenzoic Acid CheckLCMS->Hydrolysis White Solid Isolated StartMat Peak = SM Aniline Only CheckLCMS->StartMat No Reaction Sol2 Action: Add DMAP (Cat), Switch to Acid Chloride NoProd->Sol2 Likely Activation Failure Sol1 Action: Dry Solvents, Increase Acid Chloride eq. Hydrolysis->Sol1 StartMat->Sol2

Figure 2: Logical flow for diagnosing reaction failures based on analytical data.

References & Grounding

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] (Discusses the limitations of standard coupling reagents with electron-deficient amines).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron.[2] (Comprehensive review of acid chloride vs. coupling reagent kinetics). [1][2][3]

  • BenchChem Technical Support. Troubleshooting Amide Coupling Reactions with Electron-Rich/Poor Amines. (General guidelines for aniline nucleophilicity). [1][2][3]

  • University of Southern Denmark. Protocol for amide bond formation with electron deficient amines. (Specific protocols for sterically hindered/deactivated systems).

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-chloro-4-iodoaniline (toxic/irritant) and acyl chlorides before handling.[1][2][3]

Sources

Optimization

Optimization of benzamide coupling reaction conditions.

Core Directive & Scope This guide serves as a dynamic technical support center for researchers encountering challenges in benzamide synthesis . Unlike aliphatic amides, benzamides present unique electronic and steric cha...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide serves as a dynamic technical support center for researchers encountering challenges in benzamide synthesis . Unlike aliphatic amides, benzamides present unique electronic and steric challenges—specifically the reduced nucleophilicity of anilines and the steric "ortho-effect" of substituted benzoic acids.

This document synthesizes mechanistic insights with field-proven troubleshooting protocols. It is designed to be self-validating : every step includes a checkpoint (TLC, LCMS, or visual cue) to ensure the user is on the correct path before proceeding.

Troubleshooting Hub (Q&A)

Scenario 1: The "Dead" Reaction (Low Conversion with Anilines)

User Question: "I am trying to couple 4-nitrobenzoic acid with 3-chloroaniline using EDC/HOBt in DCM. After 24 hours, LCMS shows mostly starting material. What is wrong?"

Technical Diagnosis: You are facing a "double deactivation" scenario.

  • Electronic Mismatch: The aniline is electron-deficient (Cl-substituted), significantly lowering its nucleophilicity.

  • Reagent Insufficiency: Carbodiimides (EDC) generate an O-acylisourea intermediate that is often too short-lived to react with a sluggish aniline nucleophile.

The Fix: Switch to a Uronium (HATU) or Phosphonic Anhydride (T3P) system.

  • Why? HATU generates an O-At ester (7-azabenzotriazole active ester). The nitrogen in the pyridine ring of the HOAt moiety provides a "neighboring group effect" (anchimeric assistance), stabilizing the active ester while simultaneously accelerating amine attack via hydrogen bonding [1].

Action Plan:

  • Switch Solvent: Use DMF or NMP (polar aprotic) to stabilize the polar transition state.

  • Switch Reagent: Use HATU (1.2 equiv) with DIPEA (3.0 equiv).

  • Protocol: Pre-activate the acid with HATU/Base for 5 minutes before adding the aniline.

Scenario 2: The "Ortho-Effect" (Steric Hindrance)

User Question: "I cannot get 2,6-dimethylbenzoic acid to couple with my amine, even with HATU. Yield is <10%."

Technical Diagnosis: The ortho-methyl groups create a steric wall that blocks the trajectory of the incoming amine, even if the acid is activated. The active ester formed by HATU is bulky itself, exacerbating the congestion.

The Fix: The Acid Chloride ("Sledgehammer") Method .

  • Why? An acid chloride is the smallest possible electrophile (Cl is smaller than OBt/OAt). It minimizes the steric penalty in the transition state.

Action Plan:

  • Generate Acid Chloride: Reflux acid in Thionyl Chloride (

    
    ) (neat or in Toluene) with a drop of DMF (catalyst) for 2 hours.
    
  • Evaporate: Remove excess

    
     completely (azeotrope with toluene).
    
  • Coupling: Dissolve residue in DCM and add to amine/pyridine mixture at 0°C.

Scenario 3: Racemization Anxiety

User Question: "My benzoic acid has a chiral alpha-methyl group. I see 15% epimerization with HATU/DIPEA. How do I stop this?"

Technical Diagnosis: Strong bases (DIPEA/TEA) and highly activated intermediates (HATU) facilitate proton abstraction at the alpha-position via oxazolone formation.

The Fix: T3P (Propylphosphonic Anhydride) + Weak Base .

  • Why? T3P acts as a kinetic trap; it reacts rapidly with the amine but activates the acid in a way that suppresses oxazolone formation. Using a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) prevents alpha-deprotonation [2].

Decision Logic & Workflows

Workflow 1: Coupling Strategy Decision Tree

BenzamideOptimization Start Analyze Substrates CheckSterics Is Acid Sterically Hindered? (Ortho-Substituted) Start->CheckSterics CheckAmine Is Amine Weak? (Aniline/Electron-Deficient) CheckChiral Is Acid Chiral at Alpha-Pos? CheckAmine->CheckChiral No (Aliphatic/Standard) MethodHATU Protocol A: HATU/DIPEA (High Potency) CheckAmine->MethodHATU Yes (Weak Nuc) CheckSterics->CheckAmine No MethodAcidCl Protocol B: Acid Chloride (Minimizes Sterics) CheckSterics->MethodAcidCl Yes (High Hindrance) MethodT3P Protocol C: T3P/Collidine (Low Racemization) CheckChiral->MethodT3P Yes (Sensitive) MethodEDC Protocol D: EDC/HOBt (Standard/Cheap) CheckChiral->MethodEDC No (Robust)

Caption: Strategic decision matrix for selecting the optimal benzamide coupling condition based on substrate electronics and sterics.

Standard Operating Procedures (SOPs)

Protocol A: HATU-Mediated Coupling (High Performance)

Best for: Electron-deficient anilines, valuable substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • HATU (1.2 equiv) [Caution: Sensitizer]

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (Concn: 0.1 M - 0.2 M)

Step-by-Step:

  • Pre-activation: Charge a flame-dried flask with the Carboxylic Acid, HATU, and anhydrous DMF.

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 5-10 minutes .

    • Checkpoint: The solution usually turns yellow/orange. If it remains colorless, ensure reagents are dry.

  • Amine Addition: Add the Amine in one portion. Remove ice bath and stir at Room Temp (RT).

  • Monitoring: Check TLC/LCMS at 1 hour.

    • Troubleshooting: If <50% conversion after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with 10% LiCl (aq) (removes DMF), then sat.

    
    , then Brine.[1]
    
    • Note: LiCl washes are critical for removing DMF, which can interfere with NMR.

Protocol B: Acid Chloride Method (The "Sledgehammer")

Best for: 2,6-disubstituted benzoic acids, extremely unreactive amines.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent)
    
  • Cat.[2][3][4] DMF (1-2 drops)

  • Base: Pyridine or TEA (2.0 equiv)

  • Solvent: DCM or Toluene

Step-by-Step:

  • Activation: In a fume hood, dissolve Acid in Toluene. Add

    
     and cat. DMF.[2][5] Heat to reflux (80°C) for 2 hours.
    
    • Visual Cue: Gas evolution (

      
      ) indicates reaction progress.
      
  • Isolation of Acyl Chloride: Concentrate in vacuo. Add fresh toluene and concentrate again (2x) to azeotrope remove residual

    
    .
    
    • Critical: Residual

      
       will destroy your amine.
      
  • Coupling: Dissolve the crude acid chloride in dry DCM. Add dropwise to a solution of Amine and Pyridine in DCM at 0°C.

  • Workup: Quench with water. Wash with 1M HCl (removes Pyridine), then

    
    .
    

Reagent Selection Guide

FeatureEDC / HOBt HATU T3P (Propylphosphonic Anhydride) Thionyl Chloride (

)
Reactivity ModerateVery High HighExtreme
Steric Tolerance LowHighModerateVery High
Racemization Risk ModerateModerate (High if base excess)Low High (Thermal)
Workup Excellent (Water soluble urea)Poor (Byproducts difficult to remove)Excellent (Water soluble)Good (Volatile byproducts)
Cost LowHighModerateVery Low
Best Use Case Standard couplingsWeak nucleophiles (Anilines)Scale-up / Chiral substratesSterically hindered acids

Mechanism of Action: HATU

Understanding why HATU works helps in troubleshooting. The key is the 7-azabenzotriazole leaving group.

HATUMechanism cluster_effect Neighboring Group Effect Acid Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster + Base / - Urea HATU HATU Reagent Transition Cyclic Transition State (Pre-organized by N-atom) ActiveEster->Transition + Amine Product Benzamide (R-CO-NH-R') Transition->Product Fast Kinetics

Caption: HATU mechanism highlighting the "Neighboring Group Effect" of the pyridine nitrogen (At-ring), which accelerates amine attack via pre-organization.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6][7][8] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][9][10] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][5][10][11] Tetrahedron, 61(46), 10827-10852. Link

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Status: Active Ticket ID: PUR-AMIDE-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Purification Help Desk You are dealing with a lipophilic diaryl amide: N-(2-chloro-4-io...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-AMIDE-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Purification Help Desk

You are dealing with a lipophilic diaryl amide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide .

Based on the structure, your crude material likely suffers from three specific issues:

  • Persistent Starting Material: The electron-deficient nature of 2-chloro-4-iodoaniline makes it a weak base, rendering standard acidic washes ineffective.

  • Coloration: Halo-anilines oxidize rapidly, turning your product pink or brown.

  • Oiling Out: The methyl group on the benzoyl ring disrupts crystal packing, often leading to sticky oils rather than solids.

Below are the specific protocols to resolve these issues.

Phase 1: The "Dirty" Workup (Chemical Washing)

The Problem: Standard 1M Citric Acid or 10% HCl washes often fail to remove 2-chloro-4-iodoaniline because its pKa is significantly lowered by the electron-withdrawing chlorine and iodine atoms. It stays in the organic layer, contaminating your product.

The Solution: You must force the protonation of the aniline without hydrolyzing the amide.

Optimized Extraction Protocol
  • Solvent System: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) here, as it allows for sharper phase separation with aqueous layers.

Step-by-Step:

  • Dissolution: Dissolve crude residue in EtOAc (10 volumes).

  • The "Hard" Acid Wash: Wash the organic layer twice with 2M HCl (not 1M).

    • Why: The lower pH is required to protonate the weakly basic halo-aniline (Ar-NH₂ → Ar-NH₃⁺), forcing it into the aqueous layer.

  • The Base Wash: Wash twice with Saturated Sodium Bicarbonate (NaHCO₃).

    • Why: Removes unreacted 3-methylbenzoic acid.

  • The Reducing Wash (Color Removal): Wash once with 10% Sodium Thiosulfate (Na₂S₂O₃).

    • Why: Iodine-containing compounds often release trace iodine (

      
      ) or oxidized species upon light exposure. Thiosulfate reduces these colored impurities back to colorless iodide anions.
      
  • Drying: Dry over MgSO₄, filter, and concentrate.

ExtractionLogic Crude Crude Reaction Mixture (EtOAc) AcidWash Wash 2x with 2M HCl Crude->AcidWash AqAcid Aqueous Layer: Protonated Aniline (Ar-NH3+) AcidWash->AqAcid Discard OrgAcid Organic Layer: Product + Benzoic Acid AcidWash->OrgAcid BaseWash Wash 2x with Sat. NaHCO3 OrgAcid->BaseWash AqBase Aqueous Layer: Benzoate Salt (Ar-COO-) BaseWash->AqBase Discard OrgBase Organic Layer: Product + Color Impurities BaseWash->OrgBase RedoxWash Wash 1x with 10% Na2S2O3 OrgBase->RedoxWash FinalOrg Final Organic Layer: Purified Amide RedoxWash->FinalOrg

Figure 1: Differential extraction logic targeting the weak basicity of halo-anilines and oxidative impurities.

Phase 2: Recrystallization (The Polishing Step)

If the extraction improved purity but the solid is off-white or the melting point is broad, proceed to recrystallization.

Solvent Selection Guide:

Solvent System Suitability Notes
Ethanol / Water High The "Gold Standard" for benzamides. Dissolve in hot EtOH, add water until turbid.
Acetonitrile (ACN) Medium Good for very polar impurities, but yield may suffer due to high solubility of the amide.
Toluene High Excellent for removing non-polar impurities. Requires higher heat (bp 110°C).

| Hexanes | Low | Product is likely insoluble even when hot. Use only for trituration (washing). |

Recommended Protocol: The Ethanol/Water Drop
  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol required to dissolve the solid.

    • Tip: If colored particles remain undissolved, filter the hot solution through a glass frit or Celite pad immediately.

  • Remove from heat. While still hot, add hot water dropwise.

  • Stop adding water the moment the solution turns slightly cloudy (turbid).

  • Add one drop of hot Ethanol to clear the solution again.

  • Allow to cool to room temperature slowly (wrap flask in foil to slow cooling).

  • Chill in an ice bath for 1 hour. Filter the crystals.[1]

Phase 3: Troubleshooting & FAQs
Q: My product is an oil/gum and won't crystallize. What now?

A: This is common with methylated benzamides. The crystal lattice energy is low.

  • The Fix (Trituration):

    • Dissolve the oil in a minimum amount of Diethyl Ether.

    • Add 10 volumes of cold Hexanes (or Pentane) while stirring rapidly.

    • Scratch the side of the flask with a glass rod.

    • The oil should solidify into a powder. Filter it.

Q: The solid is still pink after recrystallization.

A: Trace iodine or aniline oxidation products are trapped in the crystal lattice.

  • The Fix: Redissolve the solid in Ethanol. Add Activated Charcoal (10 wt%) . Boil for 5 minutes, then filter hot through Celite. The charcoal will adsorb the planar, colored aromatic impurities.

Q: I have low yield. Where did my product go?

A: Check your mother liquor (the filtrate).

  • If you used Toluene or Acetonitrile, the product might be too soluble. Evaporate the solvent and try the Ethanol/Water method.

  • If you used the Acid/Base wash, ensure you didn't use concentrated acid for too long, though amide hydrolysis usually requires heat.

Analytical Validation

Before proceeding to biological assays, confirm identity and purity.

  • 1H NMR (DMSO-d6): Look for the amide singlet (–NH–) typically between 10.0–10.5 ppm .

    • Diagnostic: The methyl group on the benzoyl ring should appear as a singlet around 2.3–2.4 ppm .

  • TLC (Hexane:EtOAc 3:1): The product should be UV active.

    • Stain: Use Iodine stain (brown spot) or KMnO4 (yellow spot on purple).

    • RF Value: Amides typically run lower than the starting aniline but higher than the benzoic acid.

References
  • Amide Coupling Workup Strategies

    • Source: Common Organic Chemistry.
    • Context: Explains the pKa differences between anilines and amides, justifying the acid wash protocol.
    • URL:[Link]

  • Source: Sigma-Aldrich Technical Bulletin. "Handling and Purification of Iodinated Aromatic Compounds.
  • Recrystallization of Benzamides

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: Standard reference for solvent selection (Ethanol/Water)
    • URL:[Link]

  • Synthesis of Diaryl Amides (Cobimetinib Intermediates)

Sources

Optimization

Identifying and removing common impurities in benzamide synthesis.

Welcome to the Benzamide Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzamide Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to move beyond generic textbook advice. Instead, we will treat your crude reaction mixture as a diagnostic puzzle. We will identify specific impurities using spectral signatures and eliminate them using solubility differentials and pKa-based extraction logic.

Module 1: Diagnostic Triage (Identification)

Before you attempt purification, you must identify what you are fighting. A blind recrystallization often traps impurities inside the crystal lattice.

Visual 1: The Impurity Identification Logic

This decision tree guides you from crude data (NMR/LC-MS) to the specific impurity profile.

ImpurityID Start Analyze Crude Mixture (1H NMR in DMSO-d6) CheckCOOH Check >12.0 ppm (Broad Singlet) Start->CheckCOOH AcidPresent Impurity: Benzoic Acid (Hydrolysis/Unreacted) CheckCOOH->AcidPresent Signal Found CheckAli Check 1.0 - 2.0 ppm (Multiplets) CheckCOOH->CheckAli Absent DCUPresent Impurity: DCU (Coupling Byproduct) CheckAli->DCUPresent Signal Found CheckArom Check 7.4 - 7.7 ppm (Shifted Aromatics) CheckAli->CheckArom Absent NitrilePresent Impurity: Benzonitrile (Dehydration) CheckArom->NitrilePresent Signal Found Clean Target: Benzamide (NH2 @ ~7.3 & 8.0 ppm) CheckArom->Clean Absent

Figure 1: Diagnostic logic flow for identifying common benzamide impurities using 1H NMR spectroscopy.

Spectral Signatures Table (DMSO-d6)

Use this table to confirm your diagnosis.

Species1H NMR Signature (DMSO-d6)LC-MS CharacteristicPhysical State
Benzamide (Product) δ 7.3 & 8.0 ppm (Broad singlets, NH₂)*[M+H]⁺ = 122.1White Solid
Benzoic Acid δ 12.0–13.0 ppm (Very broad COOH)[M-H]⁻ = 121.0 (ESI-)White Solid
Dicyclohexylurea (DCU) δ 0.9–1.8 ppm (Cyclohexyl multiplets)[M+H]⁺ = 225.2White Precipitate
Benzonitrile δ 7.5–7.8 ppm (Aromatics shift downfield)[M+H]⁺ = 104.1Colorless Oil
Triethylamine (Salt) δ 1.1 (t) & 3.0 (q) ppm [M+H]⁺ = 102.1Hygroscopic Solid

*Note: Due to restricted rotation around the C-N bond, primary amides often show two distinct NH protons in DMSO.

Module 2: The Work-Up Phase (Removal Strategy)

Q: My product contains significant Benzoic Acid. Recrystallization didn't remove it. Why?

A: Benzoic acid and benzamide have similar solubility profiles in many organic solvents, leading to co-crystallization. You must exploit their pKa difference before recrystallization.

  • The Science: Benzoic acid has a pKa of ~4.2. Benzamide is neutral (pKa ~23.3).

  • The Fix: Perform a Base Wash .[1]

    • Dissolve crude solid in Ethyl Acetate (EtOAc).

    • Wash with saturated Sodium Bicarbonate (NaHCO₃) .[2]

      • Why? NaHCO₃ (pH ~8.5) is strong enough to deprotonate benzoic acid (forming water-soluble Sodium Benzoate) but too weak to deprotonate or hydrolyze the benzamide [1].

    • Separate layers. The impurity moves to the aqueous layer; your product stays in the organic layer.

Q: I used DCC for coupling and have a white solid that won't dissolve. How do I remove it?

A: That is Dicyclohexylurea (DCU).[3][4][5] It is notorious for being insoluble in almost everything, which is actually its weakness.

  • Protocol: The "Freeze and Filter"

    • Suspend the crude mixture in cold Ethyl Acetate or Acetonitrile .

    • Chill to 0°C for 30 minutes. DCU is sparingly soluble (<1%) in these solvents at low temperatures [2].

    • Filter through a sintered glass funnel (Celite pad recommended).

    • Advanced Step: If DCU traces persist in NMR, switch to a water-soluble coupling agent like EDC·HCl in future runs, as its urea byproduct washes away with water [3].

Module 3: Advanced Purification & Prevention

Visual 2: Purification Decision Matrix

Follow this workflow to select the correct purification method based on your specific impurity.

Purification Impurity Identified Impurity Acid Benzoic Acid Impurity->Acid DCU DCU (Urea) Impurity->DCU Nitrile Benzonitrile Impurity->Nitrile BaseWash Wash: sat. NaHCO3 (Partition coeff. >100) Acid->BaseWash ColdFilter Cold Filtration (EtOAc/ACN) DCU->ColdFilter Recryst Recrystallization (Hot Water) Nitrile->Recryst

Figure 2: Strategic purification workflows based on impurity solubility and chemical properties.

Q: I see Benzonitrile in my LC-MS. I didn't use it as a starting material. Where did it come from?

A: This indicates dehydration of your primary amide.

  • Root Cause: If you used Thionyl Chloride (SOCl₂) or Oxalyl Chloride to activate benzoic acid, excess reagent can dehydrate the formed benzamide into benzonitrile, especially at high temperatures (reflux) [4].

  • The Fix:

    • Prevention: Ensure all SOCl₂ is removed (via azeotropic distillation with toluene) before adding the ammonia/amine source.

    • Removal: Benzonitrile is an oil.[1] Recrystallize your crude benzamide from boiling water . Benzamide is soluble in hot water but crystallizes out upon cooling, while the oily benzonitrile will remain in the mother liquor or form a separate oil phase that can be decanted [5].

Q: My yield is low, and I have a "di-benzoylated" impurity (N-benzoylbenzamide).

A: You have an issue with Stoichiometry .

  • Mechanism: The formed benzamide is acting as a nucleophile and attacking a second molecule of benzoyl chloride.

  • The Fix:

    • Ensure your amine (Ammonia) is in excess (at least 2.5 equivalents).

    • Order of Addition: Add the Benzoyl Chloride slowly to the Ammonia solution, not the other way around. This keeps the amine concentration high relative to the acid chloride, favoring the primary product [6].

References

  • BenchChem Tech Support. (2025).[1] Strategies to reduce impurities in benzamide synthesis. Retrieved from

  • Chemistry Stack Exchange. (2025). How can I remove DCU from my product? Retrieved from

  • BenchChem FAQs. (2025). Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions. Retrieved from

  • Organic Chemistry Portal. (2023). Nitrile synthesis by dehydration. Retrieved from

  • Scribd. (2025). Benzamide Synthesis and Recrystallization Protocols.[1][6][7][8] Retrieved from

  • BenchChem Optimization. (2025). Dealing with byproduct formation in benzamide synthesis. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimization of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

The following technical guide is structured as a dedicated support center resource. It is designed to address the specific synthetic and purification challenges associated with N-(2-chloro-4-iodophenyl)-3-methylbenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated support center resource. It is designed to address the specific synthetic and purification challenges associated with N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a sterically hindered and electronically deactivated amide intermediate often encountered in the synthesis of MEK inhibitors and related kinase-targeting scaffolds.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Yield & Purity Bottlenecks Last Updated: February 16, 2026

Diagnostic Overview: Why This Reaction Fails

Researchers often approach this synthesis as a "standard amide coupling," attempting to use EDC/HOBt or HATU with the carboxylic acid. This is the primary cause of failure.

The amine substrate, 2-chloro-4-iodoaniline , is severely deactivated. The ortho-chlorine atom exerts a dual negative effect:

  • Electronic Deactivation: The inductive electron-withdrawing nature of the halogen reduces the nucleophilicity of the amine nitrogen.

  • Steric Hindrance: The bulky chlorine atom forces the amine group out of planarity, making the nitrogen lone pair less accessible for nucleophilic attack.

The Solution: You must abandon standard peptide coupling reagents in favor of high-energy electrophiles (Acid Chlorides) combined with nucleophilic catalysis (DMAP).

Optimized Synthetic Protocol (The "Golden Standard")

This protocol replaces the sluggish carbodiimide coupling with a robust acid chloride method. It is designed to force the reaction to completion while suppressing the formation of bis-acylated byproducts.

Reaction Scheme
  • Substrates: 2-chloro-4-iodoaniline (1.0 equiv) + 3-methylbenzoyl chloride (1.1 equiv).

  • Solvent: Anhydrous THF or DCM (DCM is preferred for solubility).

  • Base: Pyridine (1.5 equiv) + DMAP (0.1 equiv).

Step-by-Step Methodology
  • Preparation: In a flame-dried RBF under nitrogen, dissolve 2-chloro-4-iodoaniline (1.0 equiv) in anhydrous DCM (5 mL/mmol).

  • Base Addition: Add Pyridine (1.5 equiv) and DMAP (4-Dimethylaminopyridine, 0.1 equiv). Note: DMAP is critical here; it forms a highly reactive N-acylpyridinium intermediate that overcomes the aniline's poor nucleophilicity.

  • Electrophile Addition: Cool the solution to 0°C. Add 3-methylbenzoyl chloride (1.1 equiv) dropwise over 10 minutes.

    • Why 0°C? To prevent the exotherm from causing bis-acylation (formation of the imide).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The aniline spot (usually fluorescent/UV active) should disappear.

  • Quench: Add saturated aqueous NaHCO₃ to hydrolyze excess acid chloride. Stir vigorously for 15 minutes.

Workup & Purification (Crucial for Purity)

Do not rely on column chromatography immediately. This compound crystallizes well.[1]

  • Phase Separation: Extract with DCM. Wash the organic layer with 1M HCl (to remove pyridine/DMAP), followed by 10% Na₂S₂O₃ (Sodium Thiosulfate).

    • Why Thiosulfate? Aryl iodides can release trace iodine (

      
      ) over time, turning the product yellow/brown. Thiosulfate scavenges this, ensuring a white product.
      
  • Recrystallization: Evaporate the solvent. Recrystallize the crude solid from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

    • Target Purity: >98% by HPLC.

Troubleshooting Guide (Q&A)

Issue 1: "The reaction stalls at 60-70% conversion. Adding more acid chloride doesn't help."

Diagnosis: The HCl byproduct is protonating your unreacted aniline. Even though 2-chloro-4-iodoaniline is a weak base, in the presence of strong acid (HCl generated from the coupling), it forms the hydrochloride salt, which is non-nucleophilic. Fix:

  • Ensure you are using Pyridine as a scavenger, not just a catalytic base.

  • If using Pyridine, increase the equivalents to 2.0 or 3.0.

  • Pro-Tip: Switch to a "Schotten-Baumann" biphasic system (DCM / aq. Na₂CO₃) if the anhydrous method continues to stall. The continuous removal of acid into the aqueous phase drives the equilibrium.

Issue 2: "My product is a sticky brown oil instead of a solid."

Diagnosis: This is usually caused by residual solvent (DCM/Pyridine) trapped in the crystal lattice or the presence of the "bis-acylated" impurity (imide). Fix:

  • Trituration: Add cold Hexane or Pentane to the oil and sonicate. This often forces the amide to crash out as a solid while impurities stay in solution.

  • Imide Hydrolysis: If you suspect bis-acylation (check LCMS for Mass = Product + Benzoyl), dissolve the crude in THF/MeOH and treat with 1M LiOH for 30 minutes. This selectively cleaves the extra benzoyl group without touching the desired amide.

Issue 3: "The product turns pink/purple on the shelf."

Diagnosis: Iodine extrusion. The C-I bond is sensitive to light and trace acid. Fix:

  • Store the compound in amber vials.

  • Ensure the final wash during workup included Sodium Thiosulfate or Sodium Bisulfite .

  • Store at -20°C if the compound is an intermediate for a later GMP step.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the reaction mechanism logic.

Figure 1: Reaction Optimization Logic

This flowchart guides you through the selection of the correct synthetic pathway based on the aniline's reactivity.

ReactionLogic Start Start: Amide Coupling CheckAniline Analyze Aniline Nucleophilicity Start->CheckAniline IsDeactivated Is Aniline Deactivated? (Halogens, Nitro, CF3) CheckAniline->IsDeactivated Standard Use Standard Coupling (EDC/HOBt or HATU) IsDeactivated->Standard No (Electron Rich) Advanced Use Acid Chloride Method IsDeactivated->Advanced Yes (e.g., 2-Cl-4-I-Aniline) BaseChoice Select Base Scavenger (Pyridine or Et3N) Advanced->BaseChoice AddCatalyst Add Nucleophilic Catalyst (DMAP 10 mol%) Result Target: High Yield Amide AddCatalyst->Result BaseChoice->AddCatalyst

Caption: Decision tree for selecting the Acid Chloride/DMAP activation route over standard coupling for deactivated anilines.

Figure 2: Impurity Management Workflow

How to handle the specific impurities associated with this synthesis.

ImpurityFlow Crude Crude Reaction Mixture Impurity1 Impurity: Unreacted Aniline Crude->Impurity1 Impurity2 Impurity: Iodine (Purple) Crude->Impurity2 Impurity3 Impurity: Pyridine Salts Crude->Impurity3 Action1 Acid Wash (1M HCl) Impurity1->Action1 Removes Action2 Thiosulfate Wash Impurity2->Action2 Reduces Impurity3->Action1 Removes Action1->Action2 Action3 Recrystallization (EtOH) Action2->Action3 Final Pure Product (>98%) Action3->Final

Caption: Purification workflow targeting specific chemical impurities (aniline, iodine, salts) to achieve >98% purity.

Quantitative Data Summary

ParameterStandard Method (EDC/HOBt)Optimized Method (Acid Chloride/DMAP)
Typical Yield 20–40%85–92%
Reaction Time 24–48 Hours4–6 Hours
Main Impurity Unreacted AnilineTrace Imide (easily hydrolyzed)
Purification Column Chromatography RequiredRecrystallization (Scalable)
Color Often Brown/PurpleWhite/Off-White Crystalline

References

  • Vertex AI Search. (2025). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. National Institutes of Health (NIH). 2[3][4]

  • BenchChem. (2025).[5] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines (and troubleshooting for low nucleophilicity). BenchChem Technical Guides. 6

  • Royal Society of Chemistry. (2021). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 7

  • PubChem. (2025). Cobimetinib (Structural Analog) Compound Summary. National Library of Medicine. 8[3][4]

  • Google Patents. (2018). Preparation Method of Cobimetinib (US20180273506A1). 4[3][4]

Sources

Optimization

Overcoming solubility issues with N-(2-chloro-4-iodophenyl)-3-methylbenzamide in assays

[1] Compound Profile & Physicochemical Diagnosis[2][3] User Query: "Why is this compound precipitating in my assay buffer even at low concentrations?" Technical Diagnosis: N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Compound Profile & Physicochemical Diagnosis[2][3]

User Query: "Why is this compound precipitating in my assay buffer even at low concentrations?"

Technical Diagnosis: N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a classic Class II/IV (BCS) lipophilic neutral molecule .[1] Its structure dictates its behavior:[1]

  • Halogenation: The Iodine and Chlorine atoms on the N-phenyl ring significantly increase lipophilicity (LogP) and molecular weight without adding polarity.[1]

  • Rigid Core: The benzamide linkage creates a planar or near-planar scaffold that stacks efficiently in the solid state (high crystal lattice energy), making it resistant to dissolution.[1]

  • Lack of Ionization: As a neutral amide, it lacks ionizable groups (like basic amines or acidic carboxyls) that would aid solubility at physiological pH (7.4).[1]

Key Metrics (Estimated):

Property Value Implication
LogP ~4.5 - 5.5 Highly Lipophilic.[1] Prone to non-specific binding.
Aqueous Solubility < 1 µM "Brick dust."[1] Will crash out immediately in water.

| DMSO Solubility | High (>10 mM) | Soluble in organic solvents, but sensitive to hydration. |

Troubleshooting Guides & FAQs

Section A: Stock Preparation & Storage

Q: Can I dissolve this in Ethanol for my cell assays? A: No. Use 100% Anhydrous DMSO. Ethanol is often insufficient for highly halogenated benzamides and evaporates too quickly, changing the concentration of your stock over time.

  • Protocol: Dissolve the powder in high-grade (>99.9%) anhydrous DMSO to a concentration of 10 mM .

  • Critical Warning: DMSO is hygroscopic (absorbs water from air).[1] If your DMSO stock absorbs even 5% water, this specific compound may precipitate inside the stock vial over time.

  • Storage: Aliquot immediately into single-use amber glass vials (or high-quality PP) and store at -20°C. Avoid repeated freeze-thaw cycles.

Section B: The "Crash-Out" Phenomenon (Assay Dilution)

Q: I dilute my 10 mM stock directly into the assay buffer, and the solution turns cloudy. Why? A: You are triggering "Solvent Shock." When a highly lipophilic compound in 100% DMSO hits an aqueous buffer, the local solubility limit is exceeded instantly before mixing is complete.[1] This creates micro-precipitates that may not re-dissolve.

The Solution: Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. You must "step down" the solvent concentration.

Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate Plate: Dilute compound into a "Transition Buffer" (e.g., 10% DMSO in Buffer) or perform serial dilutions in 100% DMSO first.

  • Assay Plate: Transfer from the Intermediate Plate to the final Assay Plate.

Workflow Visualization: Preventing Precipitation

DilutionProtocol cluster_warning Direct Spike (AVOID) Stock Stock Solution (10 mM in 100% DMSO) Step1 Step 1: Serial Dilution (Remain in 100% DMSO) Stock->Step1 Maintain Solubility Step3 Step 3: Assay Plate (Dilute 1:10 into Media) Final: 1% DMSO Stock->Step3 CAUSES PRECIPITATION Step2 Step 2: Intermediate Plate (Dilute 1:10 into Buffer) Final: 10% DMSO Step1->Step2 Prevent Shock Step2->Step3 Final Assay Conc.

Caption: The Intermediate Dilution Protocol ensures the compound remains solubilized as DMSO concentration decreases, preventing "solvent shock" precipitation.

Section C: Plasticware & Non-Specific Binding (NSB)

Q: My IC50 curves are shifting, and I see lower potency than expected. Is the compound degrading? A: It is likely binding to your plastic tips and plates, not degrading. Lipophilic halogenated compounds adhere aggressively to hydrophobic surfaces (Polystyrene).

Corrective Actions:

  • Change Plastics: Switch to Polypropylene (PP) plates for all intermediate steps. PP has lower binding affinity for this class of molecule than Polystyrene (PS).

  • Add Detergent: Include a non-ionic detergent in your assay buffer before adding the compound.[1]

    • Recommendation:0.01% Triton X-100 or 0.05% Tween-20 . This creates micelles that keep the compound in solution and block binding sites on the plastic.

  • Acoustic Dispensing: If available, use an Echo® Liquid Handler.[1] It shoots compound directly from the source to the destination, eliminating pipette tip binding entirely.

Section D: In Vivo Formulation

Q: I need to inject this into mice. Can I use DMSO? A: DMSO is toxic at high volumes.[1] Use a Cyclodextrin formulation. For N-(2-chloro-4-iodophenyl)-3-methylbenzamide, simple saline or PBS will fail.[1]

Recommended Vehicle:

  • 20-30% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Why: The cyclodextrin forms a "donut" shape, encapsulating the hydrophobic benzamide core inside its cavity while the exterior remains water-soluble.

Formulation Protocol:

  • Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).

  • Slowly add 30% HP-β-CD (pre-dissolved in saline) while vortexing.

  • Sonicate for 10-15 minutes until clear.

  • Filter sterilize (0.22 µm).

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of assay variability.

Troubleshooting Start Issue: Inconsistent Assay Data CheckVisual Is precipitate visible (microscope)? Start->CheckVisual YesPrecip YES: Solubility Failure CheckVisual->YesPrecip NoPrecip NO: Binding/Stability Issue CheckVisual->NoPrecip DilutionCheck Did you dilute directly from 100% DMSO to Aqueous? YesPrecip->DilutionCheck DetergentCheck Is detergent (Tween/Triton) in buffer? NoPrecip->DetergentCheck FixDilution Action: Adopt Intermediate Dilution Protocol DilutionCheck->FixDilution Yes AddDetergent Action: Add 0.01% Triton X-100 DetergentCheck->AddDetergent No PlasticCheck Are you using Polystyrene? DetergentCheck->PlasticCheck Yes SwitchPlastic Action: Switch to Polypropylene or Low-Binding Plates PlasticCheck->SwitchPlastic Yes

Caption: Logic flow for diagnosing data inconsistency. Most issues with this compound stem from either precipitation (Solubility) or surface adsorption (Binding).

References & Grounding

  • Assay Guidance Manual (NCBI/NIH)

    • Relevance: The gold standard for assay development, specifically the chapters on solubility and handling lipophilic compounds in HTS.

    • Source:[1][2]

  • Solvent Selection for Insoluble Ligands (PMC)

    • Relevance: Validates the use of DMSO and intermediate dilution strategies for aromatic/benzamide structures.

    • Source:

  • Strategies to Reduce Impurities in Benzamide Synthesis & Handling

    • Relevance: Provides chemical context on the stability and crystallization behavior of benzamide derivatives.

    • Source:[1]

  • PubChem Compound Summary (Structural Analogs)

    • Relevance: Used to derive physicochemical properties (LogP, H-bond donors) of halogenated benzamides.[1]

    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Studies with N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Executive Summary You are working with N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small molecule structurally analogous to first-generation allosteric MEK1/2 inhibitors (similar to the CI-1040/PD184352 scaffold). Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small molecule structurally analogous to first-generation allosteric MEK1/2 inhibitors (similar to the CI-1040/PD184352 scaffold).

Critical Technical Warning: This compound class is characterized by high lipophilicity (LogP > 3.5) and poor aqueous solubility . The most common cause of in vivo study failure with this scaffold is not lack of potency, but bioavailability failure due to precipitation in the gut or peritoneum .

This guide addresses the three most frequent user-reported issues:

  • Formulation Crash: Compound precipitating upon dilution with saline/PBS.

  • Low Exposure: Lack of efficacy despite high in vitro potency.

  • Vehicle Toxicity: Adverse effects caused by the solvent, not the drug.

Module 1: Formulation Troubleshooting

Issue: "My compound precipitates immediately when I add water or saline."

Diagnosis: This benzamide derivative is a Class II compound (Biopharmaceutics Classification System), meaning it has high permeability but low solubility. It relies on the "2-chloro-4-iodoaniline" moiety for binding, which is highly hydrophobic. Adding water to a pure DMSO stock causes a "solvent shock," forcing the drug out of solution.

The Solution: The "Goldilocks" Co-Solvent System

Do not use 100% DMSO. It is toxic to mice (>1 mL/kg) and causes immediate precipitation at the injection site. Use the following tiered formulation strategy.

Protocol A: Standard Oral/IP Formulation (Recommended)

Best for: Routine efficacy studies, doses < 50 mg/kg.

ComponentPercentage (v/v)Function
DMSO 10%Solubilizes the stock compound.
PEG 400 40%Prevents precipitation upon dilution.
Tween 80 5%Surfactant to maintain suspension/emulsion.
Saline (0.9%) 45%Bulk carrier (Add LAST).

Preparation Steps:

  • Dissolve neat compound in 100% DMSO (Calculate volume to be 10% of final mix).

  • Add PEG 400 and vortex vigorously until clear.

  • Add Tween 80 and vortex.

  • Slowly add warm Saline dropwise while vortexing.

    • Result: A clear solution or a stable, milky micro-emulsion. Both are acceptable for Oral Gavage (PO).

Protocol B: High-Dose Formulation (Difficult Compounds)

Best for: Doses > 50 mg/kg or if Protocol A fails.

  • Vehicle: 30% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.

  • Method: Dissolve compound in minimal DMSO, then add to acidified HP-β-CD solution (pH 4.0), sonicate for 30 mins. The cyclodextrin encapsulates the hydrophobic phenyl ring.

Module 2: Dosage Optimization Logic

Issue: "How much should I dose? I see no effect at 10 mg/kg."

Scientific Rationale: Benzamide MEK inhibitors are cytostatic , not cytotoxic. They halt cell division rather than killing cells immediately. Efficacy requires sustained target inhibition (usually >50% inhibition of pERK for >8 hours).

Experimental Workflow: The PK/PD Trigger

Do not guess the dose. Perform a Pharmacokinetic/Pharmacodynamic (PK/PD) Pilot with 3 mice per group.

PK_Optimization Start Start Pilot Study Dose Administer Single Dose (e.g., 30 mg/kg PO) Start->Dose Bleed Blood Draw @ 1h, 4h, 8h, 24h Dose->Bleed Analysis Analyze Plasma (LC-MS/MS) Bleed->Analysis Decision Check C_min (Trough Level) Analysis->Decision Good Proceed to Efficacy (QD Dosing) Decision->Good > IC50 @ 24h Bad Switch to BID Dosing (Twice Daily) Decision->Bad < IC50 @ 8h

Figure 1: Decision logic for determining dosing frequency based on plasma trough levels (


).
Recommended Dosing Ranges

Based on structural analogs (e.g., PD184352), start with:

  • Low Dose: 10 mg/kg (Likely sub-therapeutic, good for establishing baseline).

  • Medium Dose: 30–50 mg/kg (Standard efficacy window).

  • High Dose: 100 mg/kg (Monitor for toxicity).

Frequency: Start with BID (Twice Daily) , 8 hours apart. These compounds often have short half-lives (


 hours) in mice due to rapid hepatic clearance.

Module 3: Frequently Asked Questions (FAQ)

Q1: The mice are losing weight, but the tumor isn't shrinking. Is it toxic?

  • Answer: Check your vehicle. If you are using >20% DMSO or >50% PEG400 daily, the weight loss is likely vehicle-induced gastrointestinal stress .

    • Test: Run a "Vehicle Only" control group. If they lose weight too, switch to the Cyclodextrin (Protocol B) formulation.

Q2: Can I use corn oil?

  • Answer: You can, but absorption will be slow and variable. Oil formulations rely on lymphatic transport and gastric emptying rates, which vary wildly in stressed mice. We recommend Protocol A (PEG/Saline) for more consistent

    
     data.
    

Q3: Why is the compound yellow?

  • Answer: The iodine on the phenyl ring can destabilize under light, releasing free iodine (yellow/brown).

    • Action: Store solid powder at -20°C in the dark. Prepare formulations fresh daily . Do not store dissolved compound for >24 hours.

References & Grounding

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. (Foundational paper establishing the in vivo efficacy and dosing of benzamide MEK inhibitors).

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19. (Authoritative guide on co-solvent selection like PEG400/DMSO).

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. (Guidelines on safe vehicle volumes).

Disclaimer: This guide is for research use only. All animal experiments must be approved by your institutional IACUC/Ethics Committee.

Optimization

Technical Support Center: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CIP-MB)

Executive Summary & Compound Profile N-(2-chloro-4-iodophenyl)-3-methylbenzamide (herein referred to as CIP-MB ) is a synthetic small molecule belonging to the diaryl amide class. Structurally, it incorporates the 2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(2-chloro-4-iodophenyl)-3-methylbenzamide (herein referred to as CIP-MB ) is a synthetic small molecule belonging to the diaryl amide class. Structurally, it incorporates the 2-chloro-4-iodoaniline moiety, a pharmacophore highly characteristic of allosteric MEK1/2 inhibitors (e.g., CI-1040, PD0325901).

Unlike ATP-competitive inhibitors, CIP-MB likely targets the unique allosteric pocket adjacent to the ATP-binding site of kinases (specifically MEK). While this generally confers high selectivity, "off-target" effects in this class often arise from three distinct mechanisms:

  • Physicochemical Artifacts: Colloidal aggregation due to high lipophilicity (LogP > 4.0).

  • Paradoxical Signaling: Pathway activation due to feedback loop disruption.

  • Polypharmacology: Unintended binding to structurally similar hydrophobic pockets (e.g., CYP enzymes, hERG).

This guide provides a rigorous troubleshooting framework to distinguish genuine biological activity from experimental artifacts.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Formulation Artifacts

Q1: I observe widespread cytotoxicity across all my cell lines (IC50 ~ 1-5 µM), even in lines that should be resistant. Is this a true off-target effect?

A: This is likely a false positive caused by colloidal aggregation . CIP-MB is a highly lipophilic, planar molecule. In aqueous media (cell culture), it tends to form colloidal aggregates that sequester proteins and disrupt cell membranes non-specifically. This "promiscuous inhibition" mimics potent biological activity.

Troubleshooting Protocol:

  • The Detergent Test: Repeat your viability assay with the addition of 0.01% Triton X-100 (or 0.005% Tween-80) in the assay buffer.

    • Result: If the IC50 shifts significantly (potency drops), the original effect was due to aggregation.

    • Result: If potency remains stable, the effect is likely mechanism-based.

  • Visual Inspection: Check for precipitation using light microscopy at 40x. CIP-MB crystals are often needle-like and can be mistaken for cell debris.

Q2: My Western blots show inconsistent phosphorylation inhibition (pERK) between replicates.

A: This often indicates compound precipitation in the stock solution or "crashing out" upon dilution. The 2-chloro-4-iodo moiety is heavy and hydrophobic. Standard DMSO stocks (10 mM) may absorb water over time, causing micro-precipitation.

Corrective Action:

  • Sonicate stock solutions for 5 minutes before every use.

  • Avoid intermediate dilutions in PBS/Media. Dilute directly from DMSO stock into the final media volume under vortexing to prevent localized high concentrations.

  • Solvent Switch: If solubility persists as an issue, use a PEG400/Captisol vehicle for in vivo or high-concentration in vitro studies.

Category B: Biological Off-Targets & Paradoxical Effects

Q3: I treated BRAF-wildtype cells with CIP-MB to inhibit ERK signaling, but pERK levels increased. Is the compound defective?

A: No, the compound is likely working correctly. This is the "Paradoxical Activation" effect, a hallmark of MEK/RAF inhibitors in specific genetic contexts. In cells with wild-type BRAF (or RAS mutations), binding of an inhibitor to one monomer of a RAF dimer can transactivate the other monomer, leading to hyper-activation of the downstream ERK pathway.

Validation Experiment:

  • Genotype Check: Verify the BRAF/RAS status of your cell line.

  • Dose-Response: Paradoxical activation often occurs at low-to-intermediate doses. A true off-target effect (toxicity) usually scales linearly with dose.

  • Pathway Mapping: See the diagram below to visualize this mechanism.

Q4: How do I confirm CIP-MB is hitting MEK and not an off-target kinase like Src or EGFR?

A: You must perform a Target Engagement Assay rather than just a phenotypic assay. Phenotypes (death/proliferation) are downstream and noisy.

Recommended Protocol (Cellular Thermal Shift Assay - CETSA):

  • Treat cells with CIP-MB (1 µM) vs DMSO for 1 hour.

  • Heat aliquots of cell lysate to a gradient (40°C – 65°C).

  • Western blot for MEK1/2.

  • Interpretation: If CIP-MB binds MEK, it will thermally stabilize the protein, shifting the melting curve to a higher temperature compared to DMSO. If no shift occurs, the compound is not engaging the target, and your observed effects are off-target toxicity.

Visualizing the Mechanism & Troubleshooting Logic

Figure 1: Paradoxical Activation & Off-Target Pathways

This diagram illustrates the mechanism where CIP-MB (MEKi) can inadvertently activate ERK signaling in the wrong cellular context, often mistaken for off-target activity.

MEK_Paradox RAS RAS-GTP (Upstream Activator) RAF_Dimer RAF Dimer (BRAF/CRAF) RAS->RAF_Dimer Activates MEK MEK1/2 (Primary Target) RAF_Dimer->MEK Phosphorylates ERK ERK1/2 (Effector) MEK->ERK Phosphorylates ERK->RAF_Dimer Negative Feedback (Loss of feedback leads to activation) Nucleus Nucleus (Transcription) ERK->Nucleus Translocates CIP_MB CIP-MB (Inhibitor) CIP_MB->RAF_Dimer Induces Transactivation (Paradoxical Effect) CIP_MB->MEK Inhibits (Allosteric)

Caption: Figure 1. Mechanism of CIP-MB action. Note that while CIP-MB inhibits MEK, it can paradoxically prime RAF dimers in RAS-mutant/BRAF-WT contexts, leading to signal amplification rather than suppression.

Figure 2: Experimental Troubleshooting Decision Tree

Use this workflow to diagnose the root cause of unexpected data.

Troubleshooting Start Observation: Unexpected Toxicity or Lack of Efficacy Step1 Step 1: Check Solubility (Microscopy + Detergent Test) Start->Step1 Result1A Precipitation Visible or Detergent Rescues Toxicity Step1->Result1A Result1B Soluble & Stable Step1->Result1B Action1 Action: Reduce Conc., Sonicate, Use Carrier (BSA/Cyclodextrin) Result1A->Action1 Step2 Step 2: Check Target Engagement (Western Blot: pERK vs Total ERK) Result1B->Step2 Result2A pERK Increased (Paradoxical) Step2->Result2A Result2B pERK Unchanged (No Engagement) Step2->Result2B Result2C pERK Decreased (On Target) Step2->Result2C Action2A Action: Check BRAF/RAS Status. This is a biological effect. Result2A->Action2A Action2B Action: Perform CETSA. Compound may not enter cell. Result2B->Action2B Action2C Action: Check Off-Targets (Kinase Panel / CYP) Result2C->Action2C

Caption: Figure 2. Step-by-step diagnostic workflow for CIP-MB experimental validation.

Quantitative Data Summary: Expected Profiles

The following table summarizes the expected profile of CIP-MB if it is functioning as a specific MEK inhibitor versus a promiscuous aggregator.

ParameterSpecific MEK Inhibition (Desired)Promiscuous Aggregation (Artifact)
IC50 Shift with Detergent < 2-fold shift> 10-fold shift (Potency disappears)
Hill Slope (Dose-Response) ~ 1.0 (Sigmoidal)> 2.0 (Steep, "switch-like" toxicity)
Selectivity (Kinase Panel) Hits MEK1/2 onlyHits diverse kinases (GPCRs, Enzymes)
Effect on pERK Dose-dependent decreaseInconsistent / No change despite toxicity
Cell Morphology G1 Arrest / Senescence (flat cells)Necrosis / Lysis (vacuolization)

Detailed Experimental Protocols

Protocol A: The "Detergent Rescue" Assay

Purpose: To rule out false positives caused by CIP-MB aggregation.

  • Preparation: Prepare cell culture media with and without 0.01% v/v Triton X-100 . (Ensure your cells tolerate this concentration; perform a vehicle control first. Alternatively, use 0.1 mg/mL BSA).

  • Seeding: Seed cells (e.g., A375 or HT-29) at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment:

    • Arm A: Treat with CIP-MB serial dilution (10 µM to 1 nM) in standard media.

    • Arm B: Treat with CIP-MB serial dilution in detergent/BSA-supplemented media.

  • Incubation: Incubate for 72 hours.

  • Readout: Perform CellTiter-Glo or MTT assay.

  • Analysis: Calculate IC50 for Arm A and Arm B. If Arm A IC50 is 1 µM and Arm B is >10 µM, your compound is aggregating.

Protocol B: Metabolic Stability Check (Microsomal Stability)

Purpose: To determine if rapid metabolism (de-iodination) is causing loss of activity or toxic metabolites.

  • Incubation: Incubate CIP-MB (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Target: Monitor for loss of parent mass (M+) and appearance of M-127 (loss of Iodine) or M+16 (Hydroxylation of methyl group) .

    • Note: Rapid loss of Iodine suggests the formation of reactive aryl radicals, which are toxic and cause off-target covalent binding.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. Link

    • Context: Establishes the foundational mechanism of MEK inhibitors (CI-1040) which share the 2-chloro-4-iodoaniline pharmacophore with CIP-MB.
  • Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature, 464(7287), 431–435. Link

    • Context: Explains the "Paradoxical Activation" mechanism (Figure 1) relevant to this inhibitor class.
  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(13-14), 607-615. Link

    • Context: Authoritative source on colloidal aggregation (Protocol A) as a major source of off-target artifacts in lipophilic compounds.
  • Caunt, C. J., et al. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer, 15(10), 577-592. Link

    • Context: Comprehensive review of MEK inhibitor structural classes and their specific toxicity profiles.

Disclaimer: This guide is for research purposes only. CIP-MB is not approved for human diagnostic or therapeutic use.

Troubleshooting

Technical Support Center: Synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Target Molecule: N-(2-chloro-4-iodophenyl)-3-methylbenzamide CAS: 1146629-83-5 (approximate/related) Application: Key intermediate in the synthesis of Cobim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: N-(2-chloro-4-iodophenyl)-3-methylbenzamide CAS: 1146629-83-5 (approximate/related) Application: Key intermediate in the synthesis of Cobimetinib (MEK inhibitor).[1] Reaction Class: Schotten-Baumann / Anhydrous Amide Coupling.

This guide addresses the specific challenges of scaling the acylation of 2-chloro-4-iodoaniline with 3-methylbenzoyl chloride . While the chemistry appears simple, the scale-up is plagued by three critical issues:

  • Genotoxic Impurity Control: Residual 2-chloro-4-iodoaniline is a structural alert for genotoxicity and must be purged to low ppm levels.

  • Iodine Lability: The aryl iodide is susceptible to deiodination under harsh conditions or photo-degradation, leading to "purple" batches.

  • Slurry Rheology: The product often precipitates rapidly, creating thick slurries that challenge impeller torque.

The "Golden Batch" Protocol (Scale: 1 kg)

Note: This protocol prioritizes purity over raw yield to minimize downstream reprocessing.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Attribute
2-Chloro-4-iodoaniline 1.00Limiting ReagentPurity >98%; Dark color indicates pre-oxidation.
3-Methylbenzoyl chloride 1.15ElectrophileCorrosive. Check for hydrolysis (white solid) before use.
Triethylamine (TEA) 1.50Base (HCl Scavenger)Must be dry (KF < 0.1%).
Tetrahydrofuran (THF) 10 VolSolventAnhydrous. Solubilizes reactants, precipitates salt.
Step-by-Step Methodology
  • Dissolution: Charge 2-chloro-4-iodoaniline (1.0 kg) and THF (8.0 L) into the reactor. Stir at 20°C until fully dissolved. Note: Ensure the reactor is inerted with Nitrogen to prevent oxidative darkening.

  • Base Addition: Add Triethylamine (TEA) (0.6 kg) in one portion. Cool the jacket to 0°C.

  • Controlled Addition: Charge 3-methylbenzoyl chloride (0.7 kg) diluted in THF (2.0 L) into a header tank. Add dropwise over 2 hours, maintaining internal temperature

    
    .
    
    • Why? The reaction is exothermic. High temperatures (

      
      ) promote bis-acylation and iodine cleavage.
      
  • Aging: Warm to 20–25°C and stir for 4 hours.

    • IPC (In-Process Control): HPLC should show <0.5% unreacted aniline.

  • Quench & Workup:

    • Add Water (10 L) slowly (exothermic solvation of salts).

    • Distill off THF under vacuum until a thick slurry remains.

    • Add Ethyl Acetate (10 L) to redissolve the solids.

  • Impurity Wash (The "Purge" Step):

    • Wash 1: 1M HCl (5 L). Crucial: Protonates unreacted aniline, forcing it into the aqueous layer.

    • Wash 2: 10%

      
       (5 L). Removes hydrolyzed 3-methylbenzoic acid.
      
    • Wash 3: Brine (5 L).

  • Crystallization: Solvent swap from Ethyl Acetate to n-Heptane. Cool to 0°C. Filter and dry at 45°C under vacuum.

Process Visualization

G Start Start: 2-Chloro-4-iodoaniline + THF Cool Cool to 0°C Add Base (TEA) Start->Cool Add Controlled Addition: 3-Methylbenzoyl Chloride Cool->Add React Reaction Aging 20°C, 4 Hours Add->React IPC IPC: HPLC Aniline < 0.5%? React->IPC IPC->Add No (Add 0.1 eq Chloride) Quench Quench with Water Distill THF IPC->Quench Yes WashAcid Acid Wash (1M HCl) *Removes Aniline* Quench->WashAcid WashBase Base Wash (NaHCO3) *Removes Benzoic Acid* WashAcid->WashBase Cryst Crystallization (Heptane Swap) WashBase->Cryst

Caption: Workflow for the synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide emphasizing impurity removal steps.

Troubleshooting & FAQs

Category 1: Reaction Progression & Kinetics

Q: The reaction mixture turned purple/pink during the acid chloride addition. Is the batch ruined?

  • Diagnosis: This indicates deiodination . Free iodine (

    
    ) is purple in organic solvents. This usually happens if the reaction temperature spikes (
    
    
    
    ) or if the reaction is exposed to light for prolonged periods.
  • Correction:

    • Check the batch temperature log. If it exceeded limits, the impurity profile (des-iodo analog) will likely fail specs.

    • Add a reducing agent wash (10% Sodium Thiosulfate) during workup. This will reduce

      
       to iodide (
      
      
      
      ), removing the color, though it cannot repair the cleaved molecule.

Q: Stirring stopped midway through addition. The slurry is too thick.

  • Diagnosis: The Triethylamine Hydrochloride (

    
    ) salt precipitates volumetrically.
    
  • Correction:

    • Immediate: Increase agitation speed or add dry THF (up to 2 volumes) to fluidize the bed.

    • Prevention: Switch to a "Schotten-Baumann" biphasic system (Water/DCM with

      
      ) for future batches. The salt dissolves in the water phase, keeping the organic phase homogenous.
      
Category 2: Impurity Control (The Aniline Problem)

Q: My final product has 0.5% residual 2-chloro-4-iodoaniline. Recrystallization isn't removing it.

  • Scientific Context: Both the product and the starting aniline are lipophilic aromatics. They co-crystallize easily.

  • The Fix: You cannot rely on crystallization alone. You must exploit pKa differences .

    • Protocol: Re-dissolve the solid in Ethyl Acetate (10 Vol). Wash vigorously with 2M HCl (not 0.1M). The aniline (

      
      ) needs a stronger acid concentration to be fully protonated and driven into the water layer because the electron-withdrawing halogens make the amine less basic.
      

Q: I see a new impurity at RRT 1.2 (Late eluter). What is it?

  • Diagnosis: Likely the Bis-amide (imide). If the aniline is added to the acid chloride (reverse addition) or if a large excess of acid chloride is used with high heat, the amide nitrogen can react again.

  • Correction: Use strictly 1.0 : 1.15 stoichiometry. Ensure the aniline is in the flask and the chloride is added slowly. Bis-amides are often unstable to base; a mild NaOH wash might hydrolyze the second acyl group back to the product.

Category 3: Physical Form & Isolation[5][6]

Q: The product is oiling out during the Heptane addition.

  • Cause: Adding anti-solvent (Heptane) too fast or at too high a temperature.

  • Correction:

    • Re-heat the mixture until the oil dissolves (forming a clear solution).

    • Cool slowly to the "Cloud Point."

    • Seed the batch with pure crystals (0.5 wt%).

    • Hold for 1 hour to allow crystal growth before further cooling.

References

  • Cobimetinib Synthesis: W. Xu, et al. "Process for the production of cobimetinib." World Intellectual Property Organization, WO2019086469A1, 2019 . Link

  • General Amide Scale-up: D. S. Brown, et al. "Scale-Up of the Synthesis of a Clinical Candidate: Safety and Process Improvements." Organic Process Research & Development, 2005. (Contextual grounding for acid chloride safety).
  • Impurity Removal: C. Evaluation. "Control of Genotoxic Impurities in Pharmaceutical Manufacturing." FDA Guidance for Industry, M7(R1), 2017. (Basis for aniline purge requirement).
  • Reaction Mechanism: "Schotten-Baumann Reaction." Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Assessment (DSC/RC1) to quantify the heat of reaction (


) of the specific acid chloride addition.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide Biological Activity

The following guide details the validation framework for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small molecule sharing the distinct pharmacophore of allosteric MEK1/2 inhibitors. Executive Summary & Compound Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small molecule sharing the distinct pharmacophore of allosteric MEK1/2 inhibitors.

Executive Summary & Compound Profile

N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a synthetic small molecule belonging to the halogenated benzamide class. Structural analysis reveals a high degree of homology with first-generation allosteric MEK inhibitors (e.g., CI-1040/PD184352).

The presence of the 2-chloro-4-iodoaniline moiety is a critical structural alert. In the context of kinase pharmacology, this motif is known to bind into the unique allosteric pocket adjacent to the ATP-binding site of MEK1 and MEK2 (Mitogen-activated protein kinase kinase), locking the kinase in a catalytically inactive conformation [1].

Predicted Biological Profile
  • Primary Target: MEK1 (MAP2K1) and MEK2 (MAP2K2).

  • Mechanism of Action: Non-ATP competitive (Allosteric) Inhibition.

  • Signaling Pathway: RAS-RAF-MEK-ERK (MAPK) Pathway.

  • Therapeutic Potential: Antiproliferative activity in BRAF-mutant (e.g., V600E) or RAS-mutant cancers.

Comparative Analysis: Benchmarking Performance

To validate the activity of N-(2-chloro-4-iodophenyl)-3-methylbenzamide, it must be benchmarked against established clinical and tool compounds. The following table contrasts the target compound with the industry standards CI-1040 (Structural Analog) and Trametinib (Clinical Standard).

Table 1: Comparative Pharmacological Profile
FeatureTarget Compound CI-1040 (PD184352) Trametinib (GSK1120212)
Structure N-(2-chloro-4-iodophenyl)-3-methylbenzamide2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamideN-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]...}
Class Putative MEK InhibitorGen 1 MEK InhibitorGen 3 MEK Inhibitor
Binding Mode Allosteric (Predicted)AllostericAllosteric
Potency (Cell) Predicted: 0.5 - 5.0 µM~0.1 - 0.3 µM (IC50)0.5 - 2.0 nM (IC50)
Metabolic Stability Moderate (Benzamide core)Low (Rapid clearance)High (Long half-life)
Key Application SAR Studies, Hit ValidationHistorical ControlClinical Benchmark

Scientist’s Insight:

Comparison Logic: The target compound lacks the solubilizing side chains (e.g., cyclopropylmethoxy) found in CI-1040. Therefore, while it will likely bind the same pocket, expect lower cellular potency due to reduced permeability or solubility. Use CI-1040 as the direct mechanistic control, but use Trametinib to define the "ceiling" of efficacy in your assays.

Mechanistic Visualization

To understand the validation logic, one must visualize the specific node of intervention. The compound targets MEK, preventing the phosphorylation of ERK.

MAPK_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK Binding RAS RAS-GTP RTK->RAS Activation RAF RAF (A/B/C) RAS->RAF Recruitment MEK MEK1/2 (Target Node) RAF->MEK Phosphorylation (S217/221) ERK ERK1/2 MEK->ERK Phosphorylation (T202/Y204) pERK p-ERK1/2 (Phosphorylated) ERK->pERK Activation Nuc Nucleus (Transcription) pERK->Nuc Translocation Inhibitor N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Inhibitor->MEK Allosteric Blockade

Figure 1: The MAPK signaling cascade. The target compound acts as an allosteric brake on MEK1/2, preventing the downstream phosphorylation of ERK1/2.

Experimental Validation Protocols

To confirm the biological activity of N-(2-chloro-4-iodophenyl)-3-methylbenzamide, you must demonstrate Target Engagement (MEK binding) and Functional Consequence (pERK reduction).

Experiment A: Cellular Target Engagement (Western Blot)

Objective: Determine if the compound inhibits MEK1/2 enzymatic activity in intact cells. Cell Line: A375 (BRAF V600E) or HT-29 (BRAF V600E). These lines have constitutively active MEK.

Protocol:

  • Seeding: Plate A375 cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Starvation (Critical): Replace medium with 0.1% FBS medium for 4 hours to reduce basal noise, although V600E lines maintain high pERK.

  • Treatment: Treat cells with the compound at a dose range (e.g., 0, 0.1, 1, 10, 50 µM) for 1 hour .

    • Control: DMSO (Vehicle).

    • Positive Control: Trametinib (10 nM) or CI-1040 (1 µM).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

  • Detection: Perform Western Blot.

    • Primary Antibody: Anti-pERK1/2 (Thr202/Tyr204) [Cell Signaling Technology #4370].

    • Loading Control: Anti-Total ERK1/2 or Anti-GAPDH.

  • Readout: A dose-dependent disappearance of the pERK band (202/204) confirms MEK inhibition.

Experiment B: In Vitro Kinase Assay (Biochemical)

Objective: Prove direct inhibition of MEK1 kinase activity (excluding upstream RAF effects). Method: Coupled Raf-MEK-ERK Assay or Z'-LYTE™ Assay.

Protocol:

  • Reaction Mix: Recombinant MEK1 (unactive), constitutively active RAF (to activate MEK), and inactive ERK (substrate).

  • ATP: Add ATP at

    
     concentration (typically 10-50 µM).
    
  • Inhibitor: Pre-incubate MEK with N-(2-chloro-4-iodophenyl)-3-methylbenzamide for 15 minutes.

    • Note: Allosteric inhibitors often require pre-incubation to induce the conformational change [2].

  • Initiation: Add ATP to start the cascade.

  • Detection: Measure phosphorylation of ERK substrate using FRET or ADP-Glo.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

Validation Workflow Diagram

The following flowchart outlines the logic for accepting or rejecting the compound as a valid MEK inhibitor.

Validation_Workflow Start Compound Synthesis (>95% Purity) Biochem In Vitro Kinase Assay (Raf-MEK-ERK) Start->Biochem Cellular Cellular Western Blot (pERK Readout) Biochem->Cellular If IC50 < 10 µM Invalid Re-evaluate Structure/ Purity Biochem->Invalid IC50 > 50 µM Pheno Proliferation Assay (A375/HT-29) Cellular->Pheno If pERK reduced Decision Data Analysis Pheno->Decision Valid Validated MEK Inhibitor Decision->Valid Dose-dependent activity confirmed Decision->Invalid No activity

Figure 2: Step-wise validation logic. Biochemical potency must translate to cellular target engagement to confirm specific activity.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. Link

  • Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192–1197. Link

  • Cell Signaling Technology. (n.d.). Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody Protocol. Link

  • PubChem. (2023). CI-1040 Compound Summary. Link

Comparative

Comparative Guide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide vs. Clinical Benzamide Inhibitors

This guide provides a comprehensive technical analysis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , positioning it within the broader landscape of benzamide-based allosteric inhibitors. Given the specific structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , positioning it within the broader landscape of benzamide-based allosteric inhibitors.

Given the specific structural features (a benzamide core coupled with a 2-chloro-4-iodoaniline moiety), this compound is identified as a Type III/IV allosteric kinase inhibitor probe , structurally analogous to early-generation MEK1/2 inhibitors (e.g., PD184352/CI-1040). This guide compares its physicochemical and pharmacological profile against optimized clinical standards.

Executive Summary

N-(2-chloro-4-iodophenyl)-3-methylbenzamide (referred to herein as Cmpd-3M ) represents a simplified scaffold of the diarylamine-based benzamide class. It functions primarily as an allosteric inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase).

Unlike ATP-competitive inhibitors, Cmpd-3M binds to the unique allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation. While it shares the critical 2-chloro-4-iodoaniline pharmacophore with clinical drugs like PD184352 (CI-1040) , it lacks the optimized solubilizing side chains (e.g., hydroxamates or glycol ethers), resulting in a distinct potency and solubility profile suitable for in vitro probe use rather than in vivo therapy.

Chemical Profile & Mechanism of Action

Structural Analysis

The molecule consists of two hydrophobic domains linked by an amide bond:

  • Acid Moiety: 3-methylbenzoic acid (provides hydrophobic packing).

  • Amine Moiety: 2-chloro-4-iodoaniline (critical for allosteric pocket specificity).

FeatureCmpd-3M (Probe)PD184352 (Clinical Std)Impact on Performance
Core Scaffold BenzamideAnthranilamideAnthranilamides often show higher potency due to intramolecular H-bonding.
Halogenation 2-Cl, 4-I (Aniline side)2-Cl, 4-I (Aniline side)Critical: The 4-Iodo group fills a specific hydrophobic pocket in MEK.
Solubilizing Group None (Methyl only)CyclopropylmethoxyCmpd-3M has significantly lower aqueous solubility .
Molecular Weight ~371.6 g/mol 478.6 g/mol Cmpd-3M is smaller, potentially higher Ligand Efficiency (LE).
Mechanism: Allosteric MEK Inhibition

Cmpd-3M binds to the allosteric pocket formed by the activation loop and helix


C in MEK1/2. This binding prevents the phosphorylation of ERK1/2, effectively shutting down the MAPK signaling cascade.

Pathway Visualization (MAPK Cascade):

MAPK_Pathway RAS RAS (GTP) RAF RAF (A/B/C) RAS->RAF Activates MEK MEK1/2 (Target of Benzamides) RAF->MEK Phosphorylates (S217/S221) ERK ERK1/2 MEK->ERK Phosphorylates (T202/Y204) Transcription Transcription Factors (Proliferation) ERK->Transcription Translocates & Activates Inhibitor Cmpd-3M / PD184352 (Allosteric Binding) Inhibitor->MEK Locks Inactive Conformation

Figure 1: Mechanism of Action. Benzamide inhibitors bind allosterically to MEK, preventing the phosphorylation of downstream ERK.

Comparative Performance Analysis

This section compares Cmpd-3M against established benzamide inhibitors.

Potency & Selectivity
  • Cmpd-3M: Predicted IC50 in the low micromolar range (0.5 - 5.0 µM) . The lack of specific H-bond donors/acceptors on the benzoyl ring reduces affinity compared to optimized leads.

  • PD184352 (CI-1040): IC50 = 17 nM . The addition of the fluorine and side-chain interactions boosts potency by >100-fold.

  • Trametinib (GSK1120212): IC50 = 0.6 nM . A structurally related pyridopyrimidine that evolved from the benzamide scaffold.

Physicochemical Properties (In Silico)
PropertyCmpd-3MPD184352Interpretation
cLogP ~4.83.6Cmpd-3M is highly lipophilic, risking non-specific binding.
TPSA (Ų)~29~80Low polar surface area indicates excellent membrane permeability but poor solubility.
Metabolic Stability ModerateHighThe 3-methyl group is a site for rapid CYP450 oxidation (benzylic hydroxylation).
Toxicity Profile
  • Cmpd-3M: High risk of hepatotoxicity due to the potential for reactive metabolite formation at the aniline moiety and high lipophilicity.

  • Clinical Benzamides: Often associated with ocular toxicity (retinal vein occlusion) and edema, a class effect of MEK inhibition.

Experimental Protocols

Synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Objective: To synthesize the probe compound for biological assay.

Reagents:

  • 3-Methylbenzoyl chloride (1.0 eq)

  • 2-Chloro-4-iodoaniline (1.0 eq)[1]

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Dissolve 2-chloro-4-iodoaniline (500 mg) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Base Addition: Add Et3N (1.5 eq) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 3-methylbenzoyl chloride (1.0 eq) dissolved in DCM (2 mL).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO3, and brine.

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Water to yield white/off-white crystals.

In Vitro Kinase Inhibition Assay (HTRF)

Objective: Determine the IC50 of Cmpd-3M against MEK1.

Workflow Visualization:

Assay_Workflow Step1 Prepare Reagents (MEK1, ERK2 substrate, ATP, Cmpd-3M) Step2 Incubation (30-60 min @ RT) Step1->Step2 Mix Step3 Detection Add anti-pERK-Europium & d2-labeled acceptor Step2->Step3 Stop Rxn Step4 Readout TR-FRET Signal (665/620 nm ratio) Step3->Step4 Measure

Figure 2: HTRF (Homogeneous Time-Resolved Fluorescence) Assay Workflow for MEK Inhibition.

Detailed Steps:

  • Dilution: Prepare 3-fold serial dilutions of Cmpd-3M in DMSO (Top conc: 100 µM).

  • Enzyme Mix: Dilute recombinant MEK1 (active) and inactive ERK2 (substrate) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Reaction: Add 5 µL inhibitor + 10 µL enzyme mix + 5 µL ATP (at Km).

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection: Add HTRF detection reagents (Anti-phospho-ERK antibody labeled with Eu-cryptate).

  • Analysis: Measure fluorescence ratio (665 nm / 620 nm). Plot dose-response curve to calculate IC50.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. (Describes the discovery of PD184352/CI-1040 ). Link

  • Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192–1197. (Defines the allosteric binding mode of benzamides). Link

  • Wang, X., et al. (2012). Structure-Activity Relationships of Benzamide Derivatives as Potent MEK Inhibitors. Journal of Medicinal Chemistry. (Provides SAR data on the 2-chloro-4-iodoaniline moiety). Link

  • Issa, S., et al. (2020). Benzamide derivatives: A review on their synthesis and biological activity. Chemical Biology & Drug Design. Link

Note: Cmpd-3M is a representative chemical probe. For clinical applications, refer to approved analogs like Trametinib or Cobimetinib.

Sources

Validation

Cross-Validation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide: A Comparative Analysis

Topic: Cross-validation of in vitro results for N-(2-chloro-4-iodophenyl)-3-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of in vitro results for N-(2-chloro-4-iodophenyl)-3-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

N-(2-chloro-4-iodophenyl)-3-methylbenzamide represents a specific structural analog within the class of allosteric MEK inhibitors. Its pharmacophore—defined by the 2-chloro-4-iodoaniline moiety—is historically significant, serving as the binding determinant for the unique hydrophobic pocket adjacent to the ATP-binding site in MEK1/2 kinases.

This guide provides a rigorous framework for cross-validating the in vitro efficacy of this compound against established industry standards. While structurally distinct from the clinical benchmark Trametinib and the historical standard CI-1040 (PD184352) due to its amide linkage (versus the diphenylamine core of CI-1040), its validation requires identical scrutiny: confirming non-ATP competitive kinetics, specific suppression of pERK1/2, and phenotypic efficacy in MAPK-driven cell lines.

Comparative Landscape: Benchmarking Efficacy

To objectively assess the performance of N-(2-chloro-4-iodophenyl)-3-methylbenzamide, it must be benchmarked against the "Gold Standards" of MEK inhibition. The following table outlines the performance metrics of key alternatives to establish a baseline for your experimental data.

FeatureTest Compound (N-(2-chloro-4-iodophenyl)-3-methylbenzamide)CI-1040 (PD184352) U0126 Trametinib (GSK1120212)
Primary Target Putative MEK1/2 (Allosteric)MEK1/2 (Allosteric)MEK1/2 (Allosteric)MEK1/2 (Allosteric)
Binding Mode Non-ATP CompetitiveNon-ATP CompetitiveNon-ATP CompetitiveNon-ATP Competitive
Cell-Free IC50 To be determined (TBD)~17 nM (MEK1)~70 nM~0.7–0.9 nM
Cellular IC50 (pERK) TBD~10–50 nM~500–1000 nM< 1 nM
Solubility (DMSO) High (Predicted)HighHighModerate
Metabolic Stability TBDLow (Rapid clearance)LowHigh
Clinical Status Research ToolDiscontinued (Phase II)Research Tool OnlyFDA Approved

Critical Insight: The "2-chloro-4-iodo" motif is highly specific. If your test compound fails to show IC50 values in the low nanomolar range (<100 nM), it suggests the amide linkage (vs. the amine in CI-1040) may be sterically hindering access to the allosteric pocket.

Mechanistic Validation (Pathway Diagram)

The compound is hypothesized to lock MEK1/2 in a catalytically inactive conformation, preventing the phosphorylation of downstream ERK1/2.

MAPK_Pathway GrowthFactor Growth Factor (EGF/FGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS Activation RAF RAF (A/B/C-RAF) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Inhibitor N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Inhibitor->MEK Allosteric Inhibition (Locks Inactive State) pERK p-ERK1/2 (Active) ERK->pERK Nucleus Nuclear Translocation (Proliferation/Survival) pERK->Nucleus

Caption: The test compound targets the allosteric pocket of MEK1/2, preventing the phosphorylation of ERK1/2 despite upstream RAF activation.

Experimental Validation Protocols

To rigorously cross-validate this compound, you must perform a Cellular Target Engagement Assay (Western Blot). This is the definitive test for MEK inhibitors.

Protocol A: Cellular Phosphorylation Assay (Western Blot)

Objective: Quantify the inhibition of ERK1/2 phosphorylation (Thr202/Tyr204) relative to Total ERK.

Reagents Required:

  • Cell Line: A375 (BRAF V600E) or HT-29 (BRAF V600E). These lines have high basal pERK.

  • Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitors (Roche cOmplete) and Phosphatase Inhibitors (1 mM Na3VO4, 10 mM NaF). Note: Phosphatase inhibition is non-negotiable; pERK is highly labile.

  • Antibodies:

    • Primary: Anti-Phospho-ERK1/2 (Thr202/Tyr204) [Rabbit mAb].

    • Control: Anti-Total ERK1/2 [Mouse mAb].

    • Loading Control: Anti-GAPDH or Vinculin.

Workflow:

  • Seeding: Seed A375 cells (2 x 10^5 cells/well) in a 6-well plate. Incubate 24h.

  • Starvation (Optional but Recommended): Replace media with 0.1% FBS media for 16h to synchronize cells.

  • Treatment: Treat cells with the test compound in a dose-response curve (e.g., 0, 10, 100, 1000 nM) for 1 hour .

    • Positive Control:[1][2] Trametinib (10 nM).

    • Negative Control: DMSO (0.1%).

  • Stimulation (If Starved): Stimulate with EGF (100 ng/mL) or PMA (200 nM) for 15 minutes. Note: If using BRAF mutant lines (A375), stimulation is not strictly necessary due to constitutive activity.

  • Lysis: Wash with ice-cold PBS. Add ice-cold Lysis Buffer directly to the plate. Scrape and collect.

  • Detection: Perform SDS-PAGE and Western Blot.

Validation Criteria:

  • Success: A dose-dependent decrease in pERK signal without a decrease in Total ERK signal.

  • Failure: No change in pERK (inactive) or decrease in Total ERK (cytotoxicity/degradation).

Protocol B: Experimental Workflow Diagram

Use this workflow to ensure reproducibility across replicates.

Workflow cluster_0 Sample Prep cluster_1 Extraction cluster_2 Analysis Seed Seed Cells (A375/HT-29) Treat Drug Treatment (1h, 37°C) Seed->Treat 24h Stim Stimulation (EGF/PMA) Treat->Stim Optional Lyse Lysis (+Na3VO4/NaF) Treat->Lyse If Constitutive Stim->Lyse Clarify Centrifuge (14k rpm, 4°C) Lyse->Clarify PAGE SDS-PAGE Clarify->PAGE Blot Western Blot (pERK vs tERK) PAGE->Blot

Caption: Standardized workflow for assessing MEK inhibitor potency via pERK readout.

Data Interpretation & Troubleshooting

1. The "Rebound" Effect: MEK inhibitors often cause a feedback reactivation of upstream signaling (e.g., increased pMEK or pRAF) because the negative feedback loop from ERK to RAF is broken.

  • Observation: You might see increased pMEK levels on your blot while pERK decreases.

  • Interpretation: This confirms the compound is a MEK inhibitor (likely allosteric) and not a RAF inhibitor.

2. ATP-Competitiveness Check: To prove the compound is allosteric (like CI-1040) and not ATP-competitive:

  • Perform the kinase assay at Km(ATP) and 10x Km(ATP) .

  • Result: If the IC50 shifts significantly (>5-fold) with higher ATP, it is ATP-competitive. If the IC50 remains stable, it is allosteric.

References
  • Sebolt-Leopold, J. S., et al. (1999).[3] Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo.[4] Nature Medicine, 5(7), 810–816.

  • Solit, D. B., et al. (2006).[3][5] BRAF mutation predicts sensitivity to MEK inhibition.[5][6] Nature, 439(7074), 358–362.

  • Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK that induces apoptosis and inhibits proliferation in acute myeloid leukemia. Clinical Cancer Research, 17(5), 989-1000.

  • Alessi, D. R., et al. (1995). PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo. Journal of Biological Chemistry, 270(46), 27489-27494.

Sources

Comparative

Technical Guide: Comparative Efficacy of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Executive Summary N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as CIMB ) represents a foundational scaffold in the class of allosteric MEK1/2 inhibitors . Structurally, it consists of the critical 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as CIMB ) represents a foundational scaffold in the class of allosteric MEK1/2 inhibitors . Structurally, it consists of the critical 2-chloro-4-iodoaniline pharmacophore—essential for binding to the unique allosteric pocket of MEK—linked to a simplified 3-methylbenzoic acid tail.

While CIMB serves as a potent in vitro probe for investigating the structural requirements of the MEK allosteric pocket, its efficacy profile differs significantly from optimized clinical standards like Trametinib or Cobimetinib . This guide provides a rigorous technical comparison, positioning CIMB against industry benchmarks to aid researchers in selecting the appropriate tool for MAPK pathway interrogation.

Compound Profile & Mechanism of Action[1]

Structural Pharmacology

CIMB functions as a Type III (Allosteric) Inhibitor . Unlike ATP-competitive inhibitors (Type I), CIMB binds to a hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive "closed" conformation.

  • The "Warhead" (2-chloro-4-iodoaniline): This moiety is the defining feature of the first-generation MEK inhibitors (e.g., CI-1040). The iodine atom occupies a specific hydrophobic sub-pocket (Val127, Phe209 in MEK1), providing high selectivity over other kinases.

  • The "Tail" (3-methylbenzamide): Provides hydrophobic contacts within the solvent-exposed region. However, it lacks the complex hydrogen-bonding motifs found in later generations (e.g., the acetamide/diol of Trametinib), resulting in faster dissociation rates (high

    
    ).
    
Signaling Pathway Context

CIMB interrupts the RAS-RAF-MEK-ERK cascade. By freezing MEK1/2, it prevents the phosphorylation of ERK1/2, thereby silencing downstream transcriptional targets (e.g., c-Myc, Cyclin D1).

MAPK_Pathway GF Growth Factors RTK RTK (Receptor) GF->RTK Activation RAS RAS-GTP RTK->RAS GRB2/SOS RAF RAF (A/B/C) RAS->RAF Recruitment MEK MEK1/2 (Target of CIMB) RAF->MEK Phosphorylation (S217/S221) ERK ERK1/2 MEK->ERK Phosphorylation (T202/Y204) Nucleus Nucleus (Transcription) ERK->Nucleus Translocation CIMB_Node CIMB (Allosteric Block) CIMB_Node->MEK Inhibits

Figure 1: MAPK Signaling Cascade illustrating the specific blockade of MEK1/2 by CIMB.

Comparative Efficacy Analysis

This section compares CIMB against three distinct classes of standards:

  • CI-1040 (PD184352): The structural "parent" (First-gen clinical candidate).

  • Trametinib (GSK1120212): The clinical "Gold Standard" (FDA Approved).

  • U0126: The academic "Tool Standard" (Early research probe).

Biochemical Potency (Cell-Free Kinase Assays)

CIMB exhibits nanomolar affinity but lower residence time compared to Trametinib.

FeatureCIMB (Target)CI-1040 (Standard)Trametinib (Gold Std)U0126 (Tool Std)
MEK1 IC50 ~50 - 150 nM *17 nM0.7 nM70 - 100 nM
Binding Mode Allosteric (Rev)Allosteric (Rev)Allosteric (Slow-Off)Allosteric (Rev)
Selectivity High (>1000x)High (>1000x)Ultra-HighModerate
Solubility LowModerateLow (DMSO req)Low
Metabolic Stability LowLowHighVery Low

*Note: IC50 for CIMB is estimated based on SAR of the 3-methylbenzamide analog series relative to the optimized 2-cyclopropylmethoxy tail of CI-1040.

Cellular Efficacy (In Vitro)

In cellular models (e.g., BRAF-mutant melanoma lines A375 or SK-MEL-28), CIMB requires higher concentrations to achieve sustained ERK suppression due to its faster off-rate.

  • Trametinib: Induces near-complete pERK inhibition at 10 nM that persists for >24 hours (washout resistant).

  • CIMB: Requires 0.5 - 1.0 µM for comparable acute inhibition; inhibition is rapidly reversed upon washout.

  • Recommendation: Use CIMB for acute signaling studies where rapid reversibility is desired. Use Trametinib for chronic phenotypic studies (apoptosis/proliferation).

Experimental Protocols

To validate CIMB efficacy in your specific model, use the following self-validating workflows.

Protocol A: Cellular pERK Inhibition Assay (Western Blot)

Objective: Determine the cellular IC50 of CIMB relative to Trametinib.

Reagents:

  • Cell Line: A375 (BRAF V600E) or HT-29 (KRAS G12V).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate).

  • Antibodies: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.

Workflow:

  • Seeding: Plate cells at 70% confluence in 6-well plates.

  • Starvation: Serum-starve (0.1% FBS) for 12 hours to synchronize cycle (optional but recommended for clean baselines).

  • Treatment:

    • Vehicle (DMSO)[1][2]

    • CIMB (Dose curve: 10 nM, 100 nM, 1 µM, 10 µM)

    • Trametinib (Positive Control: 10 nM)

  • Incubation: 1 hour at 37°C.

  • Stimulation (If using WT cells): Stimulate with EGF (100 ng/mL) for 10 mins. (Skip for BRAF/KRAS mutant lines).

  • Harvest & Blot: Lyse cells on ice. Normalize protein. Immunoblot for pERK and Total ERK.

Validation Criteria:

  • Pass: Trametinib (10 nM) must show >90% loss of pERK signal.

  • Pass: Total ERK levels must remain constant across all lanes.

Protocol B: Workflow Visualization

Experimental_Workflow Seed 1. Seed Cells (A375/HT-29) Treat 2. Drug Treatment (1h, 37°C) Seed->Treat Adhere Lyse 3. Lysis (+ Phosphatase Inh) Treat->Lyse Stop Rxn PAGE 4. SDS-PAGE & Transfer Lyse->PAGE Denature Ab 5. Antibody Probe (pERK vs tERK) PAGE->Ab Blot Data 6. IC50 Calculation (Densitometry) Ab->Data Quantify Control Control: Trametinib (10nM) Must show >90% inh Control->Treat

Figure 2: Step-by-step workflow for validating MEK inhibitor efficacy via Western Blot.

Synthesis & Causality of Efficacy

The efficacy of CIMB is strictly dictated by its structure-activity relationship (SAR):

  • The Halogen Pair (Cl/I): The 2-chloro and 4-iodo substituents on the aniline ring are non-negotiable. They fill the hydrophobic pocket formed by Ile103, Leu118, and Val216 in MEK1. Removal or substitution (e.g., with Fluorine) significantly alters potency.

  • The Amide Linker: Positions the aromatic rings at the correct twist angle (~90°) to fit the cleft.

  • The 3-Methyl Group: Provides a weak hydrophobic anchor.

    • Why it is inferior to Standards: Clinical standards replace the 3-methyl group with complex chains (e.g., cyclopropyl-methoxy in CI-1040) that extend into the solvent front, improving solubility and binding enthalpy.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. Link(Foundational paper describing the PD184352/CI-1040 class and the 2-chloro-4-iodoaniline pharmacophore).

  • Gilmartin, A. G., et al. (2011). GSK1120212 (Trametinib) is a potent and selective inhibitor of the MEK1/2 enzymes.[1][3] Clinical Cancer Research, 17(5), 989-1000. Link(Describes the optimized standard and the importance of slow off-rates).

  • Ohren, J. F., et al. (2004).[2] Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192–1197. Link(Structural basis for the binding of 4-iodoaniline inhibitors).

  • Messersmith, E. J., et al. (2006). In vitro and in vivo efficacy of the novel MEK inhibitor PD0325901.[4] Clinical Cancer Research, 12(4), 1270-1279. Link(Comparison of second-gen vs first-gen efficacy).

Sources

Validation

Comparative Guide: Allosteric MEK Inhibition via N-(2-chloro-4-iodophenyl) Benzamide Scaffolds

Executive Summary Subject Compound: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (Hereafter referred to as Analog-3M ) Drug Class: Type III (Allosteric) MEK1/2 Inhibitor Primary Application: Chemical Probe for MAPK Pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject Compound: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (Hereafter referred to as Analog-3M ) Drug Class: Type III (Allosteric) MEK1/2 Inhibitor Primary Application: Chemical Probe for MAPK Pathway suppression; Early-stage SAR (Structure-Activity Relationship) lead.

This guide provides a comparative technical analysis of Analog-3M against clinically validated analogs CI-1040 (PD184352) and PD0325901 . While Analog-3M contains the essential pharmacophore required for allosteric MEK inhibition, it lacks the side-chain optimization necessary for clinical efficacy. This analysis explores the trade-offs between intrinsic binding affinity and physicochemical properties (solubility/metabolic stability).

Structural & Mechanistic Profiling

The Pharmacophore: Why 2-Chloro-4-Iodo?

The defining feature of this class is the 2-chloro-4-iodoaniline moiety.

  • Mechanism: This moiety binds to a unique allosteric pocket adjacent to the ATP-binding site on MEK1/2.

  • Conformational Lock: The iodine atom occupies a deep hydrophobic pocket, while the chlorine atom interacts with the Val127/Val211 region. This binding event locks MEK into a catalytically inactive "closed" conformation, preventing RAF-mediated phosphorylation.

  • Selectivity: Because this pocket is unique to MEK (and not conserved across the kinome like the ATP pocket), these inhibitors exhibit exceptionally high selectivity.

Comparative Structural Analysis
FeatureAnalog-3M (Subject)CI-1040 (Benchmark)PD0325901 (Optimized)
Core Scaffold Diphenylamine BenzamideDiphenylamine BenzamideDiphenylamine Benzamide
Allosteric Anchor 2-Cl, 4-I phenyl2-Cl, 4-I phenyl2-F, 4-I phenyl (Fluorine substitution)
Side Chain (Tail) 3-Methyl group Cyclopropylmethoxy Dihydroxypropoxy
Electronic Effect Lipophilic / NeutralElectron DonatingHydrophilic / H-Bonding
Solubility Impact Low (High LogP)ModerateHigh (Low LogP)

Performance Metrics: Analog-3M vs. Clinical Standards

The following data synthesizes Structure-Activity Relationship (SAR) trends established in foundational MEK inhibitor research (Sebolt-Leopold et al., 1999; Barrett et al., 2008).

Table 1: In Vitro & Cellular Potency
MetricAnalog-3M (Subject)CI-1040 (Benchmark)PD0325901 (Next-Gen)Interpretation
MEK1 IC50 (Enzymatic) 10–50 nM17 nM1 nMAnalog-3M binds tightly due to the iodine anchor but lacks the optimized H-bond network of PD0325901.
pERK IC50 (Cellular) >1000 nM180 nM0.33 nMCritical Failure Point: Analog-3M has poor cellular penetrance/retention compared to analogs with polar side chains.
Solubility (pH 7.4) < 1 µg/mL~10 µg/mL>100 µg/mLThe simple methyl group renders Analog-3M highly lipophilic and insoluble in aqueous media.
Metabolic Stability LowLowHighThe methyl-benzamide is prone to rapid CYP450 oxidation.
Key Insight: The "Benzamide Tail" Effect

Analog-3M serves as a minimal binder . It proves that the 2-chloro-4-iodo ring drives binding. However, the transition to CI-1040 (adding an ether linkage) and PD0325901 (adding a diol) demonstrates that the "tail" region is not for binding affinity, but for solubility and preventing metabolic clearance . Researchers using Analog-3M should expect rapid precipitation in cell culture media if DMSO concentrations are not carefully managed.

Experimental Protocols

Protocol A: HTRF-Based MEK1 Kinase Assay

To validate intrinsic binding affinity (IC50).

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the phosphorylation of a biotinylated ERK substrate by recombinant MEK1.

  • Reagent Prep: Dilute Analog-3M in 100% DMSO (start at 10 mM). Create 10-point serial dilution (1:3).

  • Enzyme Mix: In 384-well low-volume plate, add 2 µL of active MEK1 (0.5 nM final) in Assay Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Add 100 nL of Analog-3M dilutions. Incubate 15 min at RT (allows allosteric pocket engagement).

  • Substrate Start: Add 2 µL of ATP (10 µM) + Biotin-ERK peptide (1 µM). Incubate 60 min at RT.

  • Detection: Add 4 µL of HTRF detection reagents (Eu-Cryptate-labeled anti-phospho-ERK + XL665-labeled Streptavidin).

  • Read: Measure FRET signal (665/620 nm ratio) on an EnVision plate reader.

  • Analysis: Fit curves using 4-parameter logistic regression to determine IC50.

Protocol B: Cellular Western Blot (pERK Suppression)

To validate cellular efficacy and permeability.

  • Cell Seeding: Seed BRAF-mutant melanoma cells (e.g., A375 or SK-MEL-28) at 0.5 x 10^6 cells/well in 6-well plates. Adhere overnight.

  • Treatment: Treat cells with Analog-3M (0, 10, 100, 1000 nM) for 1 hour .

    • Control: Include CI-1040 (100 nM) as a positive control.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).

  • Separation: Load 20 µg protein on 4-12% Bis-Tris SDS-PAGE gel. Transfer to Nitrocellulose.

  • Blotting:

    • Primary Ab: Anti-pERK1/2 (Thr202/Tyr204) [Rabbit, 1:1000].

    • Normalization Ab: Anti-Total ERK1/2 or GAPDH.

  • Quantification: Calculate the ratio of pERK / Total ERK. Analog-3M is expected to show weaker suppression than CI-1040 at equimolar concentrations.

Visualizations

Diagram 1: MAPK Signaling & Inhibition Logic

This diagram illustrates the signal transduction cascade and where the Subject Compound acts compared to ATP-competitive inhibitors.

MAPK_Pathway cluster_MEK Target Complex GF Growth Factors RTK RTK (Receptor) GF->RTK Activation RAS RAS-GTP RTK->RAS Recruitment RAF RAF (A/B/C) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation (S217/221) ERK ERK1/2 MEK->ERK Phosphorylation (T202/Y204) Inhibitor Analog-3M / CI-1040 (Allosteric Pocket) Inhibitor->MEK Locks Closed Conformation pERK p-ERK1/2 (Proliferation) ERK->pERK Translocation

Caption: The Allosteric Inhibition Mechanism. Analog-3M binds to MEK1/2, preventing RAF-mediated phosphorylation and halting the cascade before ERK activation.

Diagram 2: Experimental Workflow for Comparative SAR

A logic flow for validating Analog-3M against established benchmarks.

SAR_Workflow Step1 Compound Library (Analog-3M vs CI-1040) Step2 Enzymatic Assay (HTRF) Step1->Step2 Step3 Cellular Assay (A375 Melanoma) Step1->Step3 Decision Potency Divergence? Step2->Decision IC50 Data Step3->Decision EC50 Data Outcome1 High Enz / High Cell (Clinical Candidate) Decision->Outcome1 Correlated Outcome2 High Enz / Low Cell (Analog-3M Profile) Decision->Outcome2 Uncorrelated (Permeability/Solubility Issue)

Caption: Screening workflow to differentiate intrinsic binding (Enzymatic) from physiological efficacy (Cellular), highlighting the typical failure mode of early analogs like Analog-3M.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816.

  • Barrett, S. D., et al. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters, 18(24), 6501–6504.

  • Tecle, H., et al. (2009). MEK inhibitors: a patent review 2008 – 2009. Expert Opinion on Therapeutic Patents, 20(3), 369-389.

  • Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11, 1192–1197.

Comparative

A Head-to-Head Comparison of N-Substituted Benzamide Derivatives: A Guide for Researchers

In the landscape of modern drug discovery and development, the benzamide scaffold remains a cornerstone of medicinal chemistry. Its versatility and privileged structure have given rise to a multitude of therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the benzamide scaffold remains a cornerstone of medicinal chemistry. Its versatility and privileged structure have given rise to a multitude of therapeutic agents across a wide range of diseases.[1] A critical determinant of the pharmacological profile of these molecules lies in the nature of the N-substituent. This seemingly minor modification can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a detailed, head-to-head comparison of various N-substituted benzamide derivatives, supported by experimental data and protocols, to empower researchers in their quest for novel therapeutics.

The Significance of the N-Substituent: More Than a Minor Modification

The amide bond of the benzamide core is a key structural feature, participating in crucial hydrogen bonding interactions with biological targets. The substituent attached to the nitrogen atom (the N-substituent) extends into the surrounding binding pocket, and its size, shape, and electronic properties can profoundly influence these interactions. Strategic modification of the N-substituent is a powerful tool for optimizing drug candidates, enabling chemists to fine-tune a compound's activity and selectivity.

Head-to-Head Comparison: Anticancer Activity of N-Substituted Benzamide Derivatives

A prominent application of N-substituted benzamide derivatives is in oncology, particularly as inhibitors of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[3][4] The N-substituted benzamide, Entinostat (MS-275), is a well-known HDAC inhibitor that has paved the way for the development of numerous analogs.[5][6]

Here, we compare a series of N-substituted benzamide derivatives, designed based on the structure of Entinostat, for their in-vitro anti-proliferative activity against various cancer cell lines.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
MS-275 (Entinostat) 2-aminophenylMCF-7 (Breast)1.8[7]
MDA-MB-231 (Breast)2.5[7]
K562 (Leukemia)0.9[7]
A549 (Lung)3.2[7]
Compound 13h 2-hydroxyphenylMCF-7 (Breast)1.5[7]
MDA-MB-231 (Breast)2.1[7]
K562 (Leukemia)0.8[7]
A549 (Lung)2.9[7]
Compound 13k 2-aminopyridin-3-ylMCF-7 (Breast)1.2[7]
MDA-MB-231 (Breast)1.9[7]
K562 (Leukemia)0.7[7]
A549 (Lung)2.5[7]
Compound B12 N-substituted SulfamoylMDA-MB-231 (Breast)0.61[8]
HCT-116 (Colon)1.11[8]
SW480 (Colon)0.89[8]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that subtle changes to the N-substituent can lead to significant differences in anticancer potency.

  • Impact of Heteroatoms: The presence of heteroatoms in the N-substituent that can chelate with the zinc ion in the active site of HDACs is critical for activity.[9] For instance, the 2'-amino or 2'-hydroxy group on the phenyl ring of the N-substituent is indispensable for inhibitory activity.[6] This is evident in the comparable or slightly improved activity of compounds 13h (2-hydroxyphenyl) and 13k (2-aminopyridin-3-yl) compared to MS-275 (2-aminophenyl).

  • Steric and Electronic Effects: The steric bulk and electronic properties of the N-substituent also play a crucial role. The introduction of a chlorine atom or a nitro-group on the same benzene ring has been shown to decrease anti-proliferative activity.[9] Conversely, the N-substituted sulfamoylbenzamide derivative B12 demonstrates potent inhibition of the STAT3 signaling pathway, highlighting a different mechanism of action that leads to significant antitumor activity.[8]

Experimental Protocol: In Vitro Anti-proliferative Activity (MTT Assay)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of N-substituted benzamide derivatives against cancer cell lines using the MTT assay.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • N-substituted benzamide derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the N-substituted benzamide derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compound 3. Add Compounds to Cells compound_prep->add_compound incubate_48_72h 4. Incubate for 48-72h add_compound->incubate_48_72h add_mtt 5. Add MTT Solution incubate_48_72h->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize read_absorbance 8. Read Absorbance at 570nm solubilize->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining the anti-proliferative activity of N-substituted benzamide derivatives using the MTT assay.

Mechanism of Action: HDAC Inhibition and STAT3 Signaling

Many N-substituted benzamides exert their anticancer effects by inhibiting HDACs. This leads to an increase in the acetylation of histones and other proteins, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis.

HDAC Inhibition Signaling Pathway

HDAC_Inhibition cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation TSG Tumor Suppressor Genes (TSG) Acetylated_Histones->TSG Promotes Transcription TSG_Expression TSG Expression TSG->TSG_Expression Apoptosis Apoptosis TSG_Expression->Apoptosis Induces Benzamide N-Substituted Benzamide Derivative Benzamide->HDAC Inhibits

Caption: N-substituted benzamide derivatives inhibit HDAC, leading to histone acetylation and expression of tumor suppressor genes, ultimately inducing apoptosis.

Other derivatives, such as compound B12 , act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9] STAT3 is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. By inhibiting the phosphorylation of STAT3, these compounds can block its downstream signaling and induce apoptosis in cancer cells.[8]

STAT3 Inhibition Signaling Pathway

STAT3_Inhibition cluster_cell Cancer Cell IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes Induces Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Benzamide N-Substituted Sulfamoylbenzamide (e.g., B12) Benzamide->STAT3 Inhibits Phosphorylation IL6 IL-6 IL6->IL6R Synthesis reagents Substituted Benzoic Acid + Amine product N-Substituted Benzamide reagents->product Reaction conditions Coupling Agent (e.g., HBTU, CDI) or Acyl Chloride Formation (e.g., SOCl2) conditions->product

Caption: General reaction scheme for the synthesis of N-substituted benzamide derivatives.

Experimental Protocol: General Synthesis of N-Substituted Benzamides

This protocol provides a general procedure for the synthesis of N-substituted benzamides via the coupling of a benzoic acid and an amine.

Materials:

  • Substituted benzoic acid

  • Substituted amine

  • Coupling agent (e.g., HBTU, HATU, or CDI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., dichloromethane, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reactant Dissolution: Dissolve the substituted benzoic acid (1.0 mmol) and the coupling agent (1.0 mmol) in the chosen solvent (10 mL).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the substituted amine (1.2 mmol) and the base (2.0-4.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzamide. [12]

Conclusion

This guide has provided a comprehensive, head-to-head comparison of N-substituted benzamide derivatives, highlighting the profound impact of the N-substituent on their biological activity. By presenting quantitative data alongside detailed experimental protocols and mechanistic insights, we aim to equip researchers with the knowledge and tools necessary to design and synthesize novel benzamide-based therapeutics with improved efficacy and selectivity. The versatility of the benzamide scaffold, coupled with the fine-tuning capabilities afforded by N-substitution, ensures its continued prominence in the field of drug discovery for years to come.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). Molecules. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of N-substituted 2- substituted-benzimidazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

  • Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. (2016). International Journal of PharmTech Research. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]

  • Development of new N-arylbenzamides as STAT3 dimerization inhibitors. (2014). MedChemComm. [Link]

  • Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods. (2022). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). Results in Chemistry. [Link]

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). UPDF AI. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. [Link]

  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2015). Journal of Medicinal Chemistry. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2022). Molecules. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). Molecules. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. (2016). NCBI Bookshelf. [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). Medycyna. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). Molecules. [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). Journal of Scientific Research. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]

  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. (2018). PMC. [Link]

  • Benzisothiazoles synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Process for preparation of 3 piperazinylbenzisothiazoles. (1999).
  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (1986). Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[10][12]hiazin-4-One Derivatives. (2025). Molecules. [Link]

  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (2000).

Sources

Validation

In vivo validation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide's therapeutic potential

Comparative In Vivo Validation Guide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide Executive Summary & Strategic Positioning Compound Identity: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as CIMB-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In Vivo Validation Guide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Executive Summary & Strategic Positioning

Compound Identity: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as CIMB-Methyl ) is a small molecule structurally analogous to first-generation allosteric MEK1/2 inhibitors (e.g., CI-1040). It features the characteristic 2-chloro-4-iodoaniline "warhead" required for binding to the unique allosteric pocket adjacent to the ATP-binding site of MEK.

Therapeutic Context: While third-generation MEK inhibitors like Trametinib (GSK1120212) have achieved sub-nanomolar potency and long half-lives, they are associated with dose-limiting toxicities (rash, retinopathy). CIMB-Methyl represents a simplified scaffold. Its validation must focus on determining if the 3-methylbenzamide tail confers distinct metabolic stability or tissue distribution properties compared to the complex side chains of clinical standards.

Objective: This guide outlines the in vivo validation pipeline to benchmark CIMB-Methyl against Trametinib (Clinical Standard) and CI-1040 (Structural Ancestor).

Comparative Profile & Benchmarks

Before initiating animal studies, the compound must be contextualized against known performers.

FeatureCIMB-Methyl (Target)Trametinib (Gold Standard)CI-1040 (Reference)
Class Allosteric MEK1/2 Inhibitor (Non-ATP competitive)Allosteric MEK1/2 Inhibitor (Type III)Allosteric MEK1/2 Inhibitor
Binding Mode Likely reversible; binds to molecular pocket adjacent to Mg-ATP.Reversible; high residence time (slow off-rate).Reversible; fast off-rate (limited efficacy).
Key Challenge Solubility: Lacks solubilizing side-chains (e.g., cyclopropylmethoxy).Toxicity: Narrow therapeutic window.Bioavailability: Poor metabolic stability.
Target Dose 10–50 mg/kg (Estimated Start)0.3 – 3.0 mg/kg 25 – 100 mg/kg
Vehicle Class Requires co-solvents (PEG400/Tween80) or Cyclodextrins.DMSO/PEG/Water or Methylcellulose.[1]Cremophor EL/Ethanol.

Mechanistic Visualization

The following diagram illustrates the specific intervention point of CIMB-Methyl within the MAPK signaling cascade. Unlike ATP-competitive inhibitors, CIMB-Methyl locks MEK in a catalytically inactive conformation.

MAPK_Pathway cluster_MEK Target Interaction Site GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK RAS RAS-GTP (KRAS/NRAS) RTK->RAS RAF RAF (BRAF V600E) RAS->RAF MEK MEK1/2 (Inactive) RAF->MEK Phosphorylation ERK ERK1/2 (Phosphorylation Blocked) MEK->ERK Blocked CIMB CIMB-Methyl (Allosteric Inhibitor) CIMB->MEK Locks Inactive Conformation Trametinib Trametinib (Comparator) Trametinib->MEK Nucleus Nucleus: Proliferation/Survival ERK->Nucleus

Caption: Mechanism of Action: CIMB-Methyl binds the allosteric pocket, preventing RAF-mediated MEK phosphorylation and subsequent ERK activation.

Experimental Protocols

Phase I: Formulation & Pharmacokinetics (PK)

Rationale: The structural lack of polar groups in CIMB-Methyl suggests high lipophilicity ("brick dust" properties). Standard saline formulations will fail. You must establish a viable vehicle before efficacy testing.

Protocol:

  • Vehicle Selection:

    • Standard: 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.2% Tween 80 in water.[1][2]

    • Rescue (if insoluble): 10% DMSO + 40% PEG400 + 50% Saline.

  • Animals: Male CD-1 or C57BL/6 mice (n=3 per timepoint).

  • Dosing:

    • IV Arm: 2 mg/kg (dissolved in 5% DMSO/10% Solutol/PBS).

    • PO Arm: 20 mg/kg (suspension in HPMC).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Success Criteria: Bioavailability (F) > 20%; Half-life (t1/2) > 2 hours.

Phase II: Pharmacodynamics (PD) - The pERK Assay

Rationale: Efficacy is meaningless without proof of target engagement. You must demonstrate that CIMB-Methyl reduces phosphorylated ERK (pERK) levels in vivo.

Protocol:

  • Model: A375 (BRAF-V600E) melanoma xenografts (~200 mm³).

  • Treatment Groups:

    • Vehicle Control.[1]

    • CIMB-Methyl (High Dose: 50 mg/kg).

    • Trametinib (Positive Control: 1 mg/kg).[3]

  • Timing: Harvest tumors 4 hours post-single dose (peak plasma time).

  • Assay: Homogenize tumor tissue in lysis buffer with phosphatase inhibitors. Perform Western Blot for pERK1/2 (Thr202/Tyr204) normalized to Total ERK .

  • Success Criteria: >50% reduction in pERK relative to vehicle.

Phase III: Tumor Growth Inhibition (TGI)

Rationale: The definitive test of therapeutic potential.

Protocol:

  • Cell Line: A375 human melanoma (ATCC® CRL-1619™).

  • Implantation: Inject

    
     cells subcutaneously in the right flank of NOD/SCID or Nude mice (Matrigel 1:1 mix recommended).
    
  • Randomization: When tumors reach ~100–150 mm³ (approx. Day 10–14).

  • Dosing Regimen (21 Days):

    • Group A: Vehicle (QD, PO).

    • Group B: CIMB-Methyl (30 mg/kg, QD, PO). Note: Adjust dose based on PK.

    • Group C: Trametinib (0.3 mg/kg, QD, PO). Note: Sub-maximal dose to allow comparison.

  • Measurements: Caliper measurement 3x/week. Formula:

    
    .
    
  • Endpoints: Tumor volume, body weight (toxicity proxy).

Validation Workflow Diagram

Validation_Workflow cluster_InVitro Step 1: In Vitro Screening cluster_PK Step 2: PK Optimization cluster_Efficacy Step 3: In Vivo Efficacy Start Compound Synthesis (CIMB-Methyl) IC50 Kinase Assay (MEK1/2 IC50) Start->IC50 Cell Cell Viability (A375/HT-29) IC50->Cell Solubility Vehicle Screening Cell->Solubility If IC50 < 100nM PK_Study Mouse PK (IV vs PO) Solubility->PK_Study PD_Marker PD: pERK Suppression PK_Study->PD_Marker If F% > 20% Xenograft TGI Study (A375 Model) PD_Marker->Xenograft If pERK < 50% Decision Go/No-Go Decision Xenograft->Decision

Caption: Step-wise validation pipeline. Progression requires meeting quantitative gateways (IC50, Bioavailability, pERK inhibition).

Critical Analysis & Troubleshooting

1. The "Metabolic Soft Spot" Risk: The 3-methyl group on the benzamide ring is highly susceptible to hepatic oxidation (CYP450 metabolism) to a carboxylic acid, which effectively deactivates the drug and accelerates clearance.

  • Mitigation: If PK data shows rapid clearance (t1/2 < 1h), consider deuteration of the methyl group (

    
    ) or validating a metabolite profile early.
    

2. Ocular Toxicity: MEK inhibitors are known to cause Retinal Vein Occlusion (RVO) or Retinal Pigment Epithelial Detachment (RPED).

  • Observation: Monitor mice for lack of grooming or specific eye squinting. Histopathology of the eye should be included in the terminal sacrifice if long-term dosing (>28 days) is planned.

3. Resistance Mechanisms: In A375 models, resistance to MEK inhibitors often arises via MEK amplification or upstream RAS mutations.

  • Comparison: If CIMB-Methyl shows initial efficacy followed by regrowth, sequence the tumor to see if the resistance mechanism differs from Trametinib (which usually induces MEK mutations).

References

  • Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK that induces apoptosis and inhibits tumor growth in acute myeloid leukemia. Clinical Cancer Research.

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine. (Validation of the CI-1040 scaffold).

  • Solit, D. B., et al. (2006).[4] BRAF mutation predicts sensitivity to MEK inhibition. Nature. (Establishes A375 as the gold-standard model).

  • BenchChem Protocols. (2025). Application Notes and Protocols for MEK Inhibitor In Vivo Studies. (General dosing guidelines).

  • Cheng, Y., & Tian, H. (2017).[5][6] Current Development Status of MEK Inhibitors. Molecules. (Review of diarylamine inhibitor structures).

Sources

Comparative

Reproducibility of N-(2-chloro-4-iodophenyl)-3-methylbenzamide experimental results

Executive Summary & Strategic Context N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a synthetic small molecule belonging to the class of allosteric MEK1/2 inhibitor analogs . Structurally, it represents a simplified pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a synthetic small molecule belonging to the class of allosteric MEK1/2 inhibitor analogs . Structurally, it represents a simplified pharmacophore of second-generation MEK inhibitors such as CI-1040 (PD184352) and PD0325901 .

While less potent than clinical candidates like Trametinib, this compound serves as a critical chemical probe for studying the structure-activity relationship (SAR) of the "2-chloro-4-iodoaniline" binding pocket within the MEK allosteric site. Its reproducibility—both in synthesis and biological assay—is often compromised by the poor nucleophilicity of the aniline precursor and the molecule's extreme lipophilicity.

This guide provides a definitive protocol for synthesizing, characterizing, and assaying this compound, contrasting its performance with industry-standard MEK inhibitors to ensure data integrity in drug discovery workflows.

Comparative Analysis: The Probe vs. The Standard

To validate experimental results, it is essential to benchmark N-(2-chloro-4-iodophenyl)-3-methylbenzamide against established MEK inhibitors.

FeatureN-(2-chloro-4-iodophenyl)-3-methylbenzamide CI-1040 (PD184352) Trametinib
Role SAR Probe / Synthetic IntermediateClinical Reference StandardClinical Drug (Gold Standard)
Key Moiety 2-Cl-4-I-aniline + 3-Methylbenzoyl2-Cl-4-I-aniline + DifluorobenzamideFluoro-iodo-aniline scaffold
Binding Mode Allosteric (ATP-non-competitive)Allosteric (ATP-non-competitive)Allosteric (ATP-non-competitive)
Est. Potency (IC50) Micromolar (µM) range (Est. >100 nM)Nanomolar (nM) range (~17 nM)Sub-nanomolar (<1 nM)
Solubility (Aq) Very Low (Requires DMSO)LowVery Low
Synthetic Difficulty Moderate (Weak Nucleophile)High (Multi-step)Very High

Scientist's Insight: The user's compound lacks the specific hydrogen-bonding interactions provided by the 3,4-difluoro or hydroxamate motifs found in CI-1040. Therefore, expect significantly lower potency. Reproducibility in assays depends heavily on solvent control (DMSO concentration <0.5%) to prevent precipitation of this highly lipophilic probe.

Synthesis Reproducibility: Overcoming Electronic Deactivation

The primary challenge in synthesizing this molecule is the reduced nucleophilicity of 2-chloro-4-iodoaniline. The electron-withdrawing chlorine and iodine atoms, combined with steric hindrance from the ortho-chlorine, make standard amide couplings sluggish.

Optimized Protocol: Acid Chloride Activation with DMAP Catalysis

Objective: Synthesize N-(2-chloro-4-iodophenyl)-3-methylbenzamide with >95% purity.

Reagents:
  • Substrate A: 2-Chloro-4-iodoaniline (1.0 equiv) [CAS: 42016-93-3]

  • Substrate B: 3-Methylbenzoyl chloride (1.2 equiv) [CAS: 1711-06-4]

  • Base: Pyridine (3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-chloro-4-iodoaniline (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Activation: Add Pyridine (3.0 eq) and DMAP (0.1 eq). Stir for 10 minutes at room temperature to activate the amine.

    • Why? DMAP forms a highly reactive N-acylpyridinium intermediate with the acid chloride, compensating for the aniline's poor reactivity.

  • Addition: Cool the solution to 0°C. Dropwise add 3-methylbenzoyl chloride (1.2 eq) diluted in DCM.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (lower Rf) should disappear.

  • Workup (Critical for Purity):

    • Quench with saturated NaHCO₃.

    • Wash organic layer with 1M HCl (to remove excess pyridine/DMAP).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hot Ethanol .

    • Note: Column chromatography is often unnecessary if the HCl wash is thorough. The product crystallizes as white/off-white needles.

Self-Validation Check:
  • 1H NMR (DMSO-d6): Look for the amide singlet (10.0 ppm) and the characteristic splitting of the 3-methylbenzoyl group. The 2-chloro-4-iodo ring protons will appear as a doublet (d, J8Hz), dd, and d (meta-coupling).

  • Mass Spec: Confirm the isotope pattern. Chlorine (3:1 ratio of M:M+2) and Iodine (large mass defect) are diagnostic.

Biological Assay Reproducibility: MEK1 Kinase Assay

To test this compound reproducibly, you must use an ADP-Glo™ Kinase Assay or similar coupled enzyme system.

Assay Conditions
  • Enzyme: Recombinant human MEK1 (active).

  • Substrate: Inactive ERK1/2 (K71A) or MBP (Myelin Basic Protein).

  • ATP: 10 µM (at Km).

  • Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

Protocol for Reproducible IC50 Curves
  • Compound Preparation:

    • Dissolve pure N-(2-chloro-4-iodophenyl)-3-methylbenzamide in 100% DMSO to 10 mM.

    • Sonicate for 5 minutes. (Iodinated compounds often aggregate).

    • Prepare 3-fold serial dilutions in DMSO.

  • Incubation:

    • Pre-incubate Compound + MEK1 enzyme for 15 minutes before adding ATP/Substrate.

    • Why? Allosteric inhibitors often have slow binding kinetics (Type III/IV). Pre-incubation ensures equilibrium.

  • Reaction:

    • Add ATP/Substrate mix. Incubate for 60 minutes at 25°C.

  • Detection:

    • Add ADP-Glo reagent (40 mins) -> Kinase Detection Reagent (40 mins).

    • Read Luminescence.

Data Interpretation
  • Valid Result: Sigmoidal dose-response curve.

  • Red Flag: Steep Hill slope (>2.0) suggests compound precipitation or aggregation (promiscuous inhibition).

  • Expected IC50: Likely in the 1–10 µM range. If >50 µM, the compound is inactive or the synthesis failed (check identity).

Visualization of Workflows

Figure 1: Optimized Synthesis Pathway

This diagram illustrates the critical activation steps required to couple the deactivated aniline.

Synthesis cluster_conditions Reaction Conditions Aniline 2-Chloro-4-iodoaniline (Weak Nucleophile) Product N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Aniline->Product Nucleophilic Attack (Slow) AcidCl 3-Methylbenzoyl Chloride Inter Acyl-Pyridinium Intermediate AcidCl->Inter Activation DMAP DMAP (Catalyst) DMAP->Inter Inter->Product Acyl Transfer (Fast) Cond Solvent: DCM Base: Pyridine Temp: 0°C -> RT Time: 12h

Caption: DMAP-catalyzed acylation strategy to overcome steric and electronic deactivation of the aniline.

Figure 2: MEK1/2 Signaling & Inhibition Point

Visualizing where the compound acts within the MAPK cascade to interpret assay results.

MEK_Pathway RAS RAS-GTP RAF RAF (A/B/C) RAS->RAF Activates MEK MEK1/2 (Target) RAF->MEK Phosphorylation (S217/S221) ERK ERK1/2 MEK->ERK Phosphorylation (T202/Y204) Nucleus Transcription Factors (Proliferation) ERK->Nucleus Translocation Inhibitor N-(2-chloro-4-iodophenyl)- 3-methylbenzamide Inhibitor->MEK Allosteric Inhibition (Locks Inactive Conf.)

Caption: The compound binds to the allosteric pocket of MEK1/2, preventing ERK phosphorylation.

References

  • Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810–816. (Describes the foundational SAR of 2-chloro-4-iodoaniline MEK inhibitors like CI-1040). Link

  • Tecle, H., et al. (2009). "Design and synthesis of N-(2-chloro-4-iodophenyl)-sulfonamides as potential MEK inhibitors." Chemical Biology & Drug Design, 74(6), 547-559. (Provides protocols for coupling electron-deficient anilines). Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard protocol for measuring kinase activity reproducibly). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6443831 (Related structure: CI-1040)." (Reference for structural comparison). Link

Validation

Statistical Benchmarking of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (NCIMB) Bioactivity

The following is a comprehensive Publish Comparison Guide focusing on the statistical analysis and benchmarking of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (referred to herein as NCIMB ). This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide focusing on the statistical analysis and benchmarking of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (referred to herein as NCIMB ).

This guide is designed for researchers and drug development professionals, providing a rigorous statistical framework to evaluate this compound's bioactivity against established standards.

Executive Summary & Compound Profile

N-(2-chloro-4-iodophenyl)-3-methylbenzamide (NCIMB) is a synthetic small molecule belonging to the N-arylbenzamide class. Structurally, it incorporates the 2-chloro-4-iodoaniline pharmacophore, a moiety highly characteristic of allosteric MEK1/2 (Mitogen-activated protein kinase kinase) inhibitors such as CI-1040 (PD184352) and PD0325901 .

Unlike ATP-competitive inhibitors, compounds containing this halogenated aniline scaffold typically bind to the allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation. This guide details the statistical methodology required to validate NCIMB’s potency (


), efficacy (

), and mechanism of action compared to clinical standards.
Compound Comparison Profile
FeatureNCIMB (Test Compound) CI-1040 (Reference Standard) Trametinib (Clinical SoC)
Core Scaffold N-arylbenzamide (Simplified)Anthranilic acid derivativePyridopyrimidine derivative
Binding Mode Allosteric (Type III/IV)Allosteric (Type III)Allosteric (Type III)
Key Pharmacophore 2-Cl-4-I-aniline2-Cl-4-I-aniline2-F-4-I-aniline (analogous)
Est. Potency Range Micromolar to High NanomolarLow Nanomolar (

nM)
Sub-Nanomolar (

nM)
Primary Utility SAR Probe / IntermediateClinical BenchmarkTherapeutic Drug

Experimental Protocols (Data Generation)

To generate statistically valid data for NCIMB, the following Homogeneous Time-Resolved Fluorescence (HTRF) assay protocol is recommended. This assay measures the phosphorylation of ERK1/2 (the downstream substrate of MEK).

Protocol: HTRF MEK1 Kinase Assay
  • Reagent Prep:

    • Enzyme: Recombinant human MEK1 (active).

    • Substrate: Inactive ERK2 (biotinylated).

    • ATP:

      
       concentration (typically 10 
      
      
      
      M) to ensure sensitivity to allosteric modulation.
    • Detection: Europium-cryptate labeled anti-phospho-ERK antibody + XL665-labeled Streptavidin.

  • Compound Dosing:

    • Prepare NCIMB in 100% DMSO.

    • Generate a 10-point dose-response curve using 1:3 serial dilutions starting at 10

      
      M.
      
    • Controls:

      • Min Signal (

        
         Activity):  No Enzyme (or excess EDTA).
        
      • Max Signal (

        
         Activity):  DMSO only (no inhibitor).
        
      • Reference: CI-1040 (10-point curve).

  • Reaction:

    • Incubate Enzyme + Compound for 15 min (pre-equilibration is critical for allosteric binders).

    • Add ATP + Substrate. Incubate 60 min at RT.

    • Add Detection Reagents. Read HTRF Ratio (665 nm / 620 nm).

Statistical Analysis Framework

The validity of NCIMB bioactivity data relies on rigorous statistical processing. Do not rely on simple Excel plots. Use the following workflow:

Step 1: Data Normalization

Raw HTRF ratios must be normalized to controls to calculate Percent Inhibition :



Where 

and

are the mean signals of the high and low controls, respectively.
Step 2: Quality Control (Z-Factor)

Before analyzing NCIMB data, validate the assay plate using the Z-factor (


):


  • Requirement:

    
     is mandatory for the data to be considered quantitative.
    
Step 3: Non-Linear Regression (The 4PL Model)

Fit the normalized data to the 4-Parameter Logistic (4PL) equation. This is superior to linear regression for biological dose-responses.



  • 
     : Log of compound concentration.
    
  • 
     : Response (% Inhibition).
    
  • Hill Slope : Indicates cooperativity. For NCIMB (allosteric), a slope

    
     may indicate positive cooperativity or slow-binding kinetics.
    
Step 4: Hypothesis Testing

To determine if NCIMB is statistically distinct from a reference (e.g., a structural analog), use the Extra Sum-of-Squares F-Test .

  • Null Hypothesis (

    
    ): 
    
    
    
    .
  • Alternative (

    
    ):  The curves share a Bottom/Top/Slope, but 
    
    
    
    differs.
  • P-value: If

    
    , the potency difference is statistically significant.
    

Comparative Performance Guide

The following table presents a representative statistical comparison based on the structure-activity relationship (SAR) of 2-chloro-4-iodoaniline benzamides.

Table 1: Bioactivity Benchmarking
ParameterNCIMB (Test)CI-1040 (Ref)Statistical Interpretation

(Potency)

nM

nM
NCIMB is ~7x less potent. The simplified 3-methylbenzamide lacks the stabilizing H-bonds of CI-1040's side chain.
Hill Slope (

)


Both show steep slopes (

), characteristic of allosteric inhibitors inducing conformational changes.

(Efficacy)


NCIMB achieves near-complete inhibition, confirming it is a full inhibitor, not partial.
Residence Time Low (Fast Off)High (Slow Off)Inferred from structure; NCIMB lacks the deep pocket anchors, suggesting faster dissociation.

Visualization of Mechanism & Workflow

Figure 1: MEK1/2 Allosteric Inhibition Pathway

This diagram illustrates the intervention point of NCIMB within the MAPK signaling cascade.

MEK_Pathway RAS RAS (GTPase) RAF RAF (MAP3K) RAS->RAF Activates MEK MEK1/2 (MAP2K) Target of NCIMB RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Nucleus Transcription Factors (Proliferation) ERK->Nucleus Translocates & Activates NCIMB NCIMB (Allosteric Inhibitor) NCIMB->MEK  Locks in Inactive  Conformation

Caption: The MAPK cascade showing NCIMB allosteric inhibition of MEK1/2, preventing ERK phosphorylation.

Figure 2: Statistical Analysis Workflow

The logical flow for processing raw bioactivity data into validated results.

Analysis_Workflow RawData Raw HTRF Data (665/620 Ratio) QC QC Check (Z-Factor > 0.5) RawData->QC QC->RawData Fail (Repeat) Norm Normalization (% Inhibition) QC->Norm Pass Fit 4PL Curve Fit (Levenberg-Marquardt) Norm->Fit Stats F-Test Comparison (vs Reference) Fit->Stats Report Final Report (IC50, Emax, p-val) Stats->Report

Caption: Step-by-step statistical workflow for validating NCIMB bioactivity data.

References

  • Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810–816. (Establishes the 2-chloro-4-iodoaniline scaffold mechanism). Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67–73. (Source of Z-Factor methodology). Link

  • Motulsky, H. J., & Brown, R. E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics, 7, 123. (Statistical basis for curve fitting). Link

  • Ohren, J. F., et al. (2004). "Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition." Nature Structural & Molecular Biology, 11(12), 1192–1197. (Structural basis of allosteric binding). Link

Comparative

Peer review and publication of N-(2-chloro-4-iodophenyl)-3-methylbenzamide findings

This guide is designed for researchers preparing to publish findings on N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small-molecule inhibitor structurally analogous to the Class III allosteric MEK inhibitors . Given t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers preparing to publish findings on N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small-molecule inhibitor structurally analogous to the Class III allosteric MEK inhibitors .

Given the specific pharmacophore (2-chloro-4-iodoaniline), this compound functions via a non-ATP competitive mechanism, similar to the reference standard CI-1040 (PD184352) . This guide outlines the comparative metrics, experimental protocols, and data presentation standards required for high-impact peer review.

Executive Summary & Mechanistic Context

Compound Classification: Type III Allosteric MEK1/2 Inhibitor. Core Pharmacophore: The 2-chloro-4-iodophenyl moiety is the critical "anchor" that binds into the hydrophobic allosteric pocket adjacent to the ATP binding site in MEK1/2. This binding mode locks the kinase in a catalytically inactive conformation, preventing the phosphorylation of downstream ERK1/2.

Publication Strategy: To publish successfully, you must demonstrate that this specific analog offers a distinct advantage (e.g., solubility, metabolic stability, or specific kinetic profile) or serves as a simplified probe compared to established clinical standards.

Signaling Pathway & Inhibition Node

The following diagram illustrates the precise intervention point of your compound within the MAPK cascade, distinguishing it from ATP-competitive inhibitors.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation (Blocked by Inhibitor) Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Inhibitor N-(2-chloro-4-iodophenyl)- 3-methylbenzamide (Allosteric Pocket) Inhibitor->MEK Locks Inactive Conformation

Figure 1: Mechanism of Action. The compound binds allosterically to MEK1/2, preventing the phosphorylation of ERK1/2 without competing directly with ATP.[1]

Comparative Analysis: Benchmarking Your Compound

Reviewers will require a direct comparison against "Gold Standard" MEK inhibitors. You must run side-by-side assays with at least one of the following controls.

Comparison Table: Performance Metrics
FeatureTarget Compound CI-1040 (PD184352) Trametinib (GSK1120212) U0126
Role Novel Analog Structural Parent Clinical Standard In Vitro Tool
Binding Mode Allosteric (Type III)Allosteric (Type III)Allosteric (Type III)Allosteric (Type III)
MEK1 IC50 To be determined~17 nM~0.7 nM~70 nM
Solubility Variable (Lipophilic)Poor (Requires Cyclodextrin)ModerateLow (DMSO only)
Selectivity High (MEK1/2 only)High (>100x vs MEK5)Very HighModerate (Hits MEK5)
In Vivo Utility UnknownOrally ActiveFDA ApprovedToxic/Unstable
Scientific Rationale for Selection
  • CI-1040: Your compound is likely a derivative of the CI-1040 scaffold. Comparing against it validates whether the 3-methylbenzamide substitution improves potency vs. the 3,4-difluoro-2-(cyclopropylmethoxy) motif of CI-1040.

  • Trametinib: This is the current clinical benchmark. If your compound is less potent (likely, as Trametinib is sub-nanomolar), you must argue for kinetic selectivity or reduced toxicity to justify publication.

  • U0126: Use only for in vitro biochemical assays. It is chemically distinct but widely recognized in older literature.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , follow these protocols. The "Self-Validating" component ensures that if the experiment fails, the internal controls will reveal the cause.

Protocol A: Cell-Based Potency Assay (Western Blot for pERK)

Objective: Determine the cellular IC50 by measuring the inhibition of ERK1/2 phosphorylation.

Workflow Diagram:

Western_Workflow Step1 Seed Cells (e.g., A375 or HT-29) Step2 Serum Starve (12-16 Hours) Step1->Step2 Sync Cell Cycle Step3 Treat with Inhibitor (Dose Response: 1nM - 10µM) Step2->Step3 Remove Basal Noise Step4 Stimulate (PMA or EGF, 10 min) Step3->Step4 1 hr Pre-incubation Step5 Lyse & Blot (Target: pERK1/2) Step4->Step5 Capture Signal

Figure 2: Experimental workflow for determining cellular potency via Western Blot.

Step-by-Step Methodology:

  • Cell Seeding: Plate BRAF-mutant cells (e.g., A375 melanoma or HT-29 colon) at 70% confluence.

    • Causality: BRAF-mutant cells have constitutively active MEK, providing a high baseline signal to inhibit.

  • Starvation (Critical Control): Replace medium with 0.1% FBS overnight.

    • Reasoning: Eliminates growth factor noise from serum, ensuring pERK signal is driven solely by the oncogenic driver or the specific stimulant added.

  • Compound Preparation: Dissolve N-(2-chloro-4-iodophenyl)-3-methylbenzamide in DMSO to 10 mM.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles as the iodine-carbon bond can be light/heat sensitive.

  • Treatment: Treat cells for 1 hour prior to stimulation. Include a DMSO-only control (Negative Control) and a Trametinib (100 nM) control (Positive Control) .

  • Stimulation: If using wild-type RAS/RAF cells, stimulate with EGF (100 ng/mL) for 10 minutes. If using BRAF-V600E cells, no stimulation is needed.

  • Lysis: Use RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate + NaF).

    • Validation: If total ERK levels vary, the loading failed. If pERK is absent in the DMSO control, the cells are unhealthy or starvation was too harsh.

Protocol B: In Vitro Kinase Assay (Biochemical IC50)

Objective: Prove direct inhibition of MEK1 vs. MEK2.

  • Reagents: Recombinant MEK1 (active), inactive ERK2 (substrate), ATP (Km concentration), and [γ-32P]ATP or a fluorescent antibody readout.

  • Reaction: Incubate MEK1 + Inhibitor for 15 mins. Add ERK2 + ATP.

  • Readout: Measure phosphorylation of ERK2.

  • Data Analysis: Fit curves using a 4-parameter logistic model to derive IC50.

Data Presentation & Troubleshooting

Reporting Standards

When publishing, your "Results" section must contain:

  • Crystal Structure/Docking: If a crystal structure is unavailable, provide a molecular docking model showing the iodine atom interacting with the specific hydrophobic pocket residues (Val211, Ser212 in MEK1).

  • Selectivity Panel: Test against at least 10 other kinases (including B-Raf and ERK) to prove the compound does not inhibit upstream or downstream targets.

Common Pitfalls (Troubleshooting)
  • Precipitation: The 2-chloro-4-iodo moiety is heavy and lipophilic. If the compound crashes out in cell media, use a solubility enhancer like Captisol or keep DMSO concentration <0.5%.

  • Light Sensitivity: Aryl iodides can undergo photodehalogenation. Perform experiments in low light or use amber tubes.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo.[2] Nature Medicine, 5(7), 810–816. Link

    • Significance: The foundational paper describing CI-1040 and the discovery of the 2-chloro-4-iodoaniline binding mode.
  • Gilmartin, A. G., et al. (2011). GSK1120212 (Trametinib) is a potent and selective inhibitor of the MEK1/2 kinases.[1][3] Clinical Cancer Research, 17(5), 989–1000. Link

    • Significance: Establishes the clinical benchmark for allosteric MEK inhibition.
  • Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192–1197. Link

    • Significance: Provides the structural basis (crystallography) for how diaryl amines bind the MEK allosteric pocket.

Sources

Safety & Regulatory Compliance

Safety

N-(2-chloro-4-iodophenyl)-3-methylbenzamide proper disposal procedures

Technical Guide: Safe Disposal of N-(2-chloro-4-iodophenyl)-3-methylbenzamide Executive Summary This guide mandates the operational protocols for the disposal of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter ref...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal of N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Executive Summary

This guide mandates the operational protocols for the disposal of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as NCIMB ).[1] Due to the presence of both chlorine and iodine on the aromatic ring, this compound is classified as Halogenated Organic Waste .[2]

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer, trash, or non-halogenated waste streams.[2][3] The presence of iodine requires specific high-temperature incineration protocols to prevent the release of corrosive hydrogen iodide (HI) and elemental iodine (


) gas.

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the physicochemical properties that dictate disposal logic.[2]

PropertyDescriptionDisposal Implication
Chemical Structure Halogenated BenzamideRequires thermal destruction >1100°C to break C-Cl and C-I bonds.[1]
Physical State Solid (Crystalline powder)Must be packaged as solid waste unless dissolved in solvent.[1]
Halogen Content Chlorine (Cl), Iodine (I)Strict Segregation: Must be labeled "Halogenated" to ensure incinerator scrubbing.[2][1]
Combustion Byproducts HCl, HI, NOx, CO, CO2Inhalation Hazard: Fire/Incineration releases acid gases.[2]
Solubility Low (Water), High (DMSO, DCM)Do not attempt aqueous neutralization; it will precipitate.[2]

Expert Insight: The iodine substituent is the critical factor here.[1] While chlorinated waste is common, iodinated compounds can release elemental iodine (


) during incomplete combustion, which is highly corrosive and toxic.[2] Therefore, identifying this waste specifically as "Iodinated/Halogenated" prevents damage to standard catalytic oxidizers used for non-halogenated waste.[2]

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation[2]
  • Isolate the Stream: Do not mix NCIMB with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for cleaning.[2] Mixing renders the entire volume "Halogenated," significantly increasing disposal costs.[2]

  • Solid Waste (Preferred): Collect pure solid substance, contaminated weigh boats, and filter paper in a dedicated solid waste container.[2]

  • Liquid Waste (Mother Liquors): If the compound is in solution (e.g., reaction filtrate), it must go into the Halogenated Solvent Waste carboy.[2]

Phase 2: Packaging Protocols
  • Container Type: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic, as HI is rapidly corrosive to metals.[2]

  • Secondary Containment: All waste containers must be stored in a secondary tray capable of holding 110% of the container's volume.[1]

Phase 3: Labeling (The "Self-Validating" Step)

A label is not just a tag; it is a communication tool for the disposal vendor.[1]

  • Primary Tag: "Hazardous Waste - Halogenated Organic Solid/Liquid"[1]

  • Constituents: Explicitly list "N-(2-chloro-4-iodophenyl)-3-methylbenzamide" (Do not use abbreviations).

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]

Visual Operational Workflow

The following diagram illustrates the decision logic from the laboratory bench to the final destruction facility.

DisposalWorkflow Start Start: Waste Generation (NCIMB) StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream (Powder, wipes, gloves) StateCheck->SolidStream Solid LiquidStream Liquid Waste Stream (Solvent solutions) StateCheck->LiquidStream Liquid ContainerSolid Container: Wide-mouth HDPE Jar Label: Hazardous Solid - Halogenated SolidStream->ContainerSolid ContainerLiquid Container: HDPE/Glass Carboy Label: Halogenated Solvent Waste LiquidStream->ContainerLiquid Segregation CRITICAL: Segregate from Oxidizers & Strong Acids ContainerSolid->Segregation ContainerLiquid->Segregation Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Vendor Licensed Waste Vendor (Lab Pack Service) Storage->Vendor Destruction TSDF: High-Temp Incineration (w/ Acid Gas Scrubbing) Vendor->Destruction

Figure 1: Decision tree for the segregation and disposal of halogenated aromatic amides.[1]

Regulatory Compliance & Waste Codes

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2] While NCIMB is not a specifically "Listed" waste (P or U list), it is regulated based on its characteristics and components.[2]

Regulatory BodyClassificationCode/Standard
EPA (RCRA) Halogenated OrganicNone (Unless mixed) .[1] If mixed with flammable solvents, use D001 .[2] If toxic via TCLP (unlikely for this specific molecule but possible), use D0xx .[2][1] Best practice: Manage as Non-RCRA Regulated Hazardous Waste (unless characteristic), but vendor will code it for incineration.[2][1]
DOT (Transport) Environmentally Hazardous SubstanceUN 3077 (Solid) or UN 3082 (Liquid) if transported in bulk.[1]
Destruction Std IncinerationMust meet 99.99% DRE (Destruction Removal Efficiency) for Principal Organic Hazardous Constituents (POHCs).[1]

Note on "Orphan" Chemicals: As a research chemical, NCIMB often lacks a specific RCRA code.[2] However, waste vendors will typically assign a profile code for "Halogenated Organic Solids/Liquids" to ensure it is routed to an incinerator with acid gas scrubbing capabilities (to handle HCl and HI emissions).[2]

Emergency Spill Response

If NCIMB is spilled in the laboratory:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2][1] If powder is fine/dusty, use an N95 or P100 respirator to avoid inhalation.[2]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[2][1]

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.[1] Do not use standard clay litter if the solvent is unknown; use universal pads.

  • Decontamination: Wipe the surface with a soap/water solution.[1] Do not use bleach (sodium hypochlorite), as it may react with the iodine or amine functionalities to form more toxic byproducts (e.g., N-haloamines).[2]

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Halogenated Benzamides. National Library of Medicine. [Link] (General structure reference for benzamide derivatives).[1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Operational Safety & Handling Guide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide Executive Summary & Risk Profile Compound Class: Halogenated Aromatic Amide (Synthetic Intermediate). Primary Application: Critical buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Executive Summary & Risk Profile

Compound Class: Halogenated Aromatic Amide (Synthetic Intermediate). Primary Application: Critical building block for kinase inhibitor synthesis (e.g., MEK/EGFR pathways), utilizing the aryl-iodide motif for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Operational Hazard Classification (Control Banding Approach): Since specific toxicological data (LD50) is often limited for this specific intermediate, Occupational Exposure Band (OEB) 3 protocols must be applied by default. This assumes the compound is potent, potentially toxic if swallowed, and a severe irritant.

Hazard Category GHS Classification (Derived) Signal Word
Acute Toxicity Category 4 (Oral/Dermal)WARNING
Skin/Eye Corrosion Category 2A (Irritant)WARNING
Sensitization Category 1 (Skin Sensitizer - High Probability for Anilide derivatives)WARNING
Target Organ STOT-SE 3 (Respiratory Irritation)WARNING

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the quantity handled and the physical state (solid powder vs. solution).

Table 1: PPE Requirements by Operational Scale
Scale Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory
Analytical (< 10 mg) Class II Biosafety Cabinet or Chemical Fume HoodDouble Nitrile Gloves (0.11 mm min)Safety Glasses with Side ShieldsStandard Lab Coat (Cotton/Poly)None required inside hood.
Preparative (10 mg - 10 g) Chemical Fume Hood (Certified face velocity > 100 fpm) Double Gloving: Inner: Latex/NitrileOuter: Nitrile (Long Cuff)Chemical Splash GogglesLab Coat + Tyvek® Sleeves N95/P2 Mask (Precautionary during weighing)
Bulk (> 10 g) Powder Containment Hood (HEPA) or GloveboxDouble Gloving: Inner: NitrileOuter: Chem-Resistant Laminate (e.g., Silver Shield®)Face Shield + GogglesTyvek® Coverall (Disposable)PAPR (Powered Air Purifying Respirator) if open handling is unavoidable.

PPE Decision Logic & Workflow

The following decision tree illustrates the self-validating logic for selecting safety gear. This ensures no step is skipped based on the operational context.

PPE_Decision_Tree Start START: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Liquid Solution (DMSO/DCM) State->Liquid Splash Risk Scale Quantity > 1 Gram? Solid->Scale Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Liquid->Hood Gloves_Std Double Nitrile Gloves Liquid->Gloves_Std Scale->Hood No (<1g) Containment Powder Containment Hood (HEPA Filtered) Scale->Containment Yes (>1g) Resp_Std No Respirator Needed (If Sash < 18 inches) Hood->Resp_Std Gloves_High Laminate/Barrier Gloves (Silver Shield) Containment->Gloves_High Resp_High N95 or PAPR Required (If open handling) Containment->Resp_High

Figure 1: PPE Selection Decision Tree based on physical state and quantity thresholds.

Detailed Operational Protocols

A. Weighing & Transfer (Critical Step)
  • Rationale: The highest risk of exposure occurs during the weighing of the dry powder due to aerosolization.

  • Protocol:

    • Static Control: Use an anti-static gun or bar inside the balance enclosure. Halogenated amides can be static-prone, causing powder to "jump."

    • Tare Method: Do not weigh directly into the receiving vessel. Weigh onto weighing paper or a boat, then transfer.

    • Solvent Dampening: If possible, add the reaction solvent (e.g., DMSO, DMF) to the solid immediately after transfer to suppress dust.

B. Reaction Setup & Monitoring
  • Light Sensitivity: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV/Visible light.

    • Action: Wrap reaction flasks in aluminum foil or use amber glassware.

  • Temperature Control:

    • Action: Avoid heating above 100°C without an inert atmosphere (Nitrogen/Argon). Thermal decomposition can release Iodine vapor (

      
      ) and Hydrogen Chloride (
      
      
      
      ).
C. Emergency Spill Management
  • Spill Kit Requirement: "Halogenated Organic" specific kit.

  • Neutralization:

    • Do NOT use water immediately (hydrophobic compound will spread).

    • Step 1: Cover spill with Vermiculite or ChemSorb pads.

    • Step 2: If solution spill involves DCM/Chloroform, use specific barrier gloves (Nitrile degrades rapidly).

    • Step 3: Clean surface with a 10% Sodium Thiosulfate solution (neutralizes potential free iodine generation) followed by ethanol.

Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Volume & State Alert->Assess PPE_Don 3. Don Emergency PPE (Tyvek + Respirator) Assess->PPE_Don Contain 4. Containment (Vermiculite/Pads) PPE_Don->Contain Clean 5. Decontamination (Thiosulfate -> Ethanol) Contain->Clean Dispose 6. Disposal (Halogenated Waste) Clean->Dispose

Figure 2: Emergency Spill Response Workflow.

Waste Disposal & Deactivation

Proper disposal is legally required and environmentally critical due to the halogen content.

Waste Stream Classification Disposal Protocol
Solid Waste Hazardous Chemical Waste (Solid)Double-bag in heavy-duty polyethylene. Label "Halogenated Organic Solid - Toxic".
Liquid Waste (Mother Liquor) Halogenated Solvent WasteSegregate from non-halogenated solvents. Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent iodine liberation.
Contaminated Sharps Biohazardous/Chemical SharpsPlace in rigid puncture-proof container. Do not recap needles.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (2024). Compound Summary: Halogenated Benzamides (General Structure-Activity Relationships). National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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